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Core Science & Biosynthesis

Foundational

Advanced Isotopic Tracing: A Technical Guide to D-Xylose-5-C-d2 in Metabolic and Pharmacokinetic Profiling

Executive Summary D-Xylose is a naturally occurring five-carbon aldopentose (monosaccharide) derived from the hemicellulose of plant biomass[1]. While traditionally utilized as a food additive and a precursor for xylitol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Xylose is a naturally occurring five-carbon aldopentose (monosaccharide) derived from the hemicellulose of plant biomass[1]. While traditionally utilized as a food additive and a precursor for xylitol[2], its unique pharmacokinetic profile has established it as the gold standard for evaluating intestinal mucosal integrity[3][4]. D-Xylose-5-C-d2 (also referred to as D-xylose-5,5-d2) is a stable isotope-labeled analog where the two hydrogen atoms at the C5 position are replaced by deuterium[]. This isotopic substitution provides an analytically distinct mass signature (+2 Da) without altering the molecule's biological behavior, making it an indispensable tracer for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in drug development and metabolic research.

Physicochemical & Structural Profile

D-Xylose exists predominantly in its cyclic hemiacetal forms (pyranose and furanose) in aqueous solutions, though its open-chain form contains a reactive aldehyde group, classifying it as a reducing sugar[1][4]. The deuteration at the C5 position is strategically chosen because these protons are non-labile in aqueous environments, ensuring the isotopic label is not lost to solvent exchange during physiological transit.

Table 1: Physicochemical Properties of D-Xylose and D-Xylose-5-C-d2

PropertyUnlabeled D-XyloseD-Xylose-5-C-d2Reference
Chemical Formula C5H10O5C5H8D2O5[]
Molecular Weight 150.13 g/mol 152.14 g/mol []
CAS Number 58-86-6Varies by manufacturer[1]
Appearance White crystalline powderWhite crystalline powder[4][6]
Solubility Highly soluble in waterHighly soluble in water[1][7]
Metabolic Role Sucrase inhibitor, PrebioticIsotopic tracer[8]

Mechanistic Rationale for C5 Deuteration in Metabolic Tracing

When administered orally, D-xylose is absorbed in the jejunum via both passive diffusion and active transport mechanisms[4]. Unlike glucose, it is poorly metabolized by the human body; a significant portion passes through the liver unaltered and is excreted by the kidneys[3].

However, a fraction of D-xylose is converted into D-xylulose by the enzyme xylose isomerase, which then enters the Pentose Phosphate Pathway (PPP) following phosphorylation[9]. By utilizing D-Xylose-5-C-d2, researchers can precisely track the carbon flux through the PPP. The C5 deuterium atoms are retained during the isomerization to D-xylulose-5-C-d2 and subsequent phosphorylation to D-xylulose-5-phosphate-d2. This allows mass spectrometers to differentiate exogenous tracer-derived metabolites from endogenous background noise.

Pathway N1 D-Xylose-5-C-d2 (Intestinal Lumen) N2 D-Xylulose-5-C-d2 (Cytosol) N1->N2 Xylose Isomerase (Passive/Active Transport) N3 D-Xylulose-5-P-d2 (Phosphorylation) N2->N3 Xylulokinase (ATP Dependent) N4 Pentose Phosphate Pathway Flux N3->N4 Transketolase Reactions

Metabolic routing of D-Xylose-5-C-d2 from intestinal absorption to the Pentose Phosphate Pathway.

Experimental Methodology: In Vivo Intestinal Malabsorption Assay

Traditional D-xylose absorption tests rely on colorimetric assays (e.g., the phloroglucinol reaction), which suffer from cross-reactivity with other hexoses and dietary interferences[3]. The following LC-MS/MS protocol utilizes D-Xylose-5-C-d2 to provide absolute analytical specificity.

Step-by-Step Protocol

Step 1: Dose Preparation and Administration

  • Action: Dissolve D-Xylose-5-C-d2 in sterile deionized water to a concentration of 100 mg/mL. Administer a 5 g dose orally to fasting subjects.

  • Causality: An aqueous vehicle is required due to the high hydrophilicity of the compound[7]. Fasting ensures that baseline endogenous sugar levels are stabilized and prevents dietary competition for intestinal transporters.

Step 2: Pharmacokinetic Sampling

  • Action: Collect venous blood samples into EDTA tubes at 0, 30, 60, 90, and 120 minutes post-dose. Collect cumulative urine for 5 hours.

  • Causality: The 2-hour window precisely captures the maximum concentration (Cmax) associated with jejunal absorption[4]. The 5-hour urine collection captures the primary renal clearance phase, providing a secondary metric for total absorption[3].

Step 3: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma. Add 10 µL of an internal standard (e.g., U-13C-D-Xylose). Add 200 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile aggressively disrupts protein hydration shells, causing rapid denaturation and precipitation. The internal standard is critical to correct for matrix-induced ion suppression during MS analysis.

Step 4: LC-MS/MS Quantification

  • Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode, monitoring the transition m/z 151 → 89 for D-Xylose-5-C-d2.

  • Causality: Standard reversed-phase (C18) columns fail to retain highly polar, uncharged sugars like xylose. HILIC provides excellent retention by partitioning the analyte into a water-enriched layer on the stationary phase. Negative ESI is selected because sugars readily deprotonate ([M-H]-) at their hydroxyl groups, whereas they lack basic nitrogen centers for efficient positive ionization.

Workflow S1 1. Oral Dosing (5g D-Xylose-5-C-d2) S2 2. Plasma/Urine Sampling (Time-course) S1->S2 In vivo absorption S3 3. Protein Precipitation (Ice-cold ACN) S2->S3 Sample extraction S4 4. HILIC Chromatography (Polar Retention) S3->S4 Supernatant injection S5 5. MS/MS Detection (m/z 151 -> 89) S4->S5 Isotope quantification

Step-by-step LC-MS/MS analytical workflow for quantifying D-Xylose-5-C-d2 in biological matrices.

Data Analysis & Pharmacokinetic Modeling

Once the MS data is acquired, the ratio of the D-Xylose-5-C-d2 peak area to the internal standard peak area is plotted against a calibration curve. A healthy absorption profile will display a rapid rise in plasma concentration, peaking around 60-90 minutes. A blunted curve (low Cmax and delayed Tmax) strongly indicates mucosal damage or malabsorption syndromes (e.g., celiac disease or environmental enteropathy)[3][4]. Furthermore, because D-xylose acts as a sucrase inhibitor, its kinetic data can also be utilized to study its potential as an anti-diabetic dietary complement that suppresses postprandial glucose loading[8].

Conclusion

The integration of D-Xylose-5-C-d2 into metabolic and pharmacokinetic workflows represents a significant leap in analytical precision. By leveraging the non-labile deuteration at the C5 position, researchers can bypass the limitations of traditional colorimetric assays, enabling highly specific, matrix-independent quantification via LC-MS/MS. This robust methodology not only refines the diagnosis of intestinal malabsorption but also opens new avenues for tracking pentose phosphate pathway dynamics in drug development and metabolic disease research.

References

  • Benchchem - Xylose-d6. 6

  • CymitQuimica - CAS 551-84-8: D-Xylulose. 9

  • Sigma-Aldrich - D-(+)-Xylose =99 58-86-6.

  • Wikipedia - Xylose.1

  • Megazyme - D-XYLOSE. 3

  • BOC Sciences - Stable Isotope Labelled Compounds.

  • Healtang Biotech Co., Ltd. - D-Xylose Powder.7

  • Ataman Kimya - D XYLOSE.

  • Guidechem - Demystifying D-Xylose: Sources. 4

  • PubChem - D-Xylose | C5H10O5 | CID 135191. 2

  • PMC (NIH) - D-Xylose as a sugar complement regulates blood glucose levels.... 8

Sources

Exploratory

A Comprehensive Technical Guide on the Isotopic Purity of D-Xylose-5-C-d2

Preamble: The Strategic Imperative of Isotopic Purity in Modern Drug Development The deliberate substitution of hydrogen with its stable, heavy isotope, deuterium, represents a significant advancement in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Imperative of Isotopic Purity in Modern Drug Development

The deliberate substitution of hydrogen with its stable, heavy isotope, deuterium, represents a significant advancement in medicinal chemistry. This strategy, known as deuteration, can profoundly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile, enhanced safety, and extended therapeutic effect. D-Xylose-5-C-d2 is a critical deuterated building block used in the synthesis of complex active pharmaceutical ingredients (APIs). The success of any deuterated drug hinges on the precise and consistent incorporation of deuterium at the intended molecular position. Therefore, the isotopic purity of precursors like D-Xylose-5-C-d2 is not merely a quality metric but a foundational pillar of the drug's ultimate clinical performance and safety.

This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals on the robust characterization of the isotopic purity of D-Xylose-5-C-d2. We will delve into the core analytical methodologies, the scientific rationale behind experimental choices, and the integrated workflows required to ensure the highest degree of confidence in this critical quality attribute.

The Causality of Isotopic Purity: Why Precision Matters

The therapeutic advantage of deuteration is derived from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. However, this benefit is directly proportional to the percentage of deuterium incorporation at the specified site.

Deficiencies in isotopic purity can lead to a cascade of undesirable outcomes:

  • Pharmacokinetic Variability: A batch with inconsistent isotopic purity is, in effect, a mixture of different drugs (the deuterated and non-deuterated versions), each with its own metabolic rate. This leads to unpredictable drug exposure and erratic performance.

  • Reduced Efficacy: If a significant portion of the compound is non-deuterated, the metabolic benefits of deuteration are diluted, potentially rendering the drug less effective than intended.

  • Altered Metabolite Profiles: The non-deuterated fraction will be metabolized through its intended pathway, potentially forming metabolites that the deuteration was designed to avoid. This can introduce unforeseen safety and toxicity concerns.

For regulatory bodies such as the FDA, a rigorous and complete characterization of the isotopologue profile is a critical component of the Chemistry, Manufacturing, and Controls (CMC) submission.[1] It is practically impossible to achieve 100% isotopic purity; therefore, the precise quantification of all isotopologues (e.g., d2, d1, and d0 species) is mandatory.[1]

Core Analytical Pillars for Isotopic Purity Determination

A multi-technique, orthogonal approach is essential for the unambiguous determination of isotopic purity. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) forms a self-validating system, providing both site-specific and whole-molecule isotopic information.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Site-Specific Verification

NMR spectroscopy is the gold standard for determining the exact location of deuterium incorporation and for quantifying the isotopic enrichment at that specific site.[2][4]

The foundational principle is elegantly simple: under standard ¹H NMR conditions, protons (¹H) generate a signal, while deuterium (²H) does not. The isotopic purity at the C5 position of D-xylose is therefore determined by measuring the absence of the corresponding proton signal.

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the D-Xylose-5-C-d2 sample.[5] Dissolve it in a high-purity deuterated solvent (e.g., D₂O) to a known concentration. The solvent must not have signals that overlap with the analyte.[5]

  • Internal Standard (Optional but Recommended): For absolute quantification, a certified internal standard with a known concentration and a well-resolved signal can be added. For isotopic purity, comparing internal signals is often sufficient.[5]

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve maximum signal dispersion and minimize peak overlap.[5]

    • Critical Parameter: Set a long relaxation delay (d1) of at least 5 times the T₁ of the slowest-relaxing proton. This ensures all signals are fully relaxed before each scan, which is paramount for accurate integration.

    • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio, especially for the small residual proton signal.

  • Data Processing & Calculation:

    • Apply careful phasing and baseline correction to the spectrum.

    • Integrate the area of the residual C5 proton signal (I_residual).

    • Integrate the area of a well-resolved, non-deuterated signal within the molecule (e.g., the anomeric proton at C1) to serve as an internal reference (I_reference).

    • Calculate the percentage of the non-deuterated species (%H): %H = (I_residual / I_reference) * 100

    • Calculate the Isotopic Purity (Atom % D): Purity = 100% - %H[5]

Causality Behind Experimental Choices:

  • High-Field NMR: Provides superior resolution, making it easier to separate the residual C5 proton signal from other nearby signals, thus ensuring more accurate integration.

  • Long Relaxation Delay: This is the most critical parameter for quantitative NMR (qNMR).[4] It guarantees that the signal intensity is directly proportional to the number of nuclei, preventing underestimation of any signal and ensuring the integrity of the calculation.[5]

¹³C NMR offers a powerful confirmatory method. The substitution of a proton with a deuterium on a carbon atom induces a small but distinct upfield shift in that carbon's NMR signal. Furthermore, the coupling pattern changes: a CH₂ group appears as a triplet, a CHD group as a 1:1:1 triplet, and a CD₂ group as a 1:2:3:2:1 quintet.[6]

By observing the C5 signal in the ¹³C spectrum, one can directly visualize and quantify the relative populations of the deuterated and non-deuterated species, providing strong corroborating evidence for the ¹H NMR results.

High-Resolution Mass Spectrometry (HRMS): Whole-Molecule Isotopic Profile

Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). It is an exceptionally sensitive technique that provides a detailed profile of all isotopologues present in the sample.[1]

Detailed Experimental Protocol: LC-ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the D-Xylose-5-C-d2 sample in a suitable solvent such as methanol or acetonitrile/water.[5]

  • Chromatography & Ionization:

    • Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any non-isobaric impurities.

    • Utilize a soft ionization source, typically Electrospray Ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ions.[7][8]

  • Mass Analysis:

    • Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. High resolution is critical to accurately resolve the isotopic peaks and differentiate them from any potential background interference.[3][7]

  • Data Processing & Calculation:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, and d2 species of D-xylose.

    • Measure the peak intensity or area for each isotopologue.

    • Critical Step: Correct the measured intensities for the natural abundance of ¹³C. The peak for the d2 species will have a contribution from the ¹³C isotopes of the d1 species, and so on. Most modern mass spectrometry software can perform this deconvolution automatically.[7]

    • Calculate the isotopic purity (species abundance): Purity (% d2) = [Corrected Intensity_d2 / (Corrected Intensity_d0 + Corrected Intensity_d1 + Corrected Intensity_d2)] * 100

Causality Behind Experimental Choices:

  • Soft Ionization (ESI): Harsh ionization techniques would fragment the molecule, making it impossible to assess the isotopic composition of the intact parent molecule. ESI ensures the data reflects the true isotopologue distribution.[7]

  • High-Resolution Analyzer: This provides the mass accuracy needed to confidently identify each isotopologue and resolve it from other potential ions with very similar masses, ensuring the purity calculation is not skewed by contaminants.[3]

Data Synthesis and Visualization

Summary of Analytical Data
Analytical TechniqueParameter MeasuredExpected Result for High Purity D-Xylose-5-C-d2Role in Validation
¹H NMR Integral of residual C5-H proton signal vs. reference signal.Minimal to non-existent signal at the C5 position.Quantifies site-specific isotopic enrichment.
¹³C NMR Upfield shift and splitting pattern of the C5 carbon signal.Predominant signal is the upfield-shifted quintet for the CD₂ group.Confirms the location of deuterium incorporation.
HRMS Relative intensities of the molecular ion peaks for each isotopologue.The molecular ion peak for the d2 species is the most abundant.Provides the complete isotopologue distribution of the entire molecule.
Integrated Analytical Workflow Diagram

G cluster_0 Sample & Preparation cluster_3 Final Report Sample D-Xylose-5-C-d2 Bulk Material Prep_NMR Accurate Weighing Dissolve in D₂O + Internal Standard Sample->Prep_NMR Prep_MS Dilute Solution Prep (e.g., 1 µg/mL in MeOH) Sample->Prep_MS NMR_Analysis NMR Spectroscopy (≥400 MHz) Prep_NMR->NMR_Analysis MS_Analysis LC-HRMS (ESI-TOF/Orbitrap) Prep_MS->MS_Analysis NMR_Data ¹H: Integrate Residual Signal ¹³C: Analyze Isotope Shift Determines Site-Specific Isotopic Enrichment NMR_Analysis->NMR_Data MS_Data Extract Ion Intensities Correct for ¹³C Abundance Determines Whole-Molecule Isotopologue Distribution MS_Analysis->MS_Data Report Comprehensive Isotopic Purity Certificate NMR_Data->Report Cross-Validation MS_Data->Report Cross-Validation

Sources

Foundational

natural abundance of D-Xylose-5-C-d2

An In-Depth Technical Guide to the Natural Abundance of D-Xylose-5-C-d2 Abstract This technical guide provides a comprehensive analysis of the , a specific isotopologue of the pentose sugar D-xylose. While direct empiric...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Abundance of D-Xylose-5-C-d2

Abstract

This technical guide provides a comprehensive analysis of the , a specific isotopologue of the pentose sugar D-xylose. While direct empirical data on the natural abundance of this specific molecule is not prevalent in existing literature, this document establishes a robust theoretical framework for its expected occurrence based on fundamental biochemical principles and the natural abundance of deuterium. We delve into the biogenesis of D-xylose, identifying the precise enzymatic step where hydrogen is incorporated at the C5 position. Furthermore, this guide details the advanced analytical methodologies, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), required for the detection and quantification of positional deuterium enrichment. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require a deep understanding of baseline natural abundances for applications in metabolic tracing, quantitative analysis, and mechanism of action studies.

Introduction to D-Xylose and Natural Isotopic Abundance

D-Xylose is an aldopentose monosaccharide of significant biological and commercial importance. As a primary constituent of hemicellulose, it is one of the most abundant carbohydrates in nature, found widely in plant biomass such as wood, straw, and corn cobs[1]. In mammalian biochemistry, D-xylose serves as the foundational saccharide for the biosynthesis of most anionic polysaccharides, such as heparan sulfate and chondroitin sulfate, by being the first sugar attached to the core protein in proteoglycan synthesis.

All naturally occurring organic molecules, including D-xylose, are composed of elements that have a distribution of stable isotopes. For hydrogen, the most common isotope is protium (¹H), which contains a single proton. Its stable, heavier isotope is deuterium (²H or D), which contains one proton and one neutron[2]. The natural abundance of deuterium in Earth's oceans is approximately 1 atom per 6,420 hydrogen atoms, which corresponds to about 0.0156% or 156 parts per million (ppm)[2][3]. This value serves as the baseline for the statistical probability of finding a deuterium atom at any specific hydrogen position within a molecule, barring any isotopic fractionation effects from biochemical or geochemical processes.

Biogenesis of D-Xylose and the Origin of the C5-Hydrogen

To understand the potential for natural deuterium incorporation at the C5 position of D-xylose, it is essential to examine its primary biosynthetic pathway. In eukaryotes, the sugar donor UDP-xylose is not synthesized from free xylose but is derived from UDP-D-glucuronic acid (UDP-GlcA)[4]. This conversion is catalyzed by the enzyme UDP-xylose synthase (UXS) in a complex oxidoreductive decarboxylation reaction[5].

The mechanism proceeds in three key steps within the enzyme's active site[6][7]:

  • Oxidation: The enzyme utilizes a tightly bound NAD+ cofactor to oxidize the C4 hydroxyl group of UDP-GlcA, forming a UDP-4-keto-D-glucuronic acid intermediate.

  • Decarboxylation: The carboxylate group at C6 of the intermediate (which corresponds to the eventual C5 position of xylose) is removed as CO2. This step is facilitated by a distortion of the sugar ring, which brings the carboxylate group into an axial position ideal for elimination[6][7]. This creates a transient enolate intermediate.

  • Protonation and Reduction: The enolate is then protonated at the C5 position. Mechanistic studies have shown this proton is delivered from a water molecule coordinated by the amino acid residue Glutamate-120 (Glu120) in the active site[6]. Subsequently, the NADH cofactor generated in the first step reduces the C4 keto group to a hydroxyl, yielding the final product, UDP-xylose[5][6].

Key Insight: The hydrogen atom at the C5 position of D-xylose is not native to the glucose precursor but is explicitly added from a solvent (water) molecule during the enzymatic reaction. Therefore, the is directly dependent on the D/H ratio of the water within the cellular compartment where biosynthesis occurs (cytosol or Golgi)[4], modulated by any kinetic isotope effects of the UXS enzyme.

G UDP_GlcA UDP-D-Glucuronic Acid Intermediate1 UDP-4-keto-D-glucuronic acid UDP_GlcA->Intermediate1 Step 1: Oxidation (UXS Enzyme) Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Step 2: Decarboxylation NADH NADH Intermediate1->NADH UDP_Xyl UDP-D-Xylose Intermediate2->UDP_Xyl Step 3: Protonation (at C5) & Reduction (at C4) CO2 CO₂ Intermediate2->CO2 release NAD NAD+ NAD->Intermediate1 NADH->UDP_Xyl H2O H₂O (D₂O) H2O->Intermediate2

Caption: Biosynthesis of UDP-D-Xylose via UDP-Xylose Synthase (UXS).

Theoretical Natural Abundance of D-Xylose-5-C-d2

In the absence of direct experimental measurement, we can calculate the theoretical abundance of D-Xylose-5-C-d2 based on statistical probability. D-Xylose (C₅H₁₀O₅) has ten hydrogen atoms. The natural abundance of deuterium is approximately 0.0156%[2][3].

The probability of a single, specific hydrogen site being deuterium is:

  • P(D) ≈ 0.000156

The probability of that same site being protium (¹H) is:

  • P(H) = 1 - P(D) ≈ 0.999844

Therefore, the expected fraction of D-xylose molecules that are specifically deuterated only at the C5 position (assuming two hydrogens at C5, designated 5a and 5b) and nowhere else would be exceptionally low. However, the more practical value for researchers is the overall percentage of molecules that contain a deuterium at C5, regardless of other isotopic substitutions.

Table 1: Theoretical Isotopic Abundance Data
Isotopologue DescriptionCalculationExpected Abundance (%)Expected Abundance (ppm)
Any single H atom being DP(D)~0.0156%~156 ppm
A specific C-H bond (e.g., C5a) being C-DP(D)~0.0156%~156 ppm
Any D-xylose molecule with at least one D1 - P(H)¹⁰~0.1559%~1559 ppm
D-xylose with exactly one D at C5a and H elsewhereP(D) × P(H)⁹~0.01558%~155.8 ppm

This table assumes no kinetic isotope effect during biosynthesis. A slight deviation from these statistical values may occur in nature.

Analytical Methodologies for Positional Isotope Analysis

Determining the natural abundance of a site-specific isotopologue like D-Xylose-5-C-d2 requires highly sensitive and specific analytical techniques capable of positional isomer differentiation.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is exceptionally sensitive for detecting the presence of isotopologues, which appear as M+1, M+2, etc., peaks in a spectrum[8][9].

  • Expertise & Causality: Standard MS can confirm the presence of deuterated xylose (M+1 peak) but cannot inherently determine the position of the deuterium atom. To achieve positional information, tandem mass spectrometry (MS/MS) is required. In MS/MS, the M+1 ion is isolated and fragmented. By analyzing the fragmentation pattern and comparing it to that of an unlabeled standard and a synthetically-produced D-Xylose-5-C-d2 standard, one can infer the location of the label. However, this can be complex due to potential hydrogen scrambling during fragmentation. For high-precision abundance measurements, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful tool, though it typically measures bulk D/H ratios after combustion[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the precise location of isotopes within a molecule[11][12].

  • Expertise & Causality:

    • Deuterium (²H) NMR: This technique directly observes the deuterium nucleus. A ²H NMR spectrum of a natural D-xylose sample would theoretically show a small signal at a chemical shift corresponding to the C5 position. The challenge is the extremely low natural abundance, which requires a high-field spectrometer, a sensitive cryoprobe, and very long acquisition times.

    • Carbon-13 (¹³C) NMR: The presence of a deuterium atom on a carbon causes a characteristic upfield shift (to the right) in the ¹³C signal for that carbon, known as an isotope shift. It also changes the signal's multiplicity from a doublet (due to ¹³C-¹H coupling) to a triplet (due to ¹³C-²H coupling), with a much smaller coupling constant. This effect on the C5 carbon's signal can be used as an indirect but robust method to detect and quantify D-Xylose-5-C-d2[13][14]. This is often the more practical approach.

Recommended Experimental Workflow

A trustworthy and self-validating protocol to measure the would involve the following steps.

  • Sample Sourcing & Extraction:

    • Obtain a significant quantity of purified D-xylose from a single biological source (e.g., hydrolyzed birchwood xylan) to ensure a consistent biosynthetic history.

    • Perform rigorous purification using techniques like recrystallization and chromatography to remove any impurities that could interfere with NMR analysis.

  • Standard Preparation:

    • Synthesize a D-Xylose-5-C-d2 standard via known chemical methods. This standard is crucial for confirming signal assignments in both NMR and MS.

    • Prepare an unlabeled, high-purity D-xylose standard.

  • NMR Analysis (Primary Method):

    • Dissolve a high concentration of the purified natural xylose sample in a suitable solvent (e.g., D₂O, after H/D exchange of hydroxyl protons, or DMSO-d₆).

    • Acquire a high-resolution quantitative ¹³C NMR spectrum on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Causality: Use a long relaxation delay and inverse-gated proton decoupling to ensure the signal intensities are directly proportional to the concentration of each carbon species, a critical requirement for accurate quantification[14].

    • Carefully analyze the region around the C5 carbon signal for the presence of the upfield-shifted triplet indicative of a C5-D bond.

    • Integrate the signal for the main C5-¹H peak and the C5-²H peak. The ratio of these integrals provides the natural abundance.

    • Run spectra of the unlabeled and labeled standards to confirm chemical shifts and isotope effects.

  • MS Analysis (Confirmatory Method):

    • Derivatize the xylose samples (e.g., acetylation or silylation) to improve volatility for Gas Chromatography (GC-MS)[9][15].

    • Perform GC-MS analysis to obtain the mass spectra of the natural sample and standards.

    • Compare the relative intensities of the M+1 and M peaks to determine the overall deuterium enrichment.

    • If possible, perform MS/MS fragmentation on the M+1 ion to confirm that the fragmentation pattern is consistent with deuterium at the C5 position.

G cluster_0 Sample & Standard Preparation cluster_1 Primary Analysis: NMR Spectroscopy cluster_2 Confirmatory Analysis: Mass Spectrometry Source Source Biological Material (e.g., Birchwood) Extract Hydrolysis & Purification of D-Xylose Source->Extract NMR_Acq High-Field Quantitative ¹³C NMR Acquisition Extract->NMR_Acq Deriv Derivatization (e.g., Silylation) Extract->Deriv Synth Chemical Synthesis of D-Xylose-5-C-d2 Standard Synth->NMR_Acq for validation Synth->Deriv for validation NMR_Data Identify & Integrate C5-H and C5-D Signals NMR_Acq->NMR_Data NMR_Result Calculate Positional D/H Ratio NMR_Data->NMR_Result GCMS GC-MS & MS/MS Analysis Deriv->GCMS MS_Data Analyze M+1 Ion and Fragment Patterns GCMS->MS_Data MS_Result Confirm Enrichment & Position MS_Data->MS_Result

Caption: Analytical workflow for determining D-Xylose-5-C-d2 abundance.

Implications for Research and Drug Development

A precise understanding of the is critical for several advanced research areas:

  • Metabolic Flux Analysis: In studies using deuterium-labeled tracers to follow metabolic pathways, the natural background abundance is the baseline against which enrichment is measured. An accurate baseline is essential for accurate flux calculations.

  • Quantitative Bioanalysis: When a deuterated version of a drug or metabolite is used as an internal standard for quantification by LC-MS, it is crucial to know the natural abundance of that isotopologue in biological samples to avoid underestimation of the analyte[16].

  • Natural Product Authentication: Deviations from the expected statistical isotopic abundance can sometimes be used to determine the geographical or biosynthetic origin of a natural product.

  • Kinetic Isotope Effect Studies: Comparing the experimentally determined natural abundance at the C5 position with the statistical value can provide insights into the kinetic isotope effects of UDP-xylose synthase and related enzymes.

Conclusion

While D-Xylose-5-C-d2 has not been the subject of extensive direct measurement in nature, a robust scientific framework allows us to predict its abundance and outline a clear analytical path for its quantification. Its natural abundance is fundamentally tied to the D/H ratio of metabolic water and is governed by the enzymatic mechanism of UDP-xylose synthase. The expected occurrence is approximately 0.0156% at the C5 position. Verification of this value requires a sophisticated analytical approach, with quantitative ¹³C NMR spectroscopy serving as the primary tool for unambiguous positional analysis, supported by mass spectrometry. For professionals in drug development and metabolic research, acknowledging and, where necessary, measuring such baseline isotopic abundances is a cornerstone of rigorous and accurate scientific investigation.

References

  • Title: UDP-Xylose Synthase - Wood Lab - UGA Source: University of Georgia URL: [Link]

  • Title: Structure and Mechanism of Human UDP-xylose Synthase - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Structure and Mechanism of Human UDP-xylose Synthase: Evidence for a Promoting Role of Sugar Ring Distortion in a Three-Step Catalytic Conversion of UDP-glucuronic Acid Source: PubMed URL: [Link]

  • Title: (PDF) Structure and mechanism of human UDP-xylose synthase: Evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid Source: ResearchGate URL: [Link]

  • Title: Food Sources High in D-Xylose: Natural Foods and Plants Source: BSH Ingredients URL: [Link]

  • Title: Cytosol-Localized UDP-Xylose Synthases Provide the Major Source of UDP-Xylose for the Biosynthesis of Xylan and Xyloglucan Source: Oxford Academic URL: [Link]

  • Title: Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade Source: PubMed URL: [Link]

  • Title: Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC Source: National Institutes of Health URL: [Link]

  • Title: What is Deuterium? Source: International Atomic Energy Agency URL: [Link]

  • Title: D XYLOSE Source: Ataman Kimya URL: [Link]

  • Title: Deuterium - What is Deuterium and Low Deuterium Water? Source: Qlarivia Deuterium-depleted Drinking Water URL: [Link]

  • Title: Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Deuterium - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Isotope tag method for quantitative analysis of carbohydrates by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Isotopologue analysis of sugar phosphates in yeast cell extracts by gas chromatography chemical ionization time-of-flight mass spectrometry Source: PubMed URL: [Link]

  • Title: NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose Source: ACS Publications URL: [Link]

  • Title: Stable isotopic analysis of individual carbohydrates by gas chromatographic/combustion/isotope ratio mass spectrometry Source: Sci-Hub URL: [Link]

  • Title: Deuteronation and aging Source: PubMed URL: [Link]

  • Title: Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase Source: Frontiers URL: [Link]

  • Title: Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Biosynthesis of D-Xylulose 5-Phosphate From D-Xylose and Polyphosphate Through a Minimized Two-Enzyme Cascade Source: ResearchGate URL: [Link]

  • Title: Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC Source: National Institutes of Health URL: [Link]

  • Title: Why is deuterium six times more abundant in the Earth than in Jupiter and the rest of the universe? Source: Reddit URL: [Link]

  • Title: Analysis of monosaccharides and oligosaccharides - Analytical Techniques in Aquaculture Research Source: ScienceDirect URL: [Link]

  • Title: Use of NMR for the Analysis and Quantification of the Sugar Composition in Fresh and Store-Bought Fruit Juices Source: ACS Publications URL: [Link]

  • Title: NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity Source: Wiley Online Library URL: [Link]

  • Title: Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance Source: ResearchGate URL: [Link]

  • Title: Determination of Monosaccharides in Grain by CE/MS/MS Source: Agilent URL: [Link]

  • Title: Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance Source: ACS Publications URL: [Link]

  • Title: EXPLORING THE ORIGINS OF DEUTERIUM ENRICHMENTS IN SOLAR NEBULAR ORGANICS Source: Carnegie Science URL: [Link]

  • Title: The Anomalously High Abundance of Deuterium in 3I/ATLAS Source: Medium URL: [Link]

  • Title: ANALYTICAL APPROACHES OF DETERMINING MONOSACCHARIDES FROM ALKALINE-TREATED PALM FIBER Source: Universiti Kebangsaan Malaysia URL: [Link]

  • Title: Interstellar processes leading to molecular deuterium enrichment and their detection Source: The Astrophysics & Astrochemistry Laboratory URL: [Link]

  • Title: Deuterium Content of the Organic Compounds in Food Has an Impact on Tumor Growth in Mice Source: MDPI URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Incorporation of D-Xylose-5-C-d2

A Resource for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the biological incorporation of D-Xyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biological incorporation of D-Xylose-5-C-d2, a deuterated monosaccharide used as a stable isotope tracer. We will delve into the metabolic pathways of D-xylose, the rationale behind using a C5-deuterated variant, detailed experimental protocols for its application in cell culture, and the subsequent analysis by mass spectrometry. This document is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize D-Xylose-5-C-d2 in their studies.

Introduction: The Significance of D-Xylose and Isotopic Labeling

D-xylose, a five-carbon aldose, is a key player in several fundamental biological processes. While not as central to energy metabolism as glucose in mammalian systems, its metabolic fate is of significant interest, primarily due to its role as the initiating sugar in the biosynthesis of proteoglycans.[1][2] Proteoglycans are critical components of the extracellular matrix and are involved in cell signaling, adhesion, and proliferation.[3] Consequently, understanding the flux through xylose metabolic pathways is crucial for research in areas such as developmental biology, oncology, and connective tissue disorders.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for tracing the metabolic fate of molecules in complex biological systems.[4] By replacing specific atoms with their heavier, non-radioactive isotopes, we can follow the journey of these labeled molecules through various metabolic transformations. D-Xylose-5-C-d2, with deuterium atoms at the C5 position, offers a unique tool to probe specific enzymatic reactions and metabolic branch points with high precision.

Core Mechanisms: The Metabolic Journey of D-Xylose-5-C-d2

The biological incorporation of D-Xylose-5-C-d2 begins with its transport into the cell and subsequent entry into one of several metabolic pathways. The primary routes in eukaryotes are the oxidoreductase pathway and its connection to the pentose phosphate pathway (PPP), as well as its activation to UDP-xylose for proteoglycan synthesis.

The Oxidoreductase Pathway and Entry into the Pentose Phosphate Pathway

In eukaryotic organisms, D-xylose is primarily metabolized via the oxidoreductase pathway.[5] This two-step process involves the following key enzymes:

  • Xylose Reductase (XR): This enzyme reduces D-xylose to xylitol, utilizing either NADH or NADPH as a cofactor.[5][6][7] Kinetic studies have shown that xylose reductases from various species can have different affinities for these cofactors.[8][9][10]

  • Xylitol Dehydrogenase (XDH): Xylitol is then oxidized to D-xylulose by XDH, a reaction that is typically NAD+-dependent.[5]

The resulting D-xylulose is subsequently phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate.[11][12] This intermediate is a key entry point into the non-oxidative branch of the pentose phosphate pathway (PPP) .[13][14][15][16] Within the PPP, a series of reversible reactions catalyzed by transketolase and transaldolase interconvert various sugar phosphates, ultimately linking pentose metabolism with glycolysis.[16]

The Fate of the C5-Deuterium Label: The deuterium atoms on the C5 position of D-xylose are expected to be retained through the initial steps of the oxidoreductase pathway and phosphorylation, yielding D-xylulose-5-phosphate-d2. As this molecule enters the non-oxidative PPP, the label will be distributed among other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, depending on the flux through the pathway.[17][18]

metabolic_pathway cluster_0 Oxidoreductase Pathway cluster_1 Pentose Phosphate Pathway (PPP) D-Xylose-5-C-d2 D-Xylose-5-C-d2 Xylitol-d2 Xylitol-d2 D-Xylose-5-C-d2->Xylitol-d2 Xylose Reductase (XR) NADH/NADPH D-Xylulose-d2 D-Xylulose-d2 Xylitol-d2->D-Xylulose-d2 Xylitol Dehydrogenase (XDH) NAD+ D-Xylulose-5-P-d2 D-Xylulose-5-P-d2 D-Xylulose-d2->D-Xylulose-5-P-d2 Xylulokinase (XK) ATP PPP Intermediates PPP Intermediates D-Xylulose-5-P-d2->PPP Intermediates Transketolase Transaldolase

D-Xylose metabolism via the Oxidoreductase and Pentose Phosphate Pathways.
Synthesis of UDP-Xylose-d2 and Incorporation into Proteoglycans

A critical fate of D-xylose in mammalian cells is its incorporation into proteoglycans. This process begins with the synthesis of UDP-D-xylose, the activated sugar donor for glycosylation reactions.[1]

The synthesis of UDP-xylose occurs through a two-step conversion from UDP-glucose:

  • UDP-glucose dehydrogenase (UGDH): This enzyme oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA).

  • UDP-glucuronic acid decarboxylase (UXS): Also known as UDP-xylose synthase, this enzyme decarboxylates UDP-GlcA to form UDP-xylose.[19][20][21]

While D-xylose itself is not directly converted to UDP-xylose in a salvage pathway in mammals, the administration of labeled D-xylose can lead to the formation of labeled UDP-xylose through the interconnectedness of sugar metabolism. The D-Xylose-5-C-d2 that enters the PPP can be converted to other sugar phosphates that can eventually be used for the synthesis of UDP-glucose, which can then be converted to UDP-xylose-d2.

A Note on Deuterium Exchange: Interestingly, studies on a mutant form of human UDP-xylose synthase have shown that the proton at the C5 position of the UDP-4-keto-glucuronic acid intermediate can undergo complete exchange with the solvent.[22] This suggests that depending on the enzyme kinetics and cellular conditions, there is a possibility of losing the deuterium label at this step. However, the extent of this exchange in the wild-type enzyme under physiological conditions requires further investigation.

Once formed, UDP-xylose-d2 serves as the substrate for xylosyltransferases (XT) , the enzymes that initiate glycosaminoglycan (GAG) chain synthesis by transferring the deuterated xylose to specific serine residues on core proteins.[23][24][25][26]

proteoglycan_synthesis UDP-Glucose UDP-Glucose UDP-Glucuronic Acid UDP-Glucuronic Acid UDP-Glucose->UDP-Glucuronic Acid UDP-Glucose Dehydrogenase (UGDH) UDP-Xylose-d2 UDP-Xylose-d2 UDP-Glucuronic Acid->UDP-Xylose-d2 UDP-Glucuronic Acid Decarboxylase (UXS) Proteoglycan-d2 Proteoglycan-d2 UDP-Xylose-d2->Proteoglycan-d2 Core Protein Core Protein Core Protein->Proteoglycan-d2 Xylosyltransferase (XT)

Initiation of Proteoglycan Synthesis with UDP-Xylose.

Experimental Design and Protocols

The successful application of D-Xylose-5-C-d2 as a metabolic tracer requires careful experimental design and execution. This section provides a detailed protocol for a typical cell culture-based experiment, from cell seeding to metabolite extraction.

Materials and Reagents
ReagentSupplierCatalog Number
D-Xylose-5-C-d2(Specify Supplier)(Specify Catalog #)
Cell Culture Medium (e.g., DMEM)(Specify Supplier)(Specify Catalog #)
Dialyzed Fetal Bovine Serum (dFBS)(Specify Supplier)(Specify Catalog #)
Penicillin-Streptomycin(Specify Supplier)(Specify Catalog #)
Phosphate-Buffered Saline (PBS)(Specify Supplier)(Specify Catalog #)
0.25% Trypsin-EDTA(Specify Supplier)(Specify Catalog #)
HPLC-grade Methanol(Specify Supplier)(Specify Catalog #)
HPLC-grade Acetonitrile(Specify Supplier)(Specify Catalog #)
HPLC-grade Water(Specify Supplier)(Specify Catalog #)
Formic Acid (LC-MS grade)(Specify Supplier)(Specify Catalog #)
Step-by-Step Experimental Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

Day 1: Cell Seeding

  • Culture your mammalian cells of interest in standard growth medium until they reach approximately 80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with standard growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh standard growth medium and perform a cell count.

  • Seed the cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling (typically 24-48 hours post-seeding).

Day 2 or 3: Stable Isotope Labeling

  • Prepare the Labeling Medium: Prepare your cell culture medium (e.g., DMEM) supplemented with dialyzed FBS and penicillin-streptomycin. Add D-Xylose-5-C-d2 to the desired final concentration (e.g., 1-10 mM). The use of dialyzed FBS is crucial to minimize the presence of unlabeled xylose and other small molecules that could interfere with the labeling.

  • Initiate Labeling: Once the cells have reached the desired confluency (typically 50-70%), aspirate the standard growth medium.

  • Wash the cells once with pre-warmed sterile PBS.

  • Add the pre-warmed labeling medium containing D-Xylose-5-C-d2 to each well.

  • Incubation: Incubate the cells for a time course appropriate for your experiment (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the deuterium label.

Day 2 or 3: Metabolite Extraction

  • Quenching Metabolism: At each time point, rapidly quench cellular metabolism to prevent further enzymatic activity. Place the 6-well plates on a bed of dry ice.

  • Aspirate the labeling medium.

  • Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Pellet Cellular Debris: Centrifuge the tubes at maximum speed (e.g., >13,000 g) for 10-15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

experimental_workflow Cell Seeding Cell Seeding Stable Isotope Labeling Stable Isotope Labeling Cell Seeding->Stable Isotope Labeling 24-48 hours Metabolite Extraction Metabolite Extraction Stable Isotope Labeling->Metabolite Extraction Time Course LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis & Interpretation Data Analysis & Interpretation LC-MS/MS Analysis->Data Analysis & Interpretation

General Experimental Workflow for D-Xylose-5-C-d2 Labeling.

Data Acquisition and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for detecting and quantifying deuterated metabolites.

Liquid Chromatography

Hydrophilic interaction liquid chromatography (HILIC) is often the preferred method for separating polar metabolites like sugars and sugar phosphates. A column with an amide or aminopropyl stationary phase can provide good retention and separation of these compounds.

Typical LC Parameters:

ParameterValue
Column(e.g., Waters ACQUITY UPLC BEH Amide)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient(To be optimized for specific metabolites)
Flow Rate(e.g., 0.2-0.4 mL/min)
Column Temperature(e.g., 40°C)
Injection Volume(e.g., 1-5 µL)
Mass Spectrometry

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for the analysis. Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity for targeted quantification.

Expected Mass Shifts:

The incorporation of two deuterium atoms from D-Xylose-5-C-d2 will result in a mass increase of approximately 2 Da for xylose and its downstream metabolites that retain the C5 position.

Fragmentation Analysis:

The fragmentation pattern of sugars in mass spectrometry can be complex. For xylose, common fragments may arise from glycosidic bond cleavages and cross-ring cleavages.[27][28] When analyzing deuterated metabolites, it is essential to monitor the fragmentation of both the labeled and unlabeled species to confirm the position of the label and to ensure accurate quantification. For instance, fragments containing the C5 position of xylose should exhibit a +2 Da mass shift.

Data Analysis:

The raw data from the LC-MS/MS analysis will consist of chromatograms for the unlabeled and deuterated forms of each metabolite of interest. The peak areas of these chromatograms can be used to calculate the fractional labeling or the relative abundance of the labeled species over time. This information can then be used to determine metabolic fluxes through the relevant pathways.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure the use of dialyzed FBS and a sufficiently high concentration of D-Xylose-5-C-d2 in the labeling medium. Optimize the incubation time to allow for sufficient incorporation.

  • Poor Chromatographic Resolution: Optimize the HILIC gradient and mobile phase composition to achieve better separation of isomers.

  • Matrix Effects: The presence of other molecules in the sample can suppress or enhance the ionization of the analytes of interest. The use of a stable isotope-labeled internal standard for each metabolite can help to correct for these effects.

  • Deuterium-Hydrogen Exchange: While generally stable, deuterium atoms on certain positions can exchange with protons from the solvent. This is particularly a concern during sample preparation and analysis. Minimize exposure to acidic or basic conditions and high temperatures.

Conclusion

D-Xylose-5-C-d2 is a valuable tool for researchers seeking to unravel the complexities of pentose metabolism and proteoglycan biosynthesis. By providing a means to trace the metabolic fate of xylose with high specificity, this deuterated sugar enables a deeper understanding of fundamental biological processes. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of D-Xylose-5-C-d2 in your research endeavors, ultimately contributing to advancements in drug development and our understanding of human health and disease.

References

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  • Xylulose 5-phosphate - Wikipedia. (2023, May 22). In Wikipedia. [Link]

  • XYLT2 - Xylosyltransferase 2 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved March 8, 2024, from [Link]

  • Cadete, M. H., Ferreira, C., & Gírio, F. M. (2012). Kinetic parameters of the xylose reductase and xylitol dehydrogenase encoded by genes SaXYL1, SpXYL1. 1, and SpXYL2. 2 expressed in S. cerevisiae CEN. PK2-1C. Applied biochemistry and biotechnology, 168(3), 527-539. [Link]

  • Kang, K. B., Kim, J. R., & Ahn, J. S. (2023). Qualitative metabolomics-based characterization of a phenolic UDP-xylosyltransferase with a broad substrate spectrum from Lentinus brumalis. Proceedings of the National Academy of Sciences, 120(28), e2302633120. [Link]

  • Weusthuis, R. A., van der Hoek, R. A., de Laat, W. T. A. M., de Bont, J. A. M., & Pronk, J. T. (1997). d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae. Biotechnology and bioengineering, 55(2), 395-402. [Link]

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  • Reis, A., Domingues, M. R., Ferrer-Correia, A. J., & Coimbra, M. A. (2003). Fragmentation pattern of underivatised xylo-oligosaccharides and their alditol derivatives by electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 17(19), 2169-2178. [Link]

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Sources

Foundational

commercial suppliers of D-Xylose-5-C-d2

Strategic Sourcing and Application of D-Xylose-5-C-d2 in Metabolic Tracing and Biomolecular NMR A Technical Whitepaper for Drug Development Professionals and Analytical Scientists Executive Summary In the realm of stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Sourcing and Application of D-Xylose-5-C-d2 in Metabolic Tracing and Biomolecular NMR A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

In the realm of stable isotope probing (SIP) and biomolecular nuclear magnetic resonance (NMR) spectroscopy, deuterated carbohydrates serve as indispensable tools for elucidating complex metabolic fluxes and structural conformations. D-Xylose-5-C-d2 (synonymous with D-xylose-5,5-d2 or D-[5,5'-2H2]xylose) is a highly specialized isotopologue of the aldopentose D-xylose [1]. By replacing the two protium atoms at the C5 position with deuterium, researchers can track the carbon skeleton through the pentose phosphate pathway (PPP) without the confounding variable of solvent exchange, which typically plagues hydroxyl-deuterated variants.

As a Senior Application Scientist, I frequently encounter experimental failures stemming from poor precursor selection or supplier misidentification. This guide provides an authoritative breakdown of commercial suppliers, the mechanistic rationale for utilizing the 5,5-d2 isotopologue, and self-validating experimental workflows designed to ensure absolute data integrity.

Commercial Landscape and Supplier Nuances

Procuring D-Xylose-5-C-d2 requires careful scrutiny of supplier catalogs. A critical industry caveat is the frequent conflation of the mono-deuterated (5-d1) and di-deuterated (5,5-d2) forms. Unlabeled D-xylose ( C5​H10​O5​ ) has a monoisotopic mass of 150.05 Da [2]. True D-xylose-5,5-d2 ( C5​H8​D2​O5​ ) must exhibit a +2 Da mass shift (MW ~152.15). If a supplier lists "D-Xylose-5-C-d2" but provides a molecular weight of ~151.14, they are selling the mono-deuterated form, which will catastrophically skew mass spectrometry (MS) quantification [3].

Table 1: Verified Commercial Suppliers of Deuterated D-Xylose at the C5 Position

SupplierListed NomenclatureMolecular FormulaMW (Da)Isotopic PurityPrimary Utility
Omicron Biochemicals D-xylose-5,5-d2 C5​H8​D2​O5​ 152.15>98% atom DPrecision NMR, Custom Synthesis
BOC Sciences D-[5,5'-2H2]xylose C5​H8​D2​O5​ 152.15>98% atom DBulk Metabolic Tracing (SIP)
Clearsynth D-Xylose-5-C-d2 C5​H9​DO5​ 151.14>95% atom DAnalytical Standards
US Biological D-Xylose-5-C-d2 C5​H9​DO5​ 151.14>98% atom DDiagnostic Assays

*Application Scientist Note: Clearsynth and US Biological list the nomenclature as "d2" but provide the molecular weight for the mono-deuterated form ( C5​H9​DO5​ ). Always request a Certificate of Analysis (CoA) and verify the mass spectra before purchasing for +2 Da MRM transitions.

Mechanistic Rationale: Why Target the C5 Position?

The choice to label the C5 position is driven by strict biochemical causality. When D-xylose is ingested, it is absorbed by the intestines and metabolized by gut microbiota or host enzymes. Xylose isomerase converts D-xylose to D-xylulose, which is subsequently phosphorylated by xylulokinase to D-xylulose-5-phosphate [4].

If deuterium were placed at the C1 or C2 positions, the isotopic label could be lost to solvent or transferred during the transketolase/transaldolase reactions of the PPP. The C5 protons, however, are covalently bound to carbon and remain metabolically inert during the initial isomerization and phosphorylation steps. This ensures a persistent +2 Da mass shift that acts as a highly stable barcode for downstream LC-MS/MS detection.

MetabolicPathway A D-Xylose-5,5-d2 (Tracer Input) B D-Xylulose-5,5-d2 (Isomerization) A->B Xylose Isomerase C D-Xylulose-5-phosphate-d2 (Phosphorylation) B->C Xylulokinase + ATP D Pentose Phosphate Pathway (Downstream Flux) C->D Transketolase

Metabolic flux of D-Xylose-5,5-d2 through the Pentose Phosphate Pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, every stable isotope probing (SIP) experiment must be designed as a self-validating system. The following protocol for In Vivo Gut Microbiome Metabolism guarantees that any observed mass shifts are definitively caused by the tracer, eliminating false positives from natural 13C abundance.

Protocol 1: In Vivo Stable Isotope Probing (SIP) via LC-MS/MS

Objective: Track the incorporation of D-Xylose-5,5-d2 into microbial biomass and downstream host metabolites [4].

Step 1: Baseline Establishment (The Validation Control)

  • Causality: Before administering the tracer, you must establish the natural isotopic background of the biological matrix.

  • Action: Administer unlabeled D-xylose (100 mg/kg) via oral gavage to the control cohort. Collect urine and feces at 0h, 2h, and 4h. This defines the natural M+0, M+1, and M+2 background noise.

Step 2: Tracer Administration

  • Action: Administer D-Xylose-5,5-d2 (100 mg/kg dissolved in sterile PBS) to the experimental cohort.

  • Causality: PBS is used to prevent osmotic shock in the GI tract, ensuring the absorption kinetics mirror physiological feeding states.

Step 3: Immediate Quenching and Extraction

  • Action: Snap-freeze fecal samples in liquid nitrogen immediately upon collection. Extract metabolites using a -20°C Methanol:Water (80:20 v/v) solution.

  • Causality: Immediate freezing and cold extraction halt enzymatic activity (specifically phosphatases that would degrade D-xylulose-5-phosphate back to D-xylulose), locking the metabolic snapshot in time.

Step 4: LC-MS/MS Acquisition and Mass Balance Check

  • Action: Run the extract through a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole MS. Monitor the M+2 transition for xylulose-5-phosphate.

  • Validation: Calculate the fractional enrichment. The sum of the unlabeled (M+0) and labeled (M+2) fractions must equal the total metabolite pool. If a significant M+1 peak appears, it indicates either isotopic impurity in the source material or unexpected in vivo hydrogen-deuterium exchange (HDX).

SIPWorkflow N1 1. Baseline Control (Unlabeled D-Xylose) N2 2. Tracer Administration (D-Xylose-5,5-d2 Gavage) N1->N2 N3 3. Quenching & Extraction (Cold MeOH/H2O) N2->N3 N4 4. LC-MS/MS Acquisition (HILIC MRM Mode) N3->N4 N5 5. Data Validation (Isotope Ratio & Mass Balance) N4->N5

Self-validating Stable Isotope Probing (SIP) workflow for in vivo xylose metabolism.

Protocol 2: Biomolecular NMR Sample Preparation

When utilizing D-Xylose-5,5-d2 for structural elucidation via 1H -NMR or 2H -NMR, solvent suppression is paramount.

  • Action: Lyophilize the D-Xylose-5,5-d2 standard and reconstitute in 99.9% D2​O . Repeat this lyophilization-reconstitution cycle three times.

  • Causality: This iteratively forces the exchange of the labile hydroxyl protons (-OH) with deuterium (-OD). Because the C5 deuteriums are non-labile, they remain intact. This process eliminates the massive water/hydroxyl proton resonance peak (~4.7 ppm) that would otherwise drown out the subtle scalar couplings of the carbohydrate ring.

Quantitative Data Presentation: Analytical Parameters

To successfully detect D-Xylose-5,5-d2 and its metabolites, instruments must be calibrated to the specific isotopic shifts. Table 2 summarizes the critical analytical parameters required for data acquisition.

Table 2: Analytical Parameters for D-Xylose-5,5-d2 Detection

ParameterUnlabeled D-XyloseD-Xylose-5,5-d2Analytical Rationale
Monoisotopic Mass 150.05 Da152.06 Da+2 Da shift confirms di-deuteration at C5.
ESI-MS Adduct [M-H]- 149.05 m/z151.06 m/zNegative ion mode preferred for sugar ionization.
NMR C5 Chemical Shift ~3.3 - 3.9 ppm ( 1H )Silent in 1H , Active in 2H Disappearance of C5 proton signals confirms isotopic purity.
Metabolite Target D-Xylulose-5-P (229 m/z)D-Xylulose-5-P-d2 (231 m/z)Tracks successful entry into the Pentose Phosphate Pathway.

Conclusion

The successful application of D-Xylose-5-C-d2 in metabolic tracing hinges entirely on rigorous supplier verification and the implementation of self-validating experimental controls. By understanding the causality behind the +2 Da mass shift and employing immediate metabolic quenching, researchers can confidently map the complex dynamics of the pentose phosphate pathway and gut microbiome metabolism.

References

  • "D-Xylose (ECMDB00098)." E. Coli Metabolome Database (ECMDB). Available at:[Link] [2]

  • "American Chemical Suppliers: D-Xylose-5-C-d2." American Chemical Suppliers. Available at: [Link] [3]

Exploratory

Precision Metabolic Flux Analysis Using D-Xylose-5-C-d2: An Orthogonal Tracing Guide

Executive Summary: The Need for Orthogonal Tracers Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates. Traditionally, 13 C-MFA utilizes substrates like[U- 13 C]glucose to map...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Need for Orthogonal Tracers

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates. Traditionally, 13 C-MFA utilizes substrates like[U- 13 C]glucose to map central carbon metabolism. However, a single tracer often fails to provide sufficient mathematical resolution for complex, parallel metabolic networks, such as the non-oxidative Pentose Phosphate Pathway (PPP)[1].

To overcome these underdetermined nodes, orthogonal tracers are required. D-Xylose-5-C-d2 (xylose labeled with two deuterium atoms at the C5 position) has emerged as a highly specific, chemically identical mass probe[2]. By introducing a +2 Da mass shift specifically at the terminal carbon of the pentose backbone, D-Xylose-5-C-d2 allows researchers to independently verify flux estimations, resolve transketolase/transaldolase exchange rates, and track redox-independent backbone rearrangements without the combinatorial explosion of isotopomers seen in uniform 13 C labeling[1].

Mechanistic Rationale: The Superiority of C5-Deuteration

The selection of the C5 position for deuterium labeling is not arbitrary; it is driven by the strict enzymatic logic of the non-oxidative PPP.

All carbon assimilated from xylose must enter central metabolism via Xylulose-5-Phosphate (X5P)[3]. When D-Xylose-5-C-d2 is phosphorylated to X5P, the deuterium atoms remain at the C5 position.

  • The Transketolase (TK) Cleavage: TK transfers a C2 unit (C1-C2) from X5P to an aldose acceptor. The remaining C3 unit (C3-C5 of X5P) is released as Glyceraldehyde-3-Phosphate (GAP).

  • The Causality of the Mass Shift: Because the deuteriums are located at C5, they are strictly conserved in the C3 position of the resulting GAP molecule. This generates a distinct M+2 isotopomer of GAP.

By tracking this binary +2 Da shift, researchers can isolate the flux contribution of the xylose assimilation pathway directly into lower glycolysis, bypassing the complex M+1 to M+5 distributions generated by 13 C tracers[4]. Furthermore, unlike oxygen- or nitrogen-bound deuteriums, carbon-bound deuteriums in the sugar backbone are non-exchangeable under physiological pH, ensuring the label is not lost to the solvent[5].

Metabolic Pathway & Carbon-Deuterium Backbone Routing

The following diagram illustrates the specific routing of the deuterium label from extracellular D-Xylose-5-C-d2 through the PPP and into glycolysis.

Pathway Xyl D-Xylose-5-C-d2 (Extracellular) Xyl_in D-Xylose-5-C-d2 (Intracellular) Xyl->Xyl_in Transport Xylulose D-Xylulose-5-d2 Xyl_in->Xylulose Xylose Isomerase (XI) or XR/XDH X5P Xylulose-5-Phosphate (C5-d2) Xylulose->X5P Xylulokinase (XK) GAP Glyceraldehyde-3-Phosphate (C3-d2) [M+2] X5P->GAP Transketolase (TK) Cleaves C1-C2 S7P Sedoheptulose-7-Phosphate [M+0] X5P->S7P Transketolase (TK) Acceptor F6P Fructose-6-Phosphate (C6-d2) [M+2] GAP->F6P Transaldolase (TA) Condensation S7P->F6P Transaldolase (TA) Donor

Caption: Metabolic routing of D-Xylose-5-C-d2 through the Pentose Phosphate Pathway.

Experimental Methodology: A Self-Validating Workflow

To ensure high-fidelity data, the experimental protocol must be designed as a self-validating system. Every step is engineered to prevent artifacts such as label scrambling or metabolic shifts during harvesting.

Step 1: Pre-culture and Isotopic Acclimation
  • Inoculate the target strain (e.g., recombinant S. cerevisiae or E. coli) into a defined minimal medium containing natural abundance D-xylose.

  • Causality: Cells must be fully adapted to xylose metabolism to ensure that the measured fluxes represent the true steady-state phenotype, avoiding transient gene expression shifts[3].

Step 2: D-Xylose-5-C-d2 Labeling Phase
  • At mid-exponential phase (OD 600​ ~ 0.5), rapidly filter the culture and transfer the cells to a medium containing 100% D-Xylose-5-C-d2.

  • Maintain the culture for at least 5 generation times.

  • Self-Validation Check: Sample the extracellular medium at t=0 and t=final . Analyze via MS to confirm the D-Xylose-5-C-d2 pool remains >98% M+2. This validates that no spontaneous H/D exchange occurred with the aqueous medium[5].

Step 3: Rapid Quenching and Extraction
  • Extract 1 mL of culture and immediately inject it into 4 mL of -80°C quenching solution (60% Methanol / 40% Water).

  • Causality: Intracellular PPP intermediates (like X5P and GAP) have turnover rates on the order of milliseconds. Slow harvesting allows enzymatic activity to continue, scrambling the Mass Isotopomer Distribution (MID). Instantaneous cold quenching arrests all metabolic activity, freezing the in vivo isotopic state[3].

  • Centrifuge at -20°C, discard the supernatant, and extract intracellular metabolites using boiling ethanol or a cold chloroform/methanol/water biphasic extraction.

Step 4: GC-MS / LC-MS Analysis
  • Derivatize the dried extract (e.g., using MOX-TMS for GC-MS) or analyze directly via HILIC-LC-MS.

  • Self-Validation Check: Spike a known concentration of an unnatural heavy isotope (e.g., 13 C-Ribitol) into the quenching solution. The recovery rate of this internal standard validates the extraction efficiency and prevents quantification errors[2].

Workflow A 1. Tracer Introduction [D-Xylose-5-C-d2] B 2. Rapid Quenching (-80°C Methanol) A->B C 3. Metabolite Extraction & Derivatization B->C D 4. MS/MS Analysis (Isotopomer Mapping) C->D E 5. EMU Flux Computation D->E

Caption: Self-validating experimental workflow for deuterium-based metabolic flux analysis.

Quantitative Data Presentation: Expected MIDs

When D-Xylose-5-C-d2 is the sole carbon source, the downstream metabolites will exhibit highly predictable Mass Isotopomer Distributions (MIDs). Deviations from this table indicate alternative pathway activation (e.g., oxidative PPP cycling) or label dilution from biomass turnover.

MetaboliteExpected Primary IsotopomerMechanistic Origin of the Deuterium Label
Xylulose-5-Phosphate M+2Direct phosphorylation of D-Xylulose-5-d2 by Xylulokinase.
Glyceraldehyde-3-Phosphate M+2The C3-C5 unit of X5P is transferred intact via Transketolase.
Sedoheptulose-7-Phosphate M+0Receives the unlabeled C1-C2 unit from X5P via Transketolase.
Fructose-6-Phosphate M+2Condensation of GAP (M+2) and S7P (M+0) via Transaldolase. The label is located at C6.
Pyruvate M+2Downstream glycolytic conversion of GAP (M+2).

Note: All MIDs must be mathematically corrected for natural isotope abundance (e.g., naturally occurring 13 C, 18 O, and 2 H) prior to flux calculation.

EMU-Based Computational Flux Resolution

The final step in the MFA pipeline is translating the corrected MID data into absolute intracellular fluxes. This is achieved using the Elementary Metabolite Unit (EMU) framework[3].

Because D-Xylose-5-C-d2 provides a distinct +2 Da shift rather than a continuous 13 C distribution, the EMU matrices for the non-oxidative PPP are significantly simplified. The computational solver iteratively adjusts the simulated flux map until the statistically predicted MIDs match the experimentally observed D-Xylose-5-C-d2 MIDs. By utilizing this orthogonal deuterium tracer alongside traditional 13 C data, researchers can achieve unparalleled resolution of the metabolic network, ultimately guiding more rational metabolic engineering and drug development strategies[1].

References

  • Antoniewicz, M. R., et al. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis." PubMed Central (NIH). URL:[Link]

  • Matsushika, A., et al. "Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase." PubMed Central (NIH). URL:[Link]

  • "Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced NMR Spectroscopy Using D-Xylose-5-C-d2: Conformational Dynamics and Protein-Ligand Interactions

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy of carbohydrates is frequently hampered by severe spectral crowding and complex spin-spin coupling networks, particularly in the bulk ring proton region (3....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy of carbohydrates is frequently hampered by severe spectral crowding and complex spin-spin coupling networks, particularly in the bulk ring proton region (3.2–4.0 ppm)[1]. For D-xylose, the diastereotopic protons at the C5 position (H5 ax​ and H5 eq​ ) not only overlap with H2, H3, and H4 signals but also create a highly complex multiplet for H4 due to 3JH,H​ and 2JH,H​ couplings[2].

D-Xylose-5-C-d2 (where the C5 carbon is fully deuterated) serves as an elegant solution to these challenges[3]. By replacing the 1 H nuclei at C5 with 2 H (deuterium), researchers can effectively "silence" the C5 signals and collapse the H4 multiplet into a simplified, first-order splitting pattern. This Application Note details the mechanistic advantages, data interpretation, and validated protocols for utilizing D-Xylose-5-C-d2 in high-precision conformational analysis and Saturation Transfer Difference (STD) NMR.

Mechanistic Insight: Spin System Simplification

The fundamental advantage of D-Xylose-5-C-d2 lies in the gyromagnetic ratio and spin quantum number differences between hydrogen ( I=1/2 ) and deuterium ( I=1 ). The 3JH,D​ coupling constant is approximately 6.5 times smaller than the corresponding 3JH,H​ coupling. In a standard 1 H NMR experiment (often with broad-band deuterium decoupling applied), the couplings between H4 and the C5 deuterons are entirely eliminated.

In unlabeled D-xylose, the H4 proton exhibits a complex multiplet (a doublet of doublets of doublets, ddd) due to coupling with H3, H5 ax​ , and H5 eq​ . In D-Xylose-5-C-d2, the H4 signal simplifies drastically to a doublet (coupling only to H3), allowing for the direct and highly accurate measurement of the 3JH3,H4​ coupling constant[4]. This simplification is critical because accurate vicinal coupling constants are the primary input for Haasnoot-Altona Karplus equations used to calculate the 4C1​⇌1C4​ conformational equilibrium of the xylopyranose ring.

G cluster_0 Unlabeled D-Xylose cluster_1 D-Xylose-5-C-d2 N1 H4 Proton N2 Couples to H3, H5ax, H5eq N1->N2 N3 Complex Multiplet N2->N3 D1 H4 Proton D2 Couples ONLY to H3 D1->D2 D3 Simplified Doublet D2->D3

Fig 1: Simplification of the H4 spin system in D-Xylose via targeted C5 deuteration.

Application 1: Precision Conformational Analysis

Xylopyranosides exist in a dynamic equilibrium between the 4C1​ and 1C4​ chair conformations, heavily influenced by solvent polarity and substituent effects. Determining this equilibrium requires precise extraction of 3JH,H​ values[4]. Because the H5 protons in unlabeled xylose resonate between 3.23 and 3.93 ppm, they severely overlap with H2, H3, and H4[2]. D-Xylose-5-C-d2 removes this overlap, providing a clear window into the H1–H4 spin system.

Quantitative Data: Chemical Shift and J-Coupling Comparison

The following table summarizes the expected 1 H NMR parameters for β -D-xylopyranose in D 2​ O at 298 K, comparing the unlabeled and 5-C-d2 isotopologues.

ProtonUnlabeled β -D-Xylose ( δ ppm)Unlabeled Multiplicity & J (Hz)D-Xylose-5-C-d2 ( δ ppm)5-C-d2 Multiplicity & J (Hz)
H1 4.58d, 3J1,2​=7.9 4.58d, 3J1,2​=7.9
H2 3.23dd, 3J2,3​=9.2 3.23dd, 3J2,3​=9.2
H3 3.43t, 3J3,4​=9.0 3.43t, 3J3,4​=9.0
H4 3.54ddd, 3J4,5eq​=5.4 , 3J4,5ax​=10.5 3.54d, 3J3,4​=9.0
H5 eq​ 3.93dd, 2J5eq,5ax​=11.5 AbsentN/A
H5 ax​ 3.23t, 3J4,5ax​=10.5 AbsentN/A

Note: In the 5-C-d2 variant, the H4 signal collapses from a complex ddd into a clean doublet (d), allowing unambiguous extraction of 3J3,4​ , which is highly sensitive to the chair conformation[5].

Protocol 1: NMR Sample Preparation and 1D 1 H Acquisition

Self-Validating Step: To ensure the measured J-couplings are purely conformational and not artifacts of concentration-dependent aggregation, samples must be prepared at dilute concentrations (<10 mM) in high-purity D 2​ O.

  • Sample Weighing: Accurately weigh 1.5 mg of D-Xylose-5-C-d2 (approx. 10 μ mol).

  • Solvent Exchange (Optional but Recommended): Dissolve the sample in 0.5 mL of D 2​ O (99.9% D), freeze-dry (lyophilize) to exchange exchangeable hydroxyl protons, and repeat twice. This minimizes the HDO solvent peak at ~4.7 ppm which can obscure the anomeric H1 signal.

  • Final Dissolution: Dissolve the lyophilized powder in 600 μ L of D 2​ O (99.99% D) containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a 1D 1 H spectrum at 298 K on a spectrometer operating at 500 MHz.

    • Apply a 2 H decoupling pulse sequence (if available and necessary, though intrinsic 3JH,D​ is often negligible enough to ignore for routine J-coupling extraction).

    • Use a minimum of 64K data points and zero-fill to 128K to ensure high digital resolution (< 0.1 Hz/point) for accurate J-coupling measurement.

Application 2: Epitope Mapping via STD-NMR

Saturation Transfer Difference (STD) NMR is a robust technique for studying protein-carbohydrate interactions in solution[1]. It works by selectively irradiating the protein (usually in the aliphatic region, e.g., -1.0 to 0.0 ppm). The magnetization transfers via spin diffusion to the bound ligand. By subtracting the "on-resonance" spectrum from an "off-resonance" spectrum, only the signals of the ligand protons in direct contact with the protein binding pocket remain.

The Challenge: In unlabeled xylose, the H5 eq​ and H5 ax​ protons often receive strong saturation transfer but their signals overlap with H2, H3, and H4, making it impossible to accurately integrate the STD signals and determine the true binding epitope. The Solution: Using D-Xylose-5-C-d2 eliminates the H5 signals from the spectrum. The remaining STD signals (H1, H2, H3, H4) can be integrated without ambiguity, providing a high-resolution map of how the xylose ring sits within the protein binding pocket.

G P1 1. Sample Preparation Protein + D-Xylose-5-C-d2 (1:50 ratio) P2 2. Selective Saturation Irradiate Protein Aliphatics (-1 to 0 ppm) P1->P2 P3 3. Spin Diffusion Saturation transfers to bound ligand protons P2->P3 P4 4. Data Acquisition Record Off-Resonance & On-Resonance Spectra P3->P4 P5 5. Difference Spectrum Integrate isolated H1-H4 signals (No H5 overlap) P4->P5

Fig 2: STD-NMR workflow utilizing D-Xylose-5-C-d2 to map protein-ligand binding epitopes.

Protocol 2: STD-NMR Setup and Execution

Self-Validating Step: Always run a control STD experiment with the ligand alone (no protein) using the exact same saturation parameters. This ensures that the selective irradiation pulse is not directly exciting the ligand, which would result in false-positive STD signals.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer in D 2​ O (pD 7.4), containing 150 mM NaCl.

  • Sample Formulation:

    • Prepare a sample containing 20 μ M of the target protein (e.g., a xylose-binding lectin) and 1.0 mM D-Xylose-5-C-d2 (1:50 protein-to-ligand ratio).

    • Prepare a control sample containing only 1.0 mM D-Xylose-5-C-d2 in the same buffer.

  • NMR Setup:

    • Insert the sample into the NMR spectrometer and equilibrate to the desired temperature (e.g., 298 K).

    • Tune, match, and shim carefully to ensure optimal line shape.

  • Pulse Sequence Selection: Use a standard STD pulse sequence (e.g., stddiff on Bruker systems) incorporating a spin-lock filter (e.g., 30–50 ms) to suppress the broad protein background signals.

  • Irradiation Parameters:

    • On-resonance irradiation: Set to -0.5 ppm (targeting protein methyl groups).

    • Off-resonance irradiation: Set to 40 ppm (where no protein or ligand signals exist).

    • Saturation time: Acquire a build-up curve using saturation times of 0.5, 1.0, 2.0, and 4.0 seconds to calculate the initial slope of the STD amplification factor (STD-AF).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. Integrate the isolated H1, H2, H3, and H4 doublets/triplets. Normalize the integrals to the proton with the highest STD signal (set to 100%) to map the relative proximity of each proton to the protein surface.

References

  • Hricovíni, M., et al. (2005). Calculation of NMR Chemical Shifts and Spin−Spin Coupling Constants in the Monosaccharide Methyl-β-d-xylopyranoside Using a Density Functional Theory Approach. The Journal of Physical Chemistry A, 109(31), 10991-10998.[Link]

  • Lemieux, R. U., & Stevens, J. D. (1966). The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide. Canadian Journal of Chemistry, 44(3), 249-262.[Link]

  • Ardá, A., & Jiménez-Barbero, J. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega, 4(13), 15309-15318.[Link]

  • ChemRxiv. (2020). 1H NMR Elucidation of Observed Stable Sugar-NaCl-water Complexes in Aqueous Solution. [Link]

Sources

Application

Application Note: High-Resolution Tracing of the Non-Oxidative Pentose Phosphate Pathway Using D-Xylose-5-C-d2

Executive Summary & Mechanistic Rationale The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis[1]. While the oxidative branch of the PPP is relatively straightforward to trace using standard 13 C-glucose, quantifying flux through the highly reversible non-oxidative branch remains a significant analytical challenge.

The Causality of the Tracer Design: When D-Xylose-5-C-d2 enters the cell, it is converted to D-xylulose-5-phosphate (Xu5P)[2]. Xu5P acts as the primary ketose donor for the transketolase (TK) enzyme[3]. Transketolase cleaves the C2-C3 bond of Xu5P, transferring the C1-C2 fragment to an aldose acceptor (e.g., ribose-5-phosphate) to form sedoheptulose-7-phosphate (S7P)[4]. The remaining C3-C5 fragment—which retains the intact C5-d2 label—is released as glyceraldehyde-3-phosphate (GAP)[4].

Because the deuterium label is perfectly conserved in the resulting GAP (creating a distinct M+2 mass shift) while the S7P fragment remains unlabeled (M+0), this tracer provides an exceptionally clean, background-free readout of transketolase flux and non-oxidative PPP activity[5].

Pathway Visualization

Pathway Tracer D-Xylose-5-C-d2 (Extracellular) Xylose_in D-Xylose-5-C-d2 (Intracellular) Tracer->Xylose_in Transport Xu5P D-Xylulose-5-P (C5-d2) [M+2] Xylose_in->Xu5P XI / XK Enzymes TK Transketolase (TK) Xu5P->TK Ketose Donor GAP Glyceraldehyde-3-P (C3-d2) [M+2] TK->GAP C3-C5 Fragment S7P Sedoheptulose-7-P [M+0] TK->S7P C1-C2 Fragment Acceptor Ribose-5-P (Acceptor) Acceptor->TK Aldose Acceptor

Metabolic routing of D-Xylose-5-C-d2 through the non-oxidative PPP.

Experimental Workflow & Protocol

To prevent isotopic scrambling, the experimental protocol must be executed with strict adherence to rapid quenching techniques.

Step 1: Cell Culture and Isotope Labeling
  • Culture cells in standard media until 70-80% confluence.

  • Wash cells twice with PBS to remove residual glucose, which competitively suppresses xylose uptake.

  • Introduce assay media containing 10 mM D-Xylose-5-C-d2 as the primary carbon source.

  • Incubate for the desired labeling window (typically 15, 30, and 60 minutes for dynamic flux analysis).

Step 2: Rapid Quenching and Metabolite Extraction

Expert Insight: The enzymes of the PPP possess extremely high turnover rates ( kcat​ ). Failing to instantly denature these enzymes results in post-sampling metabolism, rendering the Mass Isotopomer Distribution (MID) data uninterpretable.

  • Rapidly aspirate the tracer media.

  • Immediately plunge the culture dish onto liquid nitrogen or dry ice and add 1.0 mL of pre-chilled (-80°C) 80% Methanol/20% Water . The extreme cold and organic solvent instantly precipitate proteins, halting transketolase activity.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex for 5 minutes at 4°C.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness using a vacuum concentrator.

Step 3: HILIC-LC-MS/MS Analysis

Expert Insight: Sugar phosphates (Xu5P, GAP) are highly polar and exhibit poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Furthermore, alkaline mobile phases (pH 9.0) ensure the phosphate groups remain fully deprotonated, preventing peak tailing caused by metal interactions in the LC system.

Table 1: HILIC LC-MS/MS Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)Gradient Curve
0.0595300Initial
2.0595300Linear
15.04060300Linear
18.04060300Hold
18.1595300Linear
25.0595300Re-equilibration

(Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0; Mobile Phase B: 100% Acetonitrile)

Workflow Visualization

Protocol S1 1. Tracer Incubation (Introduce D-Xylose-5-C-d2) S2 2. Rapid Quenching (-80°C Methanol) S1->S2 S3 3. Metabolite Extraction (Isolate Polar Fraction) S2->S3 S4 4. HILIC-LC-MS/MS (Quantify Mass Isotopomers) S3->S4 S5 5. Flux Modeling (Calculate MID & Flux) S4->S5

End-to-end experimental workflow for stable isotope tracing of the PPP.

Data Processing & Self-Validating Quality Control

Every robust metabolic tracing protocol must be a self-validating system. When analyzing the MS data, extract the Mass Isotopomer Distributions (MID) for the key metabolites listed below.

Table 2: Expected Mass Shifts and Isotopic Signatures

MetaboliteChemical FormulaUnlabeled [M-H]⁻ (m/z)Labeled [M-H]⁻ (m/z)Expected Mass ShiftDiagnostic Purpose
D-Xylose C5​H10​O5​ 149.045151.058M+2Tracer uptake validation
D-Xylulose-5-P C5​H11​O8​P 229.011231.024M+2Kinase activity / Internal Positive Control
Glyceraldehyde-3-P C3​H7​O6​P 168.990171.003M+2Transketolase flux readout
Sedoheptulose-7-P C7​H15​O10​P 289.032289.032M+0Aldose acceptor tracking / Internal Negative Control
The Self-Validation Logic:
  • The Positive Control (Xu5P): Before quantifying downstream flux, check the M+2 enrichment of the intracellular D-xylulose-5-phosphate pool. If the M+2 fraction of Xu5P is below 10%, the tracer has not sufficiently penetrated the cell or xylulokinase activity is a bottleneck[2]. Downstream data cannot be reliably interpreted.

  • The Negative Control (S7P): Because the C1-C2 fragment donated by Xu5P to form S7P does not contain the C5 deuterium label, S7P should remain strictly M+0 in the early stages of the assay[4]. If S7P begins showing M+2 or M+1 enrichment, it indicates unwanted isotopic scrambling, deuterium exchange, or extensive recycling through the oxidative branch, warning the scientist that the direct TK flux assumption is being compromised.

By grounding the experimental setup in these mechanistic realities, researchers can confidently map the non-oxidative pentose phosphate pathway with unparalleled precision.

References

  • Source: benchchem.
  • Source: asm.
  • Source: ebi.ac.
  • Source: reactome.
  • Source: pnas.

Sources

Method

protocol for D-Xylose-5-C-d2 administration in cell culture

Application Note: Protocol for D-Xylose-5-C-d2 Administration and Orthogonal Metabolic Flux Analysis in Cell Culture Executive Summary Metabolic Flux Analysis (MFA) is a cornerstone of modern metabolomics, enabling the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for D-Xylose-5-C-d2 Administration and Orthogonal Metabolic Flux Analysis in Cell Culture

Executive Summary

Metabolic Flux Analysis (MFA) is a cornerstone of modern metabolomics, enabling the precise quantification of intracellular reaction rates. While 13 C-glucose is the standard primary tracer, complex metabolic networks often produce overlapping mass isotopomer distributions (MIDs) that obscure specific sub-network fluxes. To resolve this, deuterated xylose—specifically D-Xylose-5-C-d 2​ —is deployed as an orthogonal tracer[1]. By introducing deuterated xylose to cell cultures, researchers can track the incorporation of stable isotopes into downstream metabolites, allowing for the high-resolution elucidation of the Pentose Phosphate Pathway (PPP) and the quantification of complex metabolic fluxes[2].

This application note provides a comprehensive, self-validating protocol for the administration, extraction, and analysis of D-Xylose-5-C-d 2​ in in vitro cell culture models.

Mechanistic Rationale: The Power of Orthogonal Tracing

The fundamental principle of orthogonal tracer validation relies on utilizing a different stable isotope (e.g., Deuterium, 2 H, instead of 13 C) that enters the central carbon metabolism through an alternative gateway[1].

Unlike glucose, which is phosphorylated by hexokinase and feeds directly into upper glycolysis, D-xylose is converted to D-xylulose by the enzyme xylose isomerase (XI)[3]. This is followed by phosphorylation via xylulokinase (XK) to form D-xylulose-5-phosphate, which directly enters the non-oxidative branch of the Pentose Phosphate Pathway[3]. Because D-Xylose-5-C-d 2​ carries two deuterium atoms specifically at the C-5 position, the heavy isotopes are retained during these initial enzymatic steps. This targeted labeling allows researchers to isolate the carbon rearrangement activities of transketolase (TK) and transaldolase (TA) without the isotopic scrambling typically caused by ubiquitous 13 C tracers. Furthermore, the incorporation of stable isotopes generally does not affect the retention time or ionization efficiency of metabolites during mass spectrometry, making it an ideal tracer.

Pathway Xyl_Ext Extracellular D-Xylose-5-C-d2 Xyl_Int Intracellular D-Xylose-5-C-d2 Xyl_Ext->Xyl_Int Transporter Uptake (e.g., GLUTs) Xylulose D-Xylulose-5-C-d2 Xyl_Int->Xylulose Xylose Isomerase (XI) Xu5P D-Xylulose-5-phosphate-d2 Xylulose->Xu5P Xylulokinase (XK) ATP -> ADP PPP Non-Oxidative PPP (Isotopic Tracing) Xu5P->PPP Transketolase / Transaldolase Glycolysis Central Carbon Metabolism (F6P / GAP) PPP->Glycolysis Carbon Flux

Metabolic routing of D-Xylose-5-C-d2 into the Pentose Phosphate Pathway.

Experimental Workflow Overview

Workflow A 1. Cell Culture Adaptation B 2. D-Xylose-5-C-d2 Administration A->B C 3. Rapid Cold Quenching B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E

Experimental workflow for D-Xylose-5-C-d2 isotopic labeling and flux analysis.

Step-by-Step Methodology

Phase 1: Cell Culture Preparation & Adaptation

Causality Check: Cells must be metabolically adapted to utilize xylose to prevent metabolic shock and ensure steady-state enzyme expression (XI and XK) prior to tracer introduction.

  • Seed cells in standard culture vessels (e.g., 6-well plates) and grow to ~70% confluence.

  • 24 hours prior to the experiment, wash the cells twice with PBS to remove residual glucose.

  • Replace the media with a customized adaptation medium containing a defined ratio of unlabeled D-xylose and low-dose glucose (to maintain basal viability while upregulating xylose transport).

Phase 2: Isotope Labeling (Steady-State)
  • Aspirate the adaptation medium.

  • Rapidly introduce the labeling medium containing D-Xylose-5-C-d 2​ (typically 5–10 mM, depending on the cell line's metabolic consumption rate).

  • Incubate the cells under standard conditions (37°C, 5% CO 2​ ).

  • Self-Validating Control: In a parallel control well, administer an identical concentration of unlabeled D-xylose [4]. This is critical to establish the baseline natural isotope abundance and ensure that subsequent mass shifts are strictly tracer-derived.

Phase 3: Rapid Quenching & Lysis

Causality Check: Intracellular metabolite pools (especially phosphorylated sugars in the PPP) turn over in fractions of a second. Rapid quenching with extreme cold instantly denatures metabolic enzymes, preserving the true isotopic snapshot[1].

  • At the designated time point (e.g., 2, 6, or 24 hours for steady-state), quickly aspirate the labeling medium.

  • Immediately submerge the cells in -80°C pre-chilled 80% Methanol / 20% Water (v/v) .

  • Incubate the plates at -80°C for 15 minutes to ensure complete metabolic arrest and protein precipitation.

Phase 4: Metabolite Extraction
  • Scrape the quenched cells thoroughly while keeping the plate on dry ice.

  • Transfer the cell suspension to pre-chilled microcentrifuge tubes.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Carefully transfer the metabolite-rich supernatant to a new vial. Dry the samples using a vacuum centrifuge (SpeedVac) prior to LC-MS/MS analysis.

Analytical Workflow & Data Presentation

Extracted metabolites are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Because isotopic tracers add biochemical resolution without altering the physical properties of the molecules, the deuterated metabolites will co-elute with their unlabeled counterparts.

The mass isotopomer distributions (MIDs) are quantified by measuring the specific mass-to-charge (m/z) shifts. The table below summarizes the expected quantitative shifts when tracking the C-5 deuterium labels through the PPP.

Table 1: Expected Isotopic Mass Shifts for D-Xylose-5-C-d 2​ Tracing

Target MetaboliteUnlabeled Precursor (M+0)Expected Labeled Mass ShiftBiological / Mechanistic Significance
D-Xylose Base Mass (M+0)+2 Da (M+2)Validates successful cellular uptake of the primary tracer.
D-Xylulose-5-Phosphate Base Mass (M+0)+2 Da (M+2)Confirms active phosphorylation by Xylulokinase (XK); entry point into the PPP.
Sedoheptulose-7-Phosphate Base Mass (M+0)+2 Da (M+2) or +4 Da (M+4)Product of Transketolase (TK) activity; +4 indicates recombination of two labeled precursors.
Fructose-6-Phosphate Base Mass (M+0)+2 Da (M+2) or +4 Da (M+4)Confirms carbon flux exiting the PPP and re-entering central glycolysis.

Note: Data acquisition must be corrected for natural isotopic abundance (e.g., naturally occurring 13 C or 18 O) using the unlabeled control samples generated in Phase 2.

References

  • Eurisotop / Cambridge Isotope Laboratories, Inc. "Stable Isotope-Labeled Products For Metabolic Research." Available at: [Link]

Sources

Application

Analytical Methods for D-Xylose-5-C-d2 Detection: A Comprehensive Guide to LC-MS/MS and GC-MS Workflows

Audience: Researchers, analytical scientists, and drug development professionals. Scope: This application note details the physicochemical rationale, sample preparation, and instrumental methodologies for detecting and q...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Scope: This application note details the physicochemical rationale, sample preparation, and instrumental methodologies for detecting and quantifying D-Xylose-5-C-d2 in complex biological matrices.

Introduction & Rationale for D-Xylose-5-C-d2

D-Xylose is a five-carbon aldopentose widely analyzed in clinical diagnostics (e.g., the D-xylose absorption test for intestinal malabsorption) and bioprocess engineering (e.g., lignocellulosic fermentation)[1]. Accurate quantification of endogenous or metabolized xylose requires a robust internal standard (IS) to correct for matrix effects, extraction losses, and instrument variations[2].

Why D-Xylose-5-C-d2? While fully deuterated xylose (Xylose-d6) is commercially available, the deuterium atoms attached to hydroxyl groups (O-D) rapidly exchange with hydrogen in aqueous environments (H₂O), leading to unpredictable mass shifts[2]. D-Xylose-5-C-d2 contains two deuterium atoms covalently bonded to the C5 carbon. These C-D bonds are highly stable and resistant to spontaneous solvent exchange. Furthermore, placing the heavy isotopes at the C5 position minimizes the primary kinetic isotope effect during enzymatic ring-opening or isomerization, which predominantly occurs at the C1 and C2 positions[3]. This ensures the IS mimics the exact physicochemical behavior of the target analyte without introducing chromatographic isotope effects.

Analytical Strategy & Workflow

Due to their high polarity, lack of a chromophore, and low volatility, carbohydrates cannot be analyzed via standard reversed-phase LC or direct GC. We employ two distinct, field-proven strategies:

  • HILIC-LC-MS/MS: Utilizes Hydrophilic Interaction Liquid Chromatography for direct analysis without derivatization.

  • GC-MS (MOX-TMS): Utilizes a two-step derivatization process to lock the sugar ring and volatilize the molecule[4].

AnalyticalWorkflow N1 Sample Collection (Plasma/Urine/Media) N2 Spike Internal Standard (D-Xylose-5-C-d2) N1->N2 N3 Protein Precipitation & Extraction N2->N3 N4a HILIC LC-MS/MS (Direct ESI- Analysis) N3->N4a N4b MOX-TMS Derivatization & GC-MS (EI) N3->N4b N5 Data Acquisition & Quantification N4a->N5 N4b->N5

Figure 1: Parallel analytical workflows for D-Xylose-5-C-d2 detection.

Protocol A: Direct Quantification via HILIC-LC-MS/MS

Causality of Method: Reversed-phase columns fail to retain highly polar sugars. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The sugar partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention. Negative Electrospray Ionization (ESI-) is used because neutral sugars readily form stable deprotonated [M-H]⁻ ions without the need for complex adduct formation.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma, urine, or cell extract into a microcentrifuge tube.

  • IS Spiking: Add 10 µL of D-Xylose-5-C-d2 working solution (50 µg/mL in water). Critical Step: Vortex immediately to ensure uniform integration before precipitation.

  • Protein Precipitation: Add 240 µL of ice-cold Acetonitrile (ACN).

    • Causality: ACN aggressively strips the hydration shell from proteins, causing them to crash out, while maintaining the high-organic ratio (>80%) required for subsequent HILIC injection.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: Waters BEH Amide (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: 10 mM Ammonium Acetate in 95% ACN.

    • Gradient: Isocratic hold at 85% B for 2 mins, linear ramp to 50% B over 4 mins.

🛡️ Self-Validating System Check

Matrix Suppression Monitor: Continuously monitor the absolute peak area of the D-Xylose-5-C-d2 IS across all biological samples. If the IS area in a sample deviates by >15% compared to a neat solvent blank, severe matrix-induced ion suppression is occurring. Action: The batch must be invalidated, and samples must be subjected to Solid Phase Extraction (SPE) cleanup or further dilution.

Protocol B: High-Resolution GC-MS via MOX-TMS Derivatization

Causality of Method: In solution, D-xylose exists in a dynamic mutarotational equilibrium between its open-chain aldehyde form and multiple cyclic pyranose/furanose anomers. If silylated directly, a single sugar will produce up to four distinct chromatographic peaks, ruining quantitative sensitivity. To solve this, we use a two-step derivatization:

  • Methoximation (MOX): Methoxyamine reacts with the open-chain aldehyde to form an oxime, permanently locking the sugar in its acyclic form[4].

  • Trimethylsilylation (TMS): MSTFA replaces all remaining hydroxyl hydrogens with non-polar TMS groups, drastically lowering the boiling point for gas-phase elution[4].

Step-by-Step Methodology
  • Extraction & Drying: Extract 50 µL of sample as described in Protocol A. Transfer 100 µL of the supernatant to a glass GC insert and evaporate to complete dryness under a gentle stream of nitrogen. Moisture strictly inhibits silylation.

  • Methoximation: Add 30 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Cap tightly and incubate at 30°C for 90 minutes with continuous shaking (600 rpm)[4].

  • Silylation: Add 55 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes[4].

  • GC-MS Analysis:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector Temp 250°C.

    • Oven Program: 80°C for 1 min, ramp at 15°C/min to 300°C.

    • Detection: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode.

🛡️ Self-Validating System Check

Derivatization Efficiency Monitor: Monitor the baseline for peaks corresponding to partially silylated xylose (identified by a mass shift of -72 Da from the fully derivatized target). The presence of these peaks indicates that the MSTFA reagent has been hydrolyzed by ambient moisture. Action: Discard the reagent, prepare fresh derivatives, and ensure nitrogen drying is absolute.

Quantitative Data Presentation

The following table summarizes the critical mass spectrometry parameters required to differentiate endogenous D-xylose from the D-Xylose-5-C-d2 internal standard.

AnalyteAnalytical PlatformPrecursor Ion (m/z)Product / SIM Ions (m/z)Expected RT (min)
D-Xylose HILIC-MS/MS (ESI-)149.0 [M-H]⁻89.04.2
D-Xylose-5-C-d2 HILIC-MS/MS (ESI-)151.0 [M-H]⁻91.04.2
D-Xylose (MOX-TMS) GC-MS (EI)-217.0, 307.018.5
D-Xylose-5-C-d2 (MOX-TMS) GC-MS (EI)-219.0, 309.018.5

Note: The +2 Da mass shift is perfectly preserved in both the intact deprotonated molecule (LC-MS) and the primary carbon-backbone fragments (GC-MS).

Application: Metabolic Flux Analysis

Beyond acting as a static internal standard, D-Xylose-5-C-d2 is a powerful tracer for metabolic flux analysis, particularly in engineered yeast strains (Saccharomyces cerevisiae) designed to ferment lignocellulosic biomass[5]. By feeding cells D-Xylose-5-C-d2, researchers can track the heavy isotope as it is assimilated through the Xylose Reductase pathway and enters the Pentose Phosphate Pathway (PPP).

MetabolicPathway Xyl D-Xylose-5-C-d2 (Extracellular Tracer) Xylu D-Xylulose-5-C-d2 (Intracellular) Xyl->Xylu Xylose Reductase / Xylitol Dehydrogenase Xylu5P D-Xylulose-5-Phosphate-d2 Xylu->Xylu5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) Xylu5P->PPP Transketolase / Transaldolase

Figure 2: Metabolic flux of D-Xylose-5-C-d2 into the Pentose Phosphate Pathway.

By utilizing the analytical methods described above, the specific isotopic enrichment of downstream metabolites (e.g., D-Xylulose-5-Phosphate) can be quantified, allowing for the identification of thermodynamic bottlenecks in synthetic metabolic networks[5].

References

  • BenchChem.A Technical Guide to Deuterated Xylose (Xylose-d6) for Researchers and Drug Development Professionals.
  • National Institutes of Health (NIH) / PMC.Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis.
  • National Institutes of Health (NIH) / PMC.Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples.
  • American Chemical Society (ACS).GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems.
  • Applied and Environmental Microbiology (ASM Journals).Limitations in Xylose-Fermenting Saccharomyces cerevisiae, Made Evident through Comprehensive Metabolite Profiling and Thermodynamic Analysis.

Sources

Method

synthesis of D-Xylose-5-C-d2 labeled metabolites

Application Note: Synthesis, Validation, and Metabolic Tracing of D-Xylose-5-C-d2 Labeled Metabolites Introduction & Strategic Rationale Stable isotope probing (SIP) using deuterated carbohydrates has fundamentally advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Validation, and Metabolic Tracing of D-Xylose-5-C-d2 Labeled Metabolites

Introduction & Strategic Rationale

Stable isotope probing (SIP) using deuterated carbohydrates has fundamentally advanced metabolic flux analysis, pharmacokinetic profiling, and microbiome research. Among the available isotopic tracers, D-Xylose-5-C-d2 (also known as D-xylose-5,5-d2) is uniquely powerful[1].

The strategic choice of deuterating the C5 position is driven by metabolic causality. If D-xylose were labeled at C1, the isotope would be rapidly lost as CO2​ during the oxidative phase of the pentose phosphate pathway (PPP). Labels at C2 are prone to solvent exchange via isomerase activity. In contrast, the C5 position is metabolically robust. During transketolase-mediated cleavage in the PPP, the C5-deuterated moiety is cleanly transferred to Glyceraldehyde-3-phosphate (G3P), allowing for the unambiguous mass spectrometric tracking of downstream metabolites and microbial short-chain fatty acids (SCFAs)[2].

This application note provides a comprehensive, self-validating methodology for the chemical synthesis of D-Xylose-5-C-d2 and its subsequent application in LC-MS/MS metabolic tracing[3].

Chemical Synthesis Strategy: Causality and Design

Direct hydrogen-deuterium exchange on native D-xylose lacks regioselectivity. Therefore, a de novo reduction strategy using a protected precursor is required to synthesize D-Xylose-5-C-d2.

Causality of Experimental Choices:

  • Precursor Selection: The synthesis begins with 1,2-O-isopropylidene- α -D-xylofuranuronic acid methyl ester. The isopropylidene acetal selectively protects the cis-diol at C1 and C2. This is a critical choice; without it, the basic conditions of the reduction step would cause unwanted ring-opening, epimerization, or degradation of the sugar.

  • Reducing Agent: Lithium Aluminum Deuteride ( LiAlD4​ ) is utilized instead of milder agents like Sodium Borodeuteride ( NaBD4​ ). LiAlD4​ ensures the complete, rapid reduction of the C5 ester directly to a primary alcohol, incorporating exactly two deuterium atoms to yield the 5,5-d2 isotopic signature.

  • Deprotection: Mild acidic hydrolysis using a cation-exchange resin (Dowex 50W-X8, H+ form) removes the isopropylidene group. This heterogeneous catalytic approach prevents the anomerization artifacts typically seen with liquid acids, yielding highly pure D-Xylose-5,5-d2[4].

Metabolic Pathways & Downstream Metabolites

Upon cellular entry, D-Xylose-5,5-d2 is isomerized to D-xylulose-5,5-d2 and phosphorylated to D-xylulose-5-phosphate-5,5-d2[5]. When this intermediate enters the PPP, transketolase transfers a 2-carbon unit (C1-C2) to an aldose acceptor. The remaining 3-carbon fragment (C3-C4-C5) becomes Glyceraldehyde-3-phosphate. Because the two deuterium atoms are located at C5 of the original xylose, they perfectly map to the C3 position of G3P, generating G3P-3,3-d2.

In gut microbiome models, this deuterated G3P continues through glycolysis to form deuterated pyruvate, which is ultimately fermented into labeled SCFAs (such as acetate and butyrate)[3].

Pathway Xyl D-Xylose-5,5-d2 (Tracer) Xylu D-Xylulose-5,5-d2 Xyl->Xylu Xylose Isomerase Xylu5P D-Xylulose-5-P-5,5-d2 Xylu->Xylu5P Xylulokinase G3P Glyceraldehyde-3-P-3,3-d2 (PPP Flux) Xylu5P->G3P Transketolase Cleavage F6P Fructose-6-P (Unlabeled) Xylu5P->F6P Transaldolase SCFA Short-Chain Fatty Acids (Gut Fermentation) Xylu5P->SCFA Microbial Fermentation

Figure 1: Metabolic routing of D-Xylose-5,5-d2 through the PPP and microbial fermentation pathways.

Quantitative Data: Mass Shifts for LC-MS/MS

To facilitate Multiple Reaction Monitoring (MRM) method development, the expected mass-to-charge ( m/z ) shifts for key metabolites are summarized below.

Table 1: Expected m/z Ratios for Unlabeled vs. C5-d2 Labeled Metabolites (Negative Ion Mode [M−H]− )

MetaboliteChemical Formula (Unlabeled)Unlabeled m/z Labeled m/z Mass Shift ( Δ Da)Metabolic Significance
D-Xylose C5​H10​O5​ 149.04151.06+2.0Primary Tracer
D-Xylulose-5-P C5​H11​O8​P 229.01231.02+2.0PPP Entry Point
Glyceraldehyde-3-P C3​H7​O6​P 168.99171.00+2.0Transketolase Product
Acetate C2​H4​O2​ 59.0160.02 / 61.03+1.0 / +2.0Gut Fermentation SCFA

Detailed Experimental Protocols

Protocol A: Synthesis and Validation of D-Xylose-5,5-d2

This protocol is designed as a self-validating system. Step 5 acts as a mandatory quality control gate to ensure isotopic purity before biological application.

  • Reduction: Dissolve 10 mmol of 1,2-O-isopropylidene- α -D-xylofuranuronic acid methyl ester in 20 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Deuterium Incorporation: Cool the reaction vessel to 0°C. Slowly add 15 mmol of LiAlD4​ (99 atom % D) in small portions to control the exothermic reaction. Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Quenching: Carefully quench the reaction using the Fieser method (sequential addition of 0.6 mL H2​O , 0.6 mL 15% NaOH, and 1.8 mL H2​O ). Filter the resulting granular aluminum salts through a Celite pad and concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the resulting protected syrup in 20 mL of deionized water. Add 2.0 g of pre-washed Dowex 50W-X8 (H+ form) resin. Stir the suspension at 60°C for 4 hours.

  • Self-Validation Check (NMR): Filter the resin and lyophilize the filtrate. Analyze the white powder via 1H -NMR and 2H -NMR in D2​O .

    • Validation Criteria: The complete disappearance of the C5 proton multiplets (~3.6–3.8 ppm) in the 1H -NMR spectrum, coupled with a strong, isolated C5-deuterium signal in the 2H -NMR spectrum, confirms >98% isotopic labeling at the target site[4].

Protocol B: In Vivo Metabolic Flux Analysis (Gut Microbiome SIP)

This protocol utilizes a self-validating baseline control to eliminate matrix interference.

  • Preparation: Prepare a sterile 100 mg/mL solution of the validated D-Xylose-5,5-d2 in 1x PBS.

  • Administration: Administer 200 mg/kg of the tracer to C57BL/6 mice via oral gavage[3].

  • Sampling & Quenching: Collect fecal pellets and plasma at 0, 2, 4, 8, and 24 hours post-gavage. Self-Validation Check: The 0-hour sample serves as the absolute baseline to confirm the absence of endogenous isobaric interferences at m/z 151.06 and 231.02. Snap-freeze all samples immediately in liquid nitrogen to halt enzymatic activity.

  • Extraction: Homogenize 50 mg of feces in 500 µL of ice-cold 80% methanol containing an internal standard (e.g., 13C5​ -xylose) to validate extraction recovery. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a HILIC-LC-MS/MS system operating in negative MRM mode, tracking the specific transitions outlined in Table 1 to quantify metabolic flux[2].

Workflow Syn 1. Chemical Synthesis LiAlD4 Reduction Val 2. NMR Validation Isotopic Purity Syn->Val Admin 3. In Vivo Dosing Oral Gavage Val->Admin Ext 4. Metabolite Extraction 80% MeOH Admin->Ext LCMS 5. LC-MS/MS MRM Quantification Ext->LCMS

Figure 2: End-to-end experimental workflow from tracer synthesis to LC-MS/MS flux quantification.

References

  • American Chemical Suppliers. "xylose suppliers USA: D-Xylose-5-C-d2."1

  • Canadian Science Publishing. "THE PROTON MAGNETIC RESONANCE SPECTRA AND TAUTOMERIC EQUILIBRIA OF ALDOSES IN DEUTERIUM OXIDE." 4

  • Benchchem. "A Technical Guide to Deuterated Xylose (Xylose-d6) for Researchers and Drug Development Professionals." 2

  • American Chemical Suppliers. "D-Xylose-5-phosphate disodium salt." 5

  • Benchchem. "Xylose-d6 | Benchchem - In Vivo Mouse Model Protocol for Deuterated Xylose Administration."3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Troubleshooting for D-Xylose-5,5-d2 Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing stable isotope-labeled carbohydrates presents unique stereochemical and isotopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing stable isotope-labeled carbohydrates presents unique stereochemical and isotopic challenges. D-Xylose is the second most common monosaccharide in nature and a critical building block for biochemical synthesis[1]. Stable isotopic tracers, such as D-Xylose-5,5-d2, enable the precise quantification of metabolic fluxes and the mapping of dynamic biochemical routes[2].

In biological systems, enzymes like UDP-xylose synthase catalyze the conversion of UDP-glucuronic acid to UDP-xylose; stereospecific deuterium labeling at C5 is heavily utilized to probe these complex enzyme kinetics[3]. Furthermore, deuterated xylose is administered in vivo to assess the functional capacity of the gut microbiome, demanding >98% isotopic purity[4].

This guide provides field-proven insights, self-validating protocols, and diagnostic logic to ensure your synthesis of D-Xylose-5,5-d2 is robust, reproducible, and isotopically pure.

Synthetic Workflow Overview

The chemical synthesis of D-Xylose-5,5-d2 relies on the regioselective protection of the sugar ring, oxidation of the terminal C5 carbon, and subsequent isotopic reduction. The reduction of protected uronic acids with LiAlD₄ is a highly effective, field-proven strategy for introducing deuterium at the terminal carbon of sugars[5].

G A D-Xylose (Starting Material) B 1,2-O-Isopropylidene- α-D-xylofuranose A->B Acetone, H+ (Thermodynamic Control) C 3-O-Benzyl-1,2-O-isopropylidene- α-D-xylofuranose B->C BnBr, NaH (C3-OH Protection) D Methyl 3-O-Benzyl-1,2-O-isopropylidene- α-D-xyluronate C->D 1. TEMPO/BAIB (Oxidation) 2. MeI, K2CO3 (Esterification) E 3-O-Benzyl-1,2-O-isopropylidene- α-D-xylofuranose-5,5-d2 D->E LiAlD4, THF (Isotopic Incorporation) F D-Xylose-5,5-d2 (Target Product) E->F 1. H2, Pd/C (Debenzylation) 2. TFA/H2O (Acetal Cleavage)

Figure 1: Chemical synthesis workflow for D-Xylose-5,5-d2 highlighting critical intermediates.

Troubleshooting Guides & FAQs

Q1: When attempting to protect D-xylose with acetone, I end up with a complex mixture of di-isopropylidene and mono-isopropylidene adducts. How do I isolate the 1,2-O-isopropylidene-α-D-xylofuranose intermediate cleanly? A: This is a classic thermodynamic versus kinetic control issue.

  • Causality: D-xylose naturally forms a 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose under kinetic conditions. However, the 3,5-acetal is highly strained compared to the 1,2-acetal. By extending the reaction time and carefully controlling acidic hydrolysis (using 0.2% aqueous HCl in methanol), the strained 3,5-acetal selectively hydrolyzes while the 1,2-acetal remains intact.

  • Self-Validation: Monitor the reaction strictly by TLC. The di-protected sugar (high Rf​ ) must completely convert to the mono-protected furanose (low Rf​ ). If the 1,2-acetal begins to cleave (appearance of free xylose at the baseline), immediately quench the reaction with solid NaHCO₃.

Q2: My oxidation of the C5 primary alcohol yields a truncated C4 product instead of the desired xyluronic acid. What is causing this C-C bond cleavage? A: You are experiencing a retro-aldol-type cleavage or direct glycol cleavage.

  • Causality: This occurs when the C3 secondary hydroxyl is left unprotected during harsh oxidation. Oxidants like periodate or unbuffered permanganate will aggressively attack vicinal diols or unprotected adjacent hydroxyls, breaking the C4-C5 bond.

  • Self-Validation: Always mask the C3-OH (e.g., via benzylation) prior to C5 oxidation. Utilize the TEMPO/BAIB catalytic system, which is strictly chemoselective for primary alcohols and preserves the carbon backbone.

Q3: Following LiAlD₄ reduction, my mass spectrometry (MS) data shows significant -d1 (M-1) and -d0 (M-2) contamination. How do I ensure >98% isotopic purity? A: Isotopic scrambling during metal-hydride reduction arises from two primary sources: protic solvent contamination and enolization-driven H/D exchange.

  • Causality: LiAlD₄ reacts violently with trace water to form LiAlD₃(OH) and HD gas. The resulting mixed hydride can transfer either H or D to your substrate. Additionally, if the quench is performed with protic water (H₂O) before the alkoxide is fully stabilized, trace exchange can occur at reactive intermediates.

  • Self-Validation: Titrate your THF to <10 ppm H₂O using Karl Fischer titration. Quench the reaction using a modified Fieser method substituting D₂O and NaOD to prevent any late-stage protonation.

Q4: During the final deprotection step, my D-Xylose-5,5-d2 product undergoes anomerization and I lose the furanose structure. Is this a failure? A: No, this is the thermodynamically expected behavior of free D-xylose in aqueous solution.

  • Causality: The 1,2-O-isopropylidene group locks the sugar in the furanose form. Upon acidic hydrolysis, the sugar ring opens and closes, establishing a dynamic equilibrium. In solution, D-xylose predominantly adopts the pyranose form (~65% β-pyranose, ~35% α-pyranose) with <1% furanose.

  • Self-Validation: Do not attempt to purify a single anomer of the free sugar. Instead, verify structural integrity by ¹³C NMR (checking for the absence of the C5 signal due to C-D coupling, or a characteristic multiplet) and ²H NMR to confirm the deuterium is exclusively at the C5 position.

Quantitative Troubleshooting Matrix

Summarized below are the critical quantitative metrics and diagnostic tools required to maintain the integrity of the synthetic pipeline.

Reaction StepTarget MetricCommon DeviationDiagnostic ToolCorrective Action
C3 Benzylation >95% Mono-protectedOver-alkylation (C5)TLC / ¹H NMRUse strictly 1.05 eq NaH/BnBr at 0°C.
C5 Oxidation >90% Uronic AcidC4-C5 CleavageLC-MS (Loss of 30 Da)Switch to TEMPO/BAIB; buffer with NaHCO₃.
LiAlD₄ Reduction >98% Atom % DHigh -d1/-d0 peaksGC-MS or ²H NMRKF Titration of THF (<10 ppm H₂O); D₂O quench.
Global Deprotection >95% Chemical PurityIncomplete acetal cleavage¹³C NMR (residual acetal C at ~112 ppm)Increase TFA concentration to 60% (aq); monitor by HPLC.
Diagnostic Logic for Isotopic Purity

G2 Start Analyze Isotopic Purity (GC-MS / 2H NMR) Cond1 Is Atom % D > 98%? Start->Cond1 Success Proceed to Deprotection Cond1->Success Yes Fail Identify Contaminant (-d1 or -d0) Cond1->Fail No Diag1 High -d1 (M-1) detected Fail->Diag1 Diag2 High -d0 (M-2) detected Fail->Diag2 Fix1 Root Cause: Protic Quench Action: Use D2O/NaOD Quench Diag1->Fix1 Fix2 Root Cause: Wet Solvent / Degraded LiAlD4 Action: KF Titrate THF (<10ppm), New Reagent Diag2->Fix2

Figure 2: Diagnostic logic tree for troubleshooting isotopic purity failures during LiAlD4 reduction.

Detailed Experimental Protocols
Protocol A: TEMPO-Mediated Oxidation and Esterification (C5 Activation)

This protocol converts the C5 primary alcohol to a methyl ester without cleaving the carbon backbone.

  • Preparation: Dissolve 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and H₂O.

  • Catalyst Addition: Add TEMPO (0.2 eq) and BAIB (2.5 eq).

    • Causality Checkpoint: BAIB acts as the stoichiometric terminal oxidant, regenerating the TEMPO oxoammonium cation. If the reaction turns permanently yellow/brown, the TEMPO has been depleted or degraded.

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Validation Node: Check via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ 0.6) must completely disappear, replaced by a baseline spot (uronic acid). If Rf​ 0.6 persists, spike with an additional 0.1 eq TEMPO.

  • Esterification: Extract the aqueous layer, concentrate the organic phase, and dissolve the crude acid in anhydrous DMF. Add K₂CO₃ (2.0 eq) and MeI (1.5 eq). Stir for 2 hours at room temperature.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the pure methyl ester.

Protocol B: Strict Anhydrous LiAlD₄ Reduction (Isotopic Incorporation)

This protocol ensures >98% deuterium incorporation at the C5 position.

  • Solvent Preparation: Titrate anhydrous THF using Karl Fischer titration. Proceed only if H₂O < 10 ppm.

  • Reagent Suspension: Under an Argon atmosphere, suspend fresh LiAlD₄ (1.5 eq, >98 atom % D) in anhydrous THF at 0°C.

  • Substrate Addition: Dropwise add the methyl ester (from Protocol A) dissolved in anhydrous THF over 30 minutes.

    • Causality Checkpoint: LiAlD₄ reduces the ester to a hemiacetal intermediate, which collapses to an aldehyde, and is further reduced to the alcohol. Any proton source (H₂O) introduced during this cascade will incorporate 'H' instead of 'D', leading to -d1 impurities.

  • Modified Fieser Quench: Once complete (verify by TLC), cool to 0°C and quench strictly using deuterated reagents to prevent exchange:

    • Add x mL of D₂O (where x = grams of LiAlD₄ used).

    • Add x mL of 15% NaOD in D₂O.

    • Add 3x mL of D₂O.

    • Validation Node: Post-quench, the aluminum salts must form a crisp, granular white precipitate. If a gelatinous sludge forms, the solvent ratio was incorrect, which will trap the deuterated product and drastically reduce yield.

  • Isolation: Filter the granular salts through a pad of Celite, wash with warm EtOAc, and concentrate the filtrate to yield 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose-5,5-d2.

References
  • Structure and Mechanism of Human UDP-xylose Synthase - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools | Organic Letters Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - MDPI Source: MDPI URL:[Link]

  • Stable Isotope-Labeled Products For Metabolic Research - Chromservis Source: Chromservis URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Isotopic Exchange of D-Xylose-5-C-d2

Welcome to the Support Center for stable isotope-labeled carbohydrates. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Support Center for stable isotope-labeled carbohydrates. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the unintended loss or scrambling of deuterium labels at the C5 position of D-xylose.

Unlike oxygen-bound deuterium (O-D), which exchanges instantaneously in protic solvents[1], carbon-bound deuterium (C-D) is kinetically stable under standard physiological conditions. However, specific sample preparation workflows—such as linkage analysis, harsh derivatization, or extreme thermal stress—can inadvertently activate these bonds, leading to catastrophic label loss. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your D-Xylose-5-C-d2 standards.

Mechanistic Pathways of Label Retention vs. Degradation

To prevent isotopic exchange, you must first understand the causality behind it. The C5 position of D-xylose is a terminal carbon. Because it is not adjacent to the C1 carbonyl, it is immune to the base-catalyzed keto-enol tautomerization that typically scrambles labels at the C2 position.

However, the C5-D bonds are highly vulnerable to two specific experimental conditions:

  • Transition-Metal Catalysis: Metals like Raney Nickel or Ruthenium on Carbon (Ru/C) actively catalyze the oxidative addition into C-H and C-D bonds adjacent to free hydroxyl groups, causing rapid isotopic exchange with the surrounding solvent[2],[3].

  • Acid-Catalyzed Dehydration: Extreme acidic conditions combined with heat force the pentose ring to open and dehydrate into furfural. This process destroys the native carbon backbone and results in the complete loss of the C5 label.

G A D-Xylose-5-C-d2 (Stable C5-D Bonds) B Transition Metals (e.g., Raney Ni, Ru/C) A->B Catalytic Activation C Harsh Acids + Heat (pH < 2, >100°C) A->C Ring Opening & Dehydration D Mild Derivatization (NaBH4, Pyridine) A->D Standard Prep E Isotopic Scrambling (C5-D → C5-H) B->E F Furfural Dehydration (Loss of C5 Label) C->F G Label Retained (Intact C5-D) D->G

Mechanistic pathways determining D-Xylose-5-C-d2 isotopic stability versus degradation.

Troubleshooting Guides & FAQs

Q: Why is my D-Xylose-5-C-d2 standard showing a mass shift back to the unlabeled mass during linkage analysis? A: Linkage analysis workflows often employ transition-metal catalysts (like Raney Nickel) to facilitate reduction or structural elucidation. These metals catalyze a non-reversible proton-deuterium exchange at carbon centers adjacent to free hydroxyl groups in the presence of H₂O[2]. Solution: If you must perform reduction steps while preserving carbon-bound deuterium, avoid transition metals entirely. Use hydride donors (e.g., NaBH₄) which do not activate C-H/C-D bonds.

Q: Does pH affect the stability of the C5 deuterium label during LC-MS analysis? A: Mild to moderate pH changes (pH 3–9) do not cause C5-D exchange. While the electrospray ionization (ESI) process and solvent pH heavily influence the exchange rates of O-D bonds[1], the C5-D bonds remain covalent and intact. However, if your sample is exposed to extreme acidic conditions (pH < 2) and heat, the xylose will undergo dehydration to form furfural, destroying the label.

Q: How do I distinguish between O-D exchange and C-D exchange in my mass spectrometry data? A: O-D exchange is instantaneous and highly dependent on ESI droplet lifetime and solvent conductivity[4]. To isolate and verify C-D stability, you must normalize the O-H/O-D state. Lyophilize your sample and reconstitute it entirely in H₂O (forcing all O-D back to O-H) prior to MS analysis. Any residual +2 Da mass shift will then accurately and exclusively reflect the integrity of your C5-D bonds.

Quantitative Risk Assessment

The following table summarizes the risk of C5-D isotopic exchange or label loss across various common experimental conditions.

Experimental ConditionTemperatureReagent / CatalystRisk of C5-D Exchange / LossMechanistic Causality
Aqueous Buffer (pH 4–8) 20–37°CNone< 1% (Negligible)C-D bonds are kinetically stable without a catalyst.
Mild Reduction 20°CNaBH₄ / H₂O< 1% (Negligible)Hydride transfer targets C1; C5 remains unactivated.
Strong Base (pH > 11) > 60°CNaOH / KOHLow (at C5)Keto-enol tautomerization scrambles C2, but C5 is isolated.
Harsh Acid (pH < 2) > 100°CH₂SO₄ / HCl> 90% (Complete Loss)Ring-opening and dehydration into furfural destroys the C5 label.
Linkage Analysis 60°CRaney Ni / Ru/C> 95% (Rapid Scrambling)Transition metals catalyze oxidative addition and C-D/C-H exchange[2],[3].

Self-Validating Experimental Protocol

Safe Derivatization of D-Xylose-5-C-d2 for GC-MS (Alditol Acetate Method)

To analyze D-xylose-5-C-d2 via GC-MS without losing the isotopic label, researchers must use a mild reduction and acetylation workflow that explicitly avoids transition metals and extreme acids.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mg of D-Xylose-5-C-d2 in 0.5 mL of HPLC-grade H₂O.

  • Reduction: Add 10 mg of Sodium Borohydride (NaBH₄). Incubate at 20°C for 60 minutes. Causality: NaBH₄ reduces the C1 aldehyde to an alcohol via hydride transfer. Because it does not involve metal-catalyzed C-H activation, the C5-D bonds remain completely intact.

  • Quenching: Neutralize excess NaBH₄ by adding glacial acetic acid dropwise until effervescence ceases. Evaporate to dryness under a gentle N₂ stream at 40°C.

  • Borate Removal: Add 1 mL of 10% glacial acetic acid in methanol, and evaporate to dryness. Repeat this step 3 times to volatilize the borate as methyl borate.

  • Acetylation: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride. Cap tightly and incubate at 60°C for 30 minutes. Causality: This mild base-catalyzed esterification acetylates the hydroxyl groups without inducing the extreme acidic conditions required for furfural dehydration.

  • Extraction: Quench the reaction with 1 mL of ice-cold H₂O. Extract the alditol acetates using 1 mL of dichloromethane (DCM). Wash the DCM layer twice with H₂O to remove residual pyridine.

  • Self-Validation Check (Critical): Analyze the extracted organic layer via GC-MS alongside a parallel control of unlabeled D-xylose. The molecular ion (or the highest mass fragment containing the C5 position) of the deuterated sample must exhibit a strict +2.0 Da mass shift compared to the control. A fractional shift (e.g., +1.0 Da) indicates partial isotopic scrambling, flagging reagent contamination (e.g., trace metals) or excessive thermal stress during preparation.

References

  • [4] Hatvany, J. B., Liyanage, O. T., & Gallagher, E. S. (2024). Effect of pH on in-electrospray hydrogen/deuterium exchange of carbohydrates and peptides. National Science Foundation / Baylor University.

  • [1] Hatvany, J. B., Liyanage, O. T., & Gallagher, E. S. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry - ACS Publications.

  • [2] Price, N. P. J., Hartman, T. M., & Vermillion, K. E. (2015). Nickel-catalyzed proton-deuterium exchange (HDX) procedures for glycosidic linkage analysis of complex carbohydrates. USDA ARS / Analytical Chemistry.

  • [3] Sawama, Y., et al. (2012). Stereo- and regioselective direct multi-deuterium-labeling methods for sugars. PubMed.

Sources

Troubleshooting

Technical Support Center: D-Xylose-5-C-d2 Sample Preparation for NMR

Welcome to the technical support center for the preparation of D-Xylose-5-C-d2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of D-Xylose-5-C-d2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the acquisition of high-quality NMR data.

Introduction: The Challenge of Carbohydrate NMR

Carbohydrate NMR spectroscopy presents a unique set of challenges. The structural complexity of sugars, which exist as an equilibrium of anomers (α and β) and different ring forms (pyranose and furanose) in solution, often leads to crowded and overlapping signals in the ¹H NMR spectrum.[1] Deuterium labeling, as in D-Xylose-5-C-d2, is a powerful technique to simplify these complex spectra by selectively removing proton signals, thereby aiding in structural elucidation and conformational analysis.[2]

This guide will walk you through the essential steps of sample preparation and help you navigate common pitfalls to achieve clean, interpretable spectra for your D-Xylose-5-C-d2 samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for D-Xylose-5-C-d2 NMR samples?

A1: For carbohydrates like D-Xylose, deuterium oxide (D₂O) is the most common and highly recommended solvent due to the high polarity of sugars.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if you wish to observe the hydroxyl protons, as their exchange with the solvent is much slower in DMSO-d₆.[2]

Q2: What is the optimal concentration for a D-Xylose-5-C-d2 NMR sample?

A2: The ideal concentration depends on the type of NMR experiment you are performing. The following table provides general guidelines:

NMR ExperimentRecommended ConcentrationRationale
¹H NMR 5–25 mg in 0.5–0.7 mL of solventProvides good signal-to-noise in a reasonable acquisition time.
¹³C NMR 50–100 mg in 0.5–0.7 mL of solventHigher concentration is needed to compensate for the low natural abundance of ¹³C.
2D NMR (e.g., COSY, HSQC) 10–50 mg in 0.5–0.7 mL of solventA moderate concentration is usually sufficient for these more sensitive experiments.

Q3: How will the deuterium label at the C5 position affect my NMR spectra?

A3: The deuterium label at the 5-position will have the following effects:

  • ¹H NMR: The signals corresponding to the protons at the C5 position (H5) will be absent or significantly reduced in intensity. This simplifies the spectrum in that region.

  • ¹³C NMR: The resonance for the C5 carbon will appear as a triplet due to coupling with the deuterium nucleus (spin I=1). You may also observe a small upfield shift in the C5 resonance, known as a deuterium isotope shift. The adjacent carbon, C4, may also experience a smaller, two-bond isotope shift.

Q4: Should I be concerned about the anomeric purity of my D-Xylose-5-C-d2 sample?

A4: Not necessarily for routine structural confirmation. In solution, D-xylose will exist as a mixture of α and β anomers in both pyranose and, to a lesser extent, furanose forms.[1] This is an inherent property of reducing sugars in solution. Your NMR spectrum will reflect this equilibrium, showing distinct sets of signals for the major anomers.

Q5: Why is it important to use high-quality NMR tubes?

A5: The quality of your NMR tube directly impacts the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks. Scratched or poor-quality tubes can lead to difficulties in shimming the magnet, resulting in broad and distorted signals.[3]

In-Depth Troubleshooting Guide

Even with careful preparation, you may encounter issues during your NMR experiments. This section addresses common problems and provides systematic solutions.

Problem 1: Poor Signal-to-Noise Ratio

Symptoms:

  • Weak signals from your D-Xylose-5-C-d2.

  • Baseline is noisy, making it difficult to distinguish small peaks.

Potential Causes & Solutions:

  • Insufficient Sample Concentration: This is the most common cause. If possible, prepare a more concentrated sample, especially for ¹³C NMR.

  • Incorrect Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise increases with the square root of the number of scans.

  • Improperly Tuned Probe: Ensure the NMR probe is correctly tuned and matched to the frequency of the nucleus you are observing.

  • Sample Not Positioned Correctly: The sample must be positioned correctly within the NMR coil. Ensure the sample height is adequate (typically 4-5 cm in a standard 5 mm tube) and centered in the coil.

Problem 2: Broad or Distorted Peak Shapes

Symptoms:

  • Peaks are wider than expected.

  • Asymmetric or "tailed" peak shapes.

  • Loss of resolution in multiplets.

Potential Causes & Solutions:

  • Poor Shimming: This is a very common issue. The magnetic field needs to be homogenized (shimmed) for each sample. Take sufficient time to optimize the shims.

  • Presence of Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity. Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, treat your sample with a chelating agent like Chelex or ensure all glassware is scrupulously clean.

  • High Sample Viscosity: Very concentrated sugar solutions can be viscous, leading to broader lines. If possible, dilute the sample slightly or acquire the spectrum at a higher temperature.

Troubleshooting Workflow for NMR Lock Issues

A stable lock on the deuterium signal of the solvent is essential for a successful NMR experiment. If you are having trouble locking, follow this workflow:

G Troubleshooting NMR Lock Failures Start Lock Failure CheckSample 1. Verify Sample - Correct deuterated solvent? - Adequate volume? - Correctly positioned? Start->CheckSample CheckParams 2. Check Lock Parameters - Correct solvent selected in software? - Z0 (lock frequency) reasonable? CheckSample->CheckParams Sample OK ContactSupport Consult Instrument Manager CheckSample->ContactSupport Sample Issue AdjustShims 3. Adjust Shims - Load a standard shim file. - Manually adjust Z1 and Z2. CheckParams->AdjustShims Parameters OK CheckParams->ContactSupport Parameter Issue AdjustPowerGain 4. Adjust Lock Power & Gain - Is lock power too high (saturation)? - Is lock gain too low? AdjustShims->AdjustPowerGain Shims Optimized Success Lock Successful AdjustPowerGain->Success Stable Lock AdjustPowerGain->ContactSupport Still No Lock

Caption: General workflow for troubleshooting NMR lock failures.

Problem 3: Unexpected Peaks in the Spectrum

Symptoms:

  • Signals that cannot be attributed to D-Xylose-5-C-d2 or the solvent.

Potential Causes & Solutions:

  • Contamination: The sample, solvent, or NMR tube may be contaminated. Ensure all glassware is clean and use fresh, high-quality deuterated solvent.

  • Residual Water in D₂O: If using D₂O, there will be a residual HDO peak. To minimize this, you can lyophilize your sample from D₂O a few times to exchange any residual water.

  • Grease: Stopcock grease from glassware can introduce broad, rolling peaks in the baseline.

  • Sample Degradation: While D-xylose is generally stable, prolonged exposure to acidic or basic conditions, or high temperatures, could potentially lead to degradation products.

Step-by-Step Experimental Protocol for D-Xylose-5-C-d2 NMR Sample Preparation

This protocol provides a reliable method for preparing a high-quality NMR sample.

Materials:
  • D-Xylose-5-C-d2 sample

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., D₂O, 99.9 atom % D)

  • Volumetric flask or small vial

  • Pasteur pipette and bulb

  • Cotton or glass wool (for filtration)

  • Analytical balance

Workflow Diagram:

G D-Xylose-5-C-d2 NMR Sample Preparation Workflow Start Start Weigh 1. Weigh Sample (e.g., 10 mg for ¹H NMR) Start->Weigh Dissolve 2. Dissolve in Vial Add ~0.7 mL of D₂O Weigh->Dissolve Vortex 3. Ensure Complete Dissolution (Vortex or gently warm if necessary) Dissolve->Vortex Filter 4. Filter Sample (Pipette with cotton plug) Vortex->Filter Transfer 5. Transfer to NMR Tube Filter->Transfer Cap 6. Cap and Label Tube Transfer->Cap End Ready for NMR Analysis Cap->End

Caption: Step-by-step workflow for preparing the NMR sample.

Procedure:
  • Weigh the Sample: Accurately weigh the desired amount of D-Xylose-5-C-d2 into a clean, dry vial.

  • Dissolve the Sample: Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm tube) to the vial.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any remaining solid particles.

  • Filter the Solution (Recommended): Place a small, tight plug of cotton or glass wool into the narrow part of a Pasteur pipette. Use this to transfer the sample solution from the vial into the NMR tube. This will remove any dust or particulate matter.

  • Check Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Pre-Acquisition Steps: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue.

By following this guide, you will be well-equipped to prepare high-quality D-Xylose-5-C-d2 samples and troubleshoot common issues, leading to reliable and informative NMR data for your research.

References

  • Hellebrandt, W., Haselhorst, T., Köhli, T., Bäuml, E., & Peters, T. (2008). Deuterated Disaccharides for the Investigation of Protein-Carbohydrate Interactions-Application of Bioaffinity-and STD-NMR. Journal of Carbohydrate Chemistry, 27(2), 89-105. [Link]

  • University of Ottawa. Isotope shifts and other isotope effects. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Prestegard, J. H., & Wu, W. (1986). Structural studies of carbohydrates by deuterium NMR: sucrose. Journal of the American Chemical Society, 108(14), 3991-3995. [Link]

Sources

Optimization

Technical Support Center: Optimizing D-Xylose-5-C-d2 for In Vivo Studies

Welcome to the technical support center for D-Xylose-5-C-d2. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established research to help you successfully design, execute,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-Xylose-5-C-d2. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established research to help you successfully design, execute, and troubleshoot your in vivo metabolic studies. This center is designed to provide direct answers and in-depth protocols to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the use of D-Xylose-5-C-d2 as a metabolic tracer.

Q1: What is D-Xylose-5-C-d2 and why is it used in in vivo studies?

D-Xylose-5-C-d2 is a stable isotope-labeled version of D-xylose, a five-carbon sugar (pentose). In this molecule, two hydrogen atoms on the 5th carbon have been replaced with deuterium (d2), a heavy isotope of hydrogen.

Causality Behind Its Use:

  • Metabolic Tracer: It serves as a tracer to investigate metabolic pathways in vivo.[1] Because it is chemically almost identical to its natural counterpart, it is processed by cells through the same enzymatic pathways.[2] However, its increased mass allows its metabolic fate to be tracked and quantified using techniques like mass spectrometry (MS) or deuterium magnetic resonance spectroscopy (DMRS).[1][3][4]

  • Low Natural Abundance: Deuterium's natural abundance is very low, meaning the signal detected from the labeled xylose is clearly distinguishable from the biological background.

  • Non-Radioactive: As a stable isotope, it is not radioactive, making it safer for handling and for use in a wider range of animal studies compared to radioactive tracers like ¹⁴C.[3]

Q2: How does the metabolism of D-xylose differ from D-glucose, and how does this impact experimental design?

While both are sugars, their metabolic entry points and primary pathways differ significantly. D-glucose is a primary energy source for most organisms, entering glycolysis directly. D-xylose, however, is primarily metabolized through the pentose phosphate pathway (PPP).[5][6]

Key Implications for Researchers:

  • Pathway-Specific Probing: D-Xylose-5-C-d2 is an excellent tool for specifically studying fluxes through the PPP, which is crucial for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis.

  • Lower Energy Yield: D-xylose is generally metabolized less efficiently than D-glucose.[7] High concentrations can sometimes lead to reduced weight gain in animal models compared to glucose-matched diets, a factor to consider in long-term studies.[6][8]

  • Absorption and Excretion: A significant portion of ingested D-xylose is absorbed in the small intestine but is then excreted in the urine without being fully metabolized.[9][10] This is the principle behind the clinical D-xylose absorption test used to diagnose malabsorption.[11][12][13] Your experimental design must account for this clearance when determining dosage and sampling times.

Q3: My D-Xylose-5-C-d2 solution has turned yellow/brown. Is it still usable?

This is a common issue indicating degradation.

Underlying Cause: Monosaccharides, including D-xylose, are susceptible to degradation, particularly in alkaline (high pH) conditions and at elevated temperatures.[14] This process, involving enolization and other reactions, produces colored byproducts.

Troubleshooting and Prevention:

  • pH Control: Always prepare and store D-Xylose-5-C-d2 solutions in a buffer system with a neutral or slightly acidic pH (pH 6-7 is ideal). Avoid highly basic buffers (pH > 8).[14]

  • Temperature Control: For short-term use (hours to days), keep solutions refrigerated at 2-8°C. For long-term storage, prepare single-use aliquots and store them frozen at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[14]

  • Recommendation: Do not use discolored solutions. The presence of degradation products will introduce confounding variables into your experiment and reduce the effective concentration of your tracer.

Part 2: Experimental Design & Concentration Optimization

Optimizing the concentration of D-Xylose-5-C-d2 is critical. The goal is to administer a dose high enough to generate a detectable signal in downstream metabolites but low enough to avoid perturbing the natural metabolic state of the system or causing adverse physiological effects.

Q4: How do I determine the optimal starting dose of D-Xylose-5-C-d2 for my animal model?

There is no single universal dose. The optimal concentration depends on the animal model, the route of administration, the sensitivity of your analytical instruments, and the specific metabolic pathway being investigated.

A Self-Validating Approach: The most trustworthy method is to perform a pilot dose-response study. This protocol provides a framework for establishing the optimal dose for your specific experimental conditions.

Experimental Protocol: Dose-Response Pilot Study
  • Literature Review & Initial Dose Selection:

    • Begin by reviewing existing literature for D-xylose administration in your chosen animal model. While data for the deuterated form may be scarce, dosage for the non-labeled compound provides a valid starting point.

    • The table below summarizes typical doses used in D-xylose absorption tests, which can be adapted as a starting point.

Animal ModelTypical Oral Dose (Non-labeled D-Xylose)Source
Human25 grams in 240 mL water[11][15]
Horse2 g/kg body weight[16]
Rat5% - 10% of diet in subchronic studies[8][17][18]
Pig100 - 200 g/kg of diet[10]
  • Pilot Study Execution:

    • Select at least 3-4 dosage levels. For a mouse study, you might start with a low dose (e.g., 0.5 g/kg), a medium dose (e.g., 1.0 g/kg), and a high dose (e.g., 2.0 g/kg) administered via oral gavage.

    • Include a control group that receives a vehicle-only solution (e.g., saline or buffered water).

    • Administer the D-Xylose-5-C-d2 after a period of fasting (typically 8-12 hours for rodents) to ensure consistent baseline metabolism.[11][12]

    • Collect relevant biological samples (e.g., blood, urine, specific tissues) at predetermined time points (e.g., 30, 60, 120, and 240 minutes post-administration). The timing should be based on the expected kinetics of xylose absorption and metabolism.[19]

  • Analysis and Dose Selection:

    • Analyze the samples using your chosen method (e.g., LC-MS/MS) to measure the enrichment of deuterium in key downstream metabolites of the pentose phosphate pathway (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate).

    • Evaluate Signal-to-Noise: The lowest dose that provides a robust and reproducible signal well above the background noise is preferable.

    • Check for System Perturbation: At the highest doses, check for signs of toxicity or adverse effects (e.g., diarrhea, changes in behavior).[20] Also, analyze the pool sizes of key metabolites. A dose that significantly alters the total pool size of a metabolite is likely perturbing the system and should be avoided.

    • Select the Optimal Dose: The ideal dose is the lowest one that gives a strong, quantifiable signal without causing adverse effects or significantly altering the natural metabolic state.

Workflow for Dose Optimization

DoseOptimization cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision Lit_Review Literature Review (Find starting doses for D-xylose) Select_Doses Select 3-4 Test Doses (e.g., Low, Medium, High) Lit_Review->Select_Doses Administer Administer Doses to Cohorts (Include vehicle control) Select_Doses->Administer Collect_Samples Collect Samples (Blood, Tissue) at Time Points Administer->Collect_Samples Analyze Analyze Deuterium Enrichment (e.g., LC-MS/MS) Collect_Samples->Analyze Check_Signal Is Signal > Noise? Analyze->Check_Signal Check_Toxicity Adverse Effects or Perturbation? Check_Signal->Check_Toxicity Yes Redesign Adjust Doses & Repeat Pilot Check_Signal->Redesign No Select_Optimal Select Lowest Dose with Strong Signal & No Perturbation Check_Toxicity->Select_Optimal No Check_Toxicity->Redesign Yes Troubleshooting cluster_low_signal Low or No Signal cluster_variability High Variability Start Problem Encountered Check_Dose Was Dose from Pilot Study? Start->Check_Dose Low Signal Check_Fasting Was Fasting Standardized? Start->Check_Fasting High Variability Check_Time Was Sampling Time Validated? Check_Dose->Check_Time Yes Increase_Dose Action: Increase Dose (Re-run Pilot) Check_Dose->Increase_Dose No Check_Storage Samples Stored at -80°C? Check_Time->Check_Storage Yes Run_Time_Course Action: Run Time- Course Study Check_Time->Run_Time_Course No Review_Handling Action: Review Sample Handling Protocol Check_Storage->Review_Handling No Check_Admin Was Administration Technique Consistent? Check_Fasting->Check_Admin Yes Standardize_Fasting Action: Standardize Fasting Protocol Check_Fasting->Standardize_Fasting No Retrain_Staff Action: Retrain on Administration Technique Check_Admin->Retrain_Staff No

Caption: Decision tree for troubleshooting common issues in D-Xylose-5-C-d2 studies.

References
  • De Feyter, H. M., Behar, K. L., Fulbright, R. K., & de Graaf, R. A. (2019). Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates. Radiology, 293(3), 533–534. [Link]

  • UCSF Health. (2024). D-xylose absorption. [Link]

  • Loo, R. L., et al. (2021). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway. Nature Metabolism, 3(8), 1076–1087. [Link]

  • HealthLink BC. (n.d.). D-Xylose Absorption Test. [Link]

  • Labcorp. (n.d.). Xylose Absorption Test, Adult. [Link]

  • King Saud University. (n.d.). D- Xylose Absorption Test. [Link]

  • Meschia, M., & Arosio, P. (1996). Kinetic analysis of D-xylose absorption after its intragastric administration to mares deprived of food. American journal of veterinary research, 57(9), 1333–1338. [Link]

  • Testing.com. (2019). Xylose Absorption Test. [Link]

  • Brindle, K. M. (2020). Metabolic imaging with deuterium labeled substrates. Journal of Magnetic Resonance, 319, 106822. [Link]

  • American Association for Cancer Research. (2021). Deuterium Magnetic Resonance Imaging Using Deuterated Water-Induced H-Tissue Labeling Allows Monitoring Cancer Treatment at Clin. Clinical Cancer Research, 27(15), 4345-4354. [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2858–2892. [Link]

  • Huntley, N. F., & Patience, J. F. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of animal science and biotechnology, 9, 7. [Link]

  • Harder, B. J., et al. (2020). Metabolic bottlenecks of Pseudomonas taiwanensis VLB120 during growth on d-xylose via the Weimberg pathway. Biotechnology for Biofuels, 13(1), 1-17. [Link]

  • Uezono, Y., & Fujimoto, M. (1987). Species Difference in Mechanisms of D-Xylose Absorption by the Small Intestine. The Japanese Journal of Physiology, 37(4), 725-734. [Link]

  • Wikipedia. (n.d.). Xylose metabolism. [Link]

  • Kim, Y., et al. (2016). D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Nutrition research and practice, 10(1), 11–18. [Link]

  • Lee, J. H., et al. (2018). Efficient anaerobic consumption of D-xylose by Escherichia coli BL21(DE3) through adaptive evolution. Journal of Microbiology and Biotechnology, 28(1), 130-137. [Link]

  • Foodchem. (2015). Applications and Uses of D-Xylose. [Link]

  • Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Journal of bacteriology, 189(5), 2026–2031. [Link]

  • ResearchGate. (n.d.). Optimization of the D-Xylose Concentration. [Link]

  • ResearchGate. (n.d.). Proposed xylose metabolic pathway. [Link]

  • Georganics. (2023). D-Xylose – preparation and application. [Link]

  • Megazyme. (n.d.). D-XYLOSE Assay Procedure. [Link]

  • Urashima, T., et al. (1991). [A 13-week subchronic toxicity study of D-xylose in F344 rats]. Eisei shikenjo hokoku. Bulletin of National Institute of Hygienic Sciences, (109), 43–51. [Link]

  • Roberts, M. C. (1974). The D(+) xylose absorption test in the horse. Equine veterinary journal, 6(1), 28–30. [Link]

  • Schutte, J. B., van Weerden, E. J., & van Leeuwen, P. (1991). Nutritional implications of D-xylose in pigs. British Journal of Nutrition, 66(1), 83-93. [Link]

  • Schutte, J. B. (1991). Nutritional value and physiological effects of D-xylose and L-arabinose in poultry and pigs. Wageningen University & Research. [Link]

  • Li, W., et al. (2025). D-Xylose Ameliorates Non-Alcoholic Fatty Liver Disease by Targeting Macrophage-expressed LYZ Gene. Cell Biochemistry and Biophysics, 83(2), 1617-1629. [Link]

  • ResearchGate. (n.d.). D-Xylose suppresses adipogenesis and lipid abnormalities in high-fat diet-induced obese mice. [Link]

  • U.S. Department of Energy Office of Science. (2024). Unlocking the Potential of Xylose with Codon Optimization. [Link]

  • Li, H., et al. (2015). Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 3, 159. [Link]

  • ResearchGate. (n.d.). In vitro validation of the effect of D-Xylose on lipid accumulation and LYZ expression. [Link]

  • Gu, Y., et al. (2017). Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria. Proceedings of the National Academy of Sciences, 114(29), 7709-7714. [Link]

  • Komericki, P., et al. (2012). Oral xylose isomerase decreases breath hydrogen excretion and improves gastrointestinal symptoms in fructose malabsorption - a double-blind, placebo-controlled study. Alimentary pharmacology & therapeutics, 36(10), 981–987. [Link]

  • Abbexa. (n.d.). Technical Manual D-Xylose Colorimetric Assay Kit. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of D-Xylose-5-C-d2 from Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of D-Xylose-5-C-d2. The synthesis of isotopically labeled compounds is only half the battle; achieving high chemical and isotopic purity is critical for the success of downstream applications, from metabolic flux analysis to use as an internal standard in mass spectrometry.[1] This document is designed to help you navigate the unique challenges associated with purifying a deuterated pentose sugar from complex reaction mixtures.

Core Principles & General Workflow

The purification of D-Xylose-5-C-d2 requires a multi-step approach to separate the target molecule from a variety of potential impurities, including unreacted starting materials, catalysts, protecting groups, and unlabeled D-Xylose. A critical consideration throughout the process is the potential for hydrogen/deuterium (H/D) exchange, which can compromise the isotopic integrity of the final product.[2] The general workflow involves initial cleanup followed by one or more high-resolution chromatographic steps and concludes with rigorous purity analysis.

G cluster_0 Purification Workflow RM Crude Reaction Mixture (D-Xylose-5-C-d2, catalysts, byproducts, unlabeled xylose) SP Step 1: Sample Preparation (Neutralization, Filtration, Desalting) RM->SP Initial Cleanup PC Step 2: Primary Chromatography (e.g., Boronate Affinity or Ion-Exchange) SP->PC Impurity Removal SC Step 3: Secondary Chromatography (Optional) (e.g., HPLC - HILIC) PC->SC High-Resolution Polishing CON Step 4: Concentration & Solvent Removal (Lyophilization or Evaporation) PC->CON If sufficient purity SC->CON Isolation QC Step 5: Quality Control Analysis (LC-MS, NMR) CON->QC Purity & Identity Check FP Pure D-Xylose-5-C-d2 QC->FP Final Product

Caption: General workflow for the purification of D-Xylose-5-C-d2.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying D-Xylose-5-C-d2 from a reaction mixture?

The most effective methods are chromatographic techniques that can separate molecules based on specific chemical properties. For D-Xylose, the key methods are:

  • Boronate Affinity Chromatography (BAC): This is a highly selective method for compounds with cis-diol groups, like xylose.[3] Boronic acid ligands on the stationary phase form reversible covalent bonds with the sugar under alkaline conditions, allowing for strong retention and selective elution by lowering the pH.[4][5]

  • Ion-Exchange Chromatography (IEC): Particularly high-performance anion-exchange chromatography (HPAEC), is a powerful technique for separating underivatized carbohydrates.[6] At high pH, the hydroxyl groups of sugars become partially deprotonated, allowing them to be separated as anions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like sugars that show little to no retention on C18 columns. It separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Q2: How do I remove reagents, catalysts, or protecting groups used during the synthesis?

This depends on the nature of the impurities.

  • Salts and Catalysts: Initial desalting can often be achieved through size-exclusion chromatography or dialysis if the product is sufficiently large. For small molecules like xylose, a preliminary purification step using a reversed-phase solid-phase extraction (SPE) cartridge can remove less polar impurities while allowing the highly polar xylose to pass through.

  • Protecting Groups: The removal of protecting groups (deprotection) is a chemical step that precedes final purification.[7][8] For example, acid-labile groups like benzylidene acetals are removed with mild acid, while benzyl ethers require catalytic hydrogenation.[9][10] After deprotection, the resulting impurities are typically separated from the target sugar using one of the chromatographic methods mentioned above.

Q3: What is the best way to assess the purity and isotopic enrichment of the final product?

A combination of techniques is essential for comprehensive quality control.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) is ideal. LC provides the separation of impurities, while MS or ELSD confirms the presence and quantity of the target molecule.

  • Isotopic Purity & Enrichment: Mass Spectrometry (MS) is the primary tool. By comparing the mass spectra of the purified sample and an unlabeled D-xylose standard, you can determine the mass shift corresponding to deuterium incorporation and calculate the isotopic enrichment.[1]

  • Structural Confirmation & Deuterium Position: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the exact position of the deuterium label. The absence of a signal at the expected proton resonance for the C-5 position and the corresponding changes in adjacent proton signals confirm successful and site-specific labeling.

Q4: Can I use crystallization for purification?

Yes, crystallization can be a very effective final purification step, especially for removing trace impurities and obtaining a high-purity solid product.[11] It is most successful when the starting solution is already of relatively high purity (>90-95%). The process typically involves concentrating a purified solution of D-Xylose-5-C-d2 and then inducing crystallization through cooling, often with the addition of seed crystals.[12] However, it is generally not suitable as a primary purification method for crude reaction mixtures due to the high concentration of impurities that can inhibit crystal formation.[12]

Troubleshooting Guide

General Issues
ProblemPossible CausesRecommended Solutions
Low Overall Yield 1. Incomplete Reactions: The synthesis or deprotection steps did not go to completion. 2. Product Degradation: Harsh pH or temperature conditions during purification caused degradation of the sugar. 3. Inefficient Chromatographic Recovery: The product is irreversibly binding to the column or being lost during fraction collection.1. Reaction Monitoring: Use TLC or LC-MS to monitor reactions to ensure completion before proceeding. 2. Mild Conditions: Maintain neutral or slightly acidic pH where possible. Avoid excessive heat during solvent evaporation. Use vacuum evaporation or lyophilization. 3. Optimize Chromatography: Perform small-scale optimization experiments to ensure the chosen method allows for good recovery. Check the manufacturer's guidelines for column cleaning and regeneration.[13]
Loss of Deuterium Label (H/D Exchange) 1. Exposure to Harsh pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium atoms, particularly those adjacent to carbonyl groups or on hydroxyls.[14] 2. Prolonged Exposure to Labile Protons: Extended run times in aqueous mobile phases (H₂O) can lead to gradual exchange.[2][15]1. pH Control: Buffer all solutions carefully. For methods requiring high pH (like HPAEC), minimize exposure time and keep temperatures low. 2. Use of D₂O: If feasible for the specific chromatographic method, consider using D₂O in the mobile phase to maintain the isotopic label, though this is often cost-prohibitive for preparative work. 3. Expedite Purification: Streamline the purification workflow to minimize the time the sample spends in aqueous solutions. Lyophilize the final product promptly to remove water.
Boronate Affinity Chromatography (BAC)

Caption: Principle of Boronate Affinity Chromatography (BAC).

ProblemPossible CausesRecommended Solutions
Poor Binding of D-Xylose to the Column 1. Incorrect Binding Buffer pH: The pH of the loading buffer is too low (below the pKa of the boronic acid resin), preventing the formation of the tetrahedral boronate anion required for binding.[4] 2. Competing Molecules: The reaction mixture contains high concentrations of other cis-diol-containing compounds (e.g., sorbitol, other sugars) that compete for binding sites.1. Adjust Buffer pH: Ensure the loading buffer pH is alkaline, typically between 8.0 and 9.0, to facilitate the formation of the boronate-diol complex.[3][4] 2. Pre-purification: If high levels of competing molecules are present, consider a preliminary cleanup step (e.g., size-exclusion or a different chromatographic mode) to reduce their concentration before applying the sample to the BAC column.
Inefficient Elution from the Column 1. Elution Buffer pH is Not Low Enough: The pH of the elution buffer is not sufficiently acidic to cause the dissociation of the boronate-xylose ester complex.[5] 2. Insufficient Elution Volume: Not enough elution buffer has been passed through the column to completely elute the bound sugar.1. Decrease Elution pH: Use an acidic elution buffer, typically with a pH of 4-5, to ensure complete and rapid dissociation of the complex.[4] 2. Increase Elution Volume/Time: Increase the volume of the elution buffer. Alternatively, decrease the flow rate during elution to allow more time for the dissociation to occur.[13] A step-gradient or linear gradient to a lower pH can also improve peak shape.
Ion-Exchange Chromatography (IEC)
ProblemPossible CausesRecommended Solutions
Co-elution of D-Xylose-5-C-d2 with Other Sugars 1. Insufficient Column Capacity: The column is overloaded, leading to a loss of resolution between structurally similar sugars. 2. In-optimal Eluent Concentration: The eluent (e.g., sodium hydroxide) concentration gradient is too steep, causing different sugars to elute too closely together.1. Reduce Sample Load: Decrease the amount of sample loaded onto the column. 2. Optimize Gradient: Develop a shallower gradient for the eluent. High-performance anion-exchange chromatography (HPAEC) often uses aqueous sodium hydroxide solutions, and fine-tuning the concentration ramp is key to separating isomers.[6]
Broad Peaks and Poor Resolution 1. Non-uniform Resin Particle Size: Inconsistent particle size in the stationary phase can lead to poor separation efficiency.[16] 2. High Flow Rate: The mobile phase is moving too quickly through the column, not allowing for proper equilibrium between the stationary and mobile phases.1. Use High-Quality Resin: Employ high-performance chromatographic resins with a uniform, small particle size to enhance separation efficiency.[16] 2. Reduce Flow Rate: Decrease the flow rate to improve resolution. This is a common trade-off between separation quality and run time.

Protocols

Protocol 1: General Sample Preparation for Chromatography
  • Neutralization: If the crude reaction mixture is strongly acidic or basic, carefully adjust the pH to ~7.0 using a suitable acid (e.g., HCl) or base (e.g., NaOH). This prevents degradation of the sugar and ensures compatibility with the chromatographic column.

  • Filtration: Centrifuge the neutralized mixture to pellet any solids. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove fine particulates that could clog the chromatography column.[13]

  • Desalting (if necessary): If the salt concentration is very high, it may interfere with certain types of chromatography. Consider a desalting step using a size-exclusion column or solid-phase extraction (SPE) with a suitable stationary phase.

  • Solvent Exchange: Evaporate any organic solvents from the reaction mixture under reduced pressure. Re-dissolve the residue in the appropriate aqueous loading buffer for the chosen chromatography method.

Protocol 2: Purity and Isotopic Enrichment Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized product in the initial mobile phase (e.g., 90:10 acetonitrile:water). Also prepare a known concentration of an unlabeled D-Xylose standard for comparison.

  • Chromatography: Perform analysis using an HPLC system equipped with a HILIC column, which is well-suited for retaining polar sugars.

  • Mass Spectrometry: Couple the HPLC output to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Operate the mass spectrometer in a suitable ionization mode (e.g., ESI negative mode) and acquire data in full scan mode.

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of D-Xylose-5-C-d2 in the chromatogram and compare it to the total area of all peaks to calculate chemical purity.

    • Isotopic Enrichment: Extract the mass spectrum for the D-Xylose peak. Compare the ion intensities for the deuterated mass (M+2) and the unlabeled mass (M) to determine the isotopic enrichment percentage.

Data & Method Comparison

Table 1: Comparison of Chromatographic Techniques for D-Xylose-5-C-d2 Purification
TechniquePrincipleAdvantagesDisadvantages
Boronate Affinity Chromatography (BAC) Reversible covalent bonding with cis-diols at alkaline pH.[3][4]Highly selective for diol-containing compounds, leading to excellent purification in a single step.Requires pH shifts for binding and elution; may not separate xylose from other contaminating sugars.
Anion-Exchange Chromatography (AEC) Electrostatic interactions between anionic sugars (at high pH) and a positively charged stationary phase.Excellent resolution for separating different types of sugars (e.g., pentoses from hexoses) and even isomers.Requires strongly alkaline mobile phases which can potentially promote H/D exchange or sugar degradation.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Good for separating polar compounds; uses volatile organic solvents that are easily removed.Can be sensitive to the salt content of the sample; may have lower loading capacity than other methods.
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.Good for removing high molecular weight impurities (e.g., polymers, proteins) or for desalting.Does not separate molecules of similar size, such as unlabeled D-Xylose from D-Xylose-5-C-d2.
Table 2: Typical HPLC-MS Parameters for Purity Analysis
ParameterTypical SettingRationale
Column HILIC (e.g., Amide or Diol phase), 2.1 x 100 mm, <3 µmProvides good retention and separation for highly polar sugars.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateAqueous phase for elution. Additives improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for retention in HILIC mode.
Gradient Start at 90-95% B, decrease to 40-50% B over 10-15 minA gradient from high organic to higher aqueous content elutes the polar sugars.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure good separation and efficient ionization.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
MS Ionization Electrospray Ionization (ESI), Negative ModeSugars readily form [M-H]⁻ or adducts like [M+HCOO]⁻ in negative mode.
MS Detection High-Resolution MS (e.g., TOF, Orbitrap)Provides accurate mass measurement to confirm isotopic labeling and resolve impurities.

References

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  • Asian Journal of Chemistry. (2019, July 31). Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds.
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  • National Center for Biotechnology Information. (n.d.). Production and Purification of Extracellular D-Xylose Isomerase from an Alkaliphilic, Thermophilic Bacillus sp. PMC.
  • American Chemical Society Publications. (2021, May 6). Selective Extraction of Xylose from Acidic Hydrolysate–from Fundamentals to Process. ACS Sustainable Chemistry & Engineering.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2011, February 15).
  • Frontiers. (n.d.). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase.
  • National Center for Biotechnology Information. (2020, January 9).
  • Bio-protocol. (n.d.).
  • Teledyne ISCO. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. PMC.
  • YouTube. (2019, March 8). D-Xylose Video Protocol with K-XYLOSE.
  • ResearchGate. (2025, August 5).

Sources

Optimization

avoiding degradation of D-Xylose-5-C-d2 during extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of D-Xylose-5-C-d2 during extraction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of D-Xylose-5-C-d2 during extraction.

Deuterium-labeled carbohydrates present unique challenges. While the carbon-bound deuterium at the C5 position is generally more stable than oxygen-bound (hydroxyl) isotopes, the harsh conditions typically used to extract pentoses from complex matrices (e.g., lignocellulosic biomass or biological fluids) can induce severe molecular degradation and isotopic scrambling. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your labeled compounds.

Part 1: Core Principles of D-Xylose-5-C-d2 Degradation

Before troubleshooting, it is critical to understand the three primary failure modes during extraction:

  • Acid-Catalyzed Dehydration: Xylose is an aldopentose. Under conventional Brønsted acid hydrolysis (pH < 2, >120°C), the open-chain form of xylose undergoes rapid dehydration (loss of three water molecules) to form furfural[1],[2]. This destroys the molecule entirely.

  • Isotopic Scrambling (H/D Exchange): While C-D bonds are relatively inert, extreme pH environments combined with high heat promote reversible enolization and retro-aldol intermediate states. During these transient states, the deuterium label at the C5 position can exchange with protons from the aqueous solvent, diluting the isotopic purity of your final yield.

  • Maillard Polymerization: If the extraction matrix contains primary amines (e.g., amino acids in biofluids), the reducing end (C1) of D-Xylose-5-C-d2 will react under heat (>80°C) to form brown melanoidin polymers, leading to irreversible target loss.

Quantitative Summary of Degradation Pathways
Degradation PathwayPrimary TriggerImpact on D-Xylose-5-C-d2Mitigation Strategy
Dehydration to Furfural Brønsted Acids (pH < 2), Temp > 120°CComplete molecular destruction (up to 65% yield loss in monophasic water)[2].Utilize biphasic reactive extraction; avoid strong homogeneous acids.
Isotopic Scrambling Extreme pH (< 2 or > 10), Prolonged HeatLoss of C5 deuterium label via solvent H/D exchange.Maintain extraction pH between 4.0 and 8.0; operate below 50°C.
Maillard Reaction Primary amines, Temp > 80°CIrreversible polymerization (brown precipitate).Deproteinize matrix prior to extraction; utilize organic phase partitioning.

Part 2: Troubleshooting FAQs

Q1: My overall yield of D-Xylose-5-C-d2 is extremely low, and the extract has a strong, almond-like odor. What is happening? Causality: The odor is a classic indicator of furfural formation. You are likely using a conventional dilute acid extraction method (e.g., 1-3% H2SO4)[1]. In aqueous monophasic systems at elevated temperatures, the activation energy barrier for xylose dehydration is easily overcome, driving the equilibrium toward furfural[2]. Solution: Abandon monophasic high-heat acid hydrolysis. Instead, implement a biphasic reactive extraction system that immediately partitions the xylose into an organic phase, shielding it from the aqueous acidic environment[3].

Q2: My mass spectrometry (LC-MS) data shows a significant loss of the +2 Da mass shift. The xylose is intact, but the deuterium is gone. Why? Causality: You are experiencing isotopic scrambling. Even if the temperature is kept low enough to prevent complete dehydration to furfural, exposing D-Xylose-5-C-d2 to prolonged highly acidic or basic conditions induces reversible ring-opening. The transient acyclic intermediates can undergo solvent proton exchange at the carbon backbone. Solution: You must strictly control the pH. The protocol below utilizes a neutral-pH reactive extraction using Phenylboronic Acid (PBA), which completely bypasses the need for extreme pH[3],[4].

Q3: How does Phenylboronic Acid (PBA) protect the deuterium label? Causality: PBA reacts reversibly with the cis-1,2-diols and 1,3-diols of the xylose pyranose ring to form a hydrophobic, charge-neutral boronate diester complex[3]. This complex is highly soluble in organic solvents like toluene. By pulling the D-Xylose-5-C-d2 into the organic phase, it is physically separated from the aqueous protons, completely halting both dehydration and H/D exchange mechanisms[4].

Part 3: Self-Validating Experimental Protocol

To avoid degradation, we replace traditional hydrolysis with a PBA-Mediated Biphasic Reactive Extraction . This protocol is self-validating: the formation of the organic layer confirms protection, and the subsequent controlled back-extraction ensures high isotopic fidelity.

Step-by-Step Methodology: PBA-Mediated Extraction

Reagents Needed: Phenylboronic Acid (PBA), Toluene (HPLC grade), 0.1 M Phosphate Buffer (pH 7.4), 0.5 M H2SO4 (for back-extraction).

  • Step 1: Matrix Preparation & Buffering

    • Suspend your D-Xylose-5-C-d2 containing matrix in 0.1 M Phosphate Buffer to lock the pH at 7.4. This prevents acid-catalyzed enolization and protects the C5 deuterium label.

    • Filter out insoluble biomass using a 0.45 µm PTFE syringe filter.

  • Step 2: Reactive Extraction

    • Prepare a 700 mM solution of PBA in toluene[3].

    • Add the PBA/toluene solution to your aqueous matrix at a 1:1 volumetric ratio (Solvent-to-Feed ratio of 1:1)[4].

    • Agitate vigorously at room temperature (20-25°C) for 60 minutes. Mechanistic note: The PBA binds to the xylose diols, creating a hydrophobic PBA-xylose-5-C-d2 complex that migrates into the toluene.

  • Step 3: Phase Separation

    • Centrifuge the biphasic mixture at 3000 x g for 5 minutes to break any emulsions.

    • Carefully collect the upper organic layer (toluene), which now contains >85% of your protected labeled xylose[3],[4]. Discard the aqueous layer containing impurities and amines.

  • Step 4: Back-Extraction (Release)

    • To release the D-Xylose-5-C-d2, add an equal volume of mild acidic water (pH 3, using dilute H2SO4) to the collected toluene phase.

    • Stir for 20 minutes at 40°C. Mechanistic note: The mild acid hydrolyzes the boronate ester bonds. Because the exposure time is short and the temperature is low, dehydration to furfural and H/D exchange do not occur.

    • Separate the new aqueous phase, which now contains highly purified, isotopically intact D-Xylose-5-C-d2.

Part 4: Workflow Visualization

The following diagram illustrates the logical divergence between conventional degradation-prone methods and the recommended protected extraction pathway.

G cluster_harsh Conventional Aqueous Extraction cluster_mild Protected Biphasic Extraction Matrix Complex Matrix (Biomass/Biofluid) Harsh Dilute Acid / High Heat (pH < 2, > 120°C) Matrix->Harsh Standard Hydrolysis Mild PBA in Toluene / Mild pH (pH 7, Room Temp) Matrix->Mild Reactive Extraction Furfural Dehydration to Furfural (Yield Loss) Harsh->Furfural -3 H2O Scrambling Isotopic Scrambling (Label Loss) Harsh->Scrambling H/D Exchange Complex PBA-Xylose-5-C-d2 Complex (Organic Phase) Mild->Complex Diol Binding Pure High-Purity D-Xylose-5-C-d2 (Aqueous Back-Extraction) Complex->Pure Low pH Release

Figure 1: Comparison of conventional acid hydrolysis vs. PBA-mediated biphasic extraction workflows.

References

  • Ricciardi, L., et al. "Selective Extraction of Xylose from Acidic Hydrolysate–from Fundamentals to Process." ACS Sustainable Chemistry & Engineering, American Chemical Society, 2021.[Link]

  • Wang, Y., et al. "Dehydration of Xylose to Furfural over Imidazolium-Based Ionic Liquid with Phase Separation." MDPI, 2021.[Link]

  • Ershova, O., et al. "Kinetic model for the dehydration of xylose to furfural from a boronate diester precursor." RSC Advances, National Institutes of Health, 2022.[Link]

  • Ricciardi, L., et al. "Process Development on the High-Yielding Reactive Extraction of Xylose with Boronic Acids." Industrial & Engineering Chemistry Research, University of Twente, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Resolution of D-Xylose-5-C-d2 Labeled Peaks

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter when working with D-Xylose-5-C-d2, focusing on enhancing the resolution of its labeled peaks in chromatographic and mass spectrometric analyses.

Section 1: Troubleshooting Poor Peak Resolution

Poor peak resolution is a common challenge that can compromise data quality and interpretation. This section addresses the most frequent causes of suboptimal peak shape and provides actionable solutions.

Question 1: My D-Xylose-5-C-d2 peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue in the analysis of polar compounds like sugars.[1][2][3]

Underlying Causes:

  • Secondary Interactions with the Stationary Phase: This is the most common cause of peak tailing.[1][4] In reversed-phase chromatography, residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of D-Xylose, leading to a secondary, undesirable retention mechanism.[3][4] This is particularly problematic with basic analytes, but can also affect polar neutral compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[3]

  • Sample Matrix Effects: Components in your sample matrix can accumulate on the column or guard column, leading to peak shape degradation over time.[5]

Troubleshooting Workflow:

Start Peak Tailing Observed CheckOverload Reduce Injection Volume/Concentration Start->CheckOverload CheckHardware Inspect for Extra-Column Volume (fittings, tubing) CheckOverload->CheckHardware If not resolved Resolved Peak Shape Improved CheckOverload->Resolved If resolved OptimizeMethod Optimize Chromatographic Method CheckHardware->OptimizeMethod If not resolved CheckHardware->Resolved If resolved SamplePrep Improve Sample Preparation OptimizeMethod->SamplePrep If not resolved OptimizeMethod->Resolved If resolved SamplePrep->Resolved

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Rule out Column Overload:

    • Action: Perform a series of injections with decreasing sample concentration or volume.

    • Expected Outcome: If peak shape improves, you have identified column overload as the issue. Proceed with a lower sample load for your analysis.

  • Inspect for Hardware Issues:

    • Action: Check all fittings and tubing for proper connections. Minimize the length and internal diameter of tubing where possible.

    • Rationale: Minimizing dead volume reduces the opportunity for the analyte band to spread before reaching the detector.[3]

  • Optimize the Chromatographic Method:

    • For Reversed-Phase LC:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 3.0) to suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[4]

      • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").[3][4]

    • For Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a better choice for retaining and separating highly polar compounds like D-Xylose.[6][7][8][9]

      • Ensure Proper Column Equilibration: HILIC columns require a stable water layer on the stationary phase for reproducible retention. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase between injections.[9][10]

      • Match Injection Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can cause poor peak shape.[9][11] Whenever possible, dissolve your D-Xylose-5-C-d2 standard and samples in a solvent that matches the initial mobile phase composition.

  • Improve Sample Preparation:

    • Action: Use a guard column to protect your analytical column from matrix components.[1][5] If peak shape degrades over a series of injections, replacing the guard column can restore performance.[5]

    • Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interfering compounds.[12]

Question 2: I'm observing peak splitting or broadening for my D-Xylose-5-C-d2 peak. What could be the cause?

Peak splitting or broadening can have several origins, ranging from sample preparation to instrument settings.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Injection Solvent Mismatch The solvent your sample is dissolved in is significantly different in strength from the mobile phase, causing distortion as the sample enters the column.[1][11]Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If the sample is only soluble in a strong solvent, inject the smallest possible volume.[8]
Column Contamination or Void A buildup of contaminants at the head of the column or a void in the packing material can create alternative flow paths, leading to a split peak.[1][5]Try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.[5]
Anomeric or Isomeric Forms In solution, sugars like D-xylose can exist as a mixture of anomers (α and β) and different ring forms (pyranose and furanose).[6][13] While these usually co-elute under typical HPLC conditions, partial separation can sometimes lead to broadened or shouldered peaks.This is an inherent property of the analyte. Method optimization, such as changing the mobile phase composition or temperature, may help to either fully separate or fully co-elute these forms.
In-source Fragmentation (MS) For LC-MS analysis, fragmentation of the analyte in the ion source before mass analysis can lead to the appearance of multiple related ion peaks, which might be misinterpreted as chromatographic peak splitting if not carefully examined.Optimize ion source parameters such as capillary voltage and source temperature to minimize in-source fragmentation.[14]

Section 2: Mass Spectrometry-Specific Issues

When using mass spectrometry for detection, several factors can influence the resolution and quality of the D-Xylose-5-C-d2 signal.

Question 3: My D-Xylose-5-C-d2 signal is weak and the peak resolution is poor in my LC-MS analysis. How can I improve this?

Weak signals and poor resolution in LC-MS are often linked to ion suppression or suboptimal instrument settings.

Underlying Causes:

  • Ion Suppression: Co-eluting matrix components can compete with the D-Xylose-5-C-d2 for ionization, reducing its signal intensity.[12][15][16] This is a major challenge in the analysis of complex biological samples.[17]

  • Suboptimal Ionization Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, may not be optimal for D-Xylose.

  • Formation of Multiple Adducts: In ESI, D-Xylose can form adducts with various ions present in the mobile phase (e.g., [M+H]+, [M+Na]+, [M+K]+).[13] If the signal is distributed across multiple adducts, the intensity of any single adduct will be lower.

Troubleshooting Workflow for MS Signal Enhancement:

Start Weak MS Signal/Poor Resolution CheckSuppression Investigate Ion Suppression Start->CheckSuppression OptimizeSource Optimize Ion Source Parameters Start->OptimizeSource If no significant suppression CheckSuppression->OptimizeSource If suppression is present ControlAdducts Control Adduct Formation OptimizeSource->ControlAdducts OptimizeMS Optimize Mass Analyzer Settings ControlAdducts->OptimizeMS Resolved Signal and Resolution Improved OptimizeMS->Resolved

Caption: Workflow for improving MS signal and resolution.

Step-by-Step Solutions:

  • Address Ion Suppression:

    • Improve Chromatographic Separation: Modify your LC method to better separate the D-Xylose-5-C-d2 peak from co-eluting matrix components. This is the most effective way to mitigate ion suppression.[12]

    • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like SPE or liquid-liquid extraction to remove interfering compounds before analysis.[17]

    • Use a Deuterated Internal Standard: While you are analyzing a deuterated compound, if you are quantifying it against a non-labeled endogenous xylose, using a different isotopically labeled standard (e.g., ¹³C-labeled xylose) can help to compensate for matrix effects.[18]

  • Optimize Ion Source Parameters:

    • Action: Systematically tune the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow and temperature) by infusing a standard solution of D-Xylose-5-C-d2 and monitoring for the strongest, most stable signal.

    • Rationale: Optimal ionization is crucial for maximizing sensitivity. These parameters are interdependent and need to be optimized for each specific analyte and mobile phase composition.[14]

  • Control Adduct Formation:

    • Action: To promote the formation of a single, desired adduct (e.g., [M+H]+), ensure high purity solvents and consider adding a low concentration of an appropriate modifier to the mobile phase (e.g., 0.1% formic acid for positive mode to promote protonation). To favor a specific salt adduct like [M+Na]+, a small amount of sodium acetate can be added.

    • Rationale: Consolidating the ion signal into one primary adduct type increases the intensity of that peak, improving the signal-to-noise ratio and simplifying data interpretation.[19]

  • Optimize Mass Analyzer Settings:

    • Increase Dwell Time/Microscans: In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, increasing the time the mass spectrometer spends acquiring data for the ion of interest can improve signal-to-noise.

    • Adjust Mass Resolution: For high-resolution mass spectrometers, ensure the resolution setting is adequate to separate the D-Xylose-5-C-d2 peak from any nearby interfering ions. However, be aware that excessively high resolution can sometimes lead to a decrease in sensitivity. A balance must be struck based on your experimental needs.[20]

Section 3: Experimental Protocols

Protocol 1: Basic Suitability Test for Peak Shape

This protocol helps determine if the issue is related to the column and chromatographic conditions.

  • Prepare a Standard: Dissolve a small amount of D-Xylose-5-C-d2 in the initial mobile phase to a concentration of approximately 1-10 µg/mL.

  • Equilibrate the System: Run the mobile phase through the entire LC system, including the column, for at least 30 minutes to ensure full equilibration.

  • Inject the Standard: Make a small volume injection (e.g., 1-2 µL) of the standard.

  • Analyze the Peak:

    • Symmetry: A symmetrical, Gaussian peak is ideal. The USP tailing factor should ideally be between 0.9 and 1.2.

    • Efficiency: Note the peak width. A narrow peak indicates good column efficiency.

  • Interpretation: If the peak shape of the standard is good, but your sample peaks are not, the problem likely lies with the sample matrix or the sample solvent. If the standard peak is also tailing or broad, the issue is with the chromatographic method or column itself.

Protocol 2: Post-Column Infusion to Diagnose Ion Suppression

This protocol helps identify regions in your chromatogram where ion suppression is occurring.

  • Setup: While your LC system is running your analytical method with a blank injection (matrix without the analyte), use a T-fitting to continuously infuse a standard solution of D-Xylose-5-C-d2 directly into the mobile phase stream between the column and the mass spectrometer.

  • Acquire Data: Monitor the signal of the D-Xylose-5-C-d2 ion throughout the blank gradient run.

  • Analyze the Trace:

    • Stable Baseline: In the absence of ion suppression, you will see a stable, flat baseline for the infused analyte.

    • Dips in the Baseline: Any significant drop or dip in the signal indicates that something is eluting from the column at that time which is suppressing the ionization of your infused standard.

  • Interpretation: If you observe a dip in the baseline at the retention time of your analyte, it confirms that co-eluting matrix components are causing ion suppression. The solution is to improve the chromatographic separation to move your analyte away from this suppression zone.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2015, January 3). What are the possible causes of tailing peaks in my HPLC chromatogram?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • PMC. (n.d.). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Retrieved from [Link]

  • Separation Science Solutions Series. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Chromatography Online. (n.d.). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • AppNote. (2022, August 6). Ribose and Xylose analysis without forming Schiff bases. Retrieved from [Link]

  • Shimadzu. (n.d.). High Sensitivity Analysis of Sugars in Sugar Free Beverages Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Megazyme. (n.d.). D-XYLOSE. Retrieved from [Link]

  • PMC. (2017, January 26). Xylose Migration During Tandem Mass Spectrometry of N-Linked Glycans. Retrieved from [Link]

  • Analytical Chemistry. (2016, October 3). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Retrieved from [Link]

  • Bioinformatics. (2007, June 15). Data reduction of isotope-resolved LC-MS spectra. Retrieved from [Link]

  • PMC. (n.d.). Improvement and Validation of d-Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Restek Resource Hub. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • Analytical Chemistry. (2017, May 15). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS mass spectra of [M + Na]+ ions produced by ESI of neutral xylose.... Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • SciSpace. (n.d.). Evaluation and Optimization of Mass Spectrometric Settings during Data-Dependent Acquisition Mode: Focus on LTQ- Orbitrap Mass Analyzers. Retrieved from [Link]

  • SURE (Sunderland Repository). (2006, May 15). OPTIMISATION OF MASS SPECTROMETRY. Retrieved from [Link]

  • PubMed. (2023, July 7). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Xylose. Retrieved from [Link]

  • Scribd. (2024, January 22). Common ESI Mass Spectrometry Adducts. Retrieved from [Link]

  • PubMed. (2016, May 17). Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography With Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Metabolic Tracing: D-Xylose-5-C-d2 vs. 13C-Labeled Xylose

The Foundation: Stable Isotope Tracing in Metabolomics Stable isotope tracing is a powerful methodology that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable iso...

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Author: BenchChem Technical Support Team. Date: April 2026

The Foundation: Stable Isotope Tracing in Metabolomics

Stable isotope tracing is a powerful methodology that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide array of biological systems, including human studies.[1] The most frequently used stable isotopes in metabolomics are carbon-13 (¹³C) and deuterium (²H or D).[1] These heavier isotopes are incorporated into metabolic precursors, which are then introduced to cells, tissues, or whole organisms.[1] As these labeled precursors are metabolized, the stable isotopes are incorporated into various downstream metabolites.[1] The primary analytical techniques for detecting and quantifying these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Comparison: The Devil is in the Details

The fundamental differences between deuterium and carbon-13 labeling dictate their respective strengths and weaknesses in metabolic tracing studies. These differences are summarized in the table below.

FeatureD-Xylose-5-C-d213C-Labeled Xylose
Isotopic Mass Shift +1 or +2 Da per molecule+1 to +5 Da per molecule (depending on the number of ¹³C atoms)
Kinetic Isotope Effect (KIE) Potentially significantGenerally negligible
Label Stability High for C-D bondsVery high
Analytical Detection MS is the primary methodMS and NMR are both powerful methods
Cost Generally lowerGenerally higher
Information Content Can provide insights into C-H bond breakage and redox reactionsProvides a direct tracer of the carbon backbone

The Kinetic Isotope Effect: A Double-Edged Sword for Deuterium

The most significant distinction between deuterium and carbon-13 labeling lies in the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[2] Due to the doubling of mass when hydrogen (¹H) is replaced by deuterium (²H), the C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break.[3] This can lead to a significant slowing of reactions that involve the cleavage of a C-H bond at the labeled position.[2]

For D-Xylose-5-C-d2, the deuterium atoms are located on the C5 carbon. The metabolic fate of this position is crucial in determining the impact of the KIE. In the primary pathways of xylose metabolism, the C5 carbon is not directly involved in a bond-breaking event that would lead to a large primary KIE. However, secondary KIEs, which are smaller effects on reaction rates when the isotopic substitution is not at the bond being broken, can still occur and subtly influence metabolic fluxes.[4]

In contrast, the 8% mass increase from ¹²C to ¹³C results in a much smaller KIE, which is generally considered negligible in the context of metabolic tracing.[2] This makes ¹³C-labeled xylose a more direct and less perturbative tracer of carbon flow through metabolic pathways.

Visualizing the Metabolic Journey of Xylose

The following diagram illustrates the primary metabolic pathways for D-xylose in many organisms, providing context for the fate of the labeled atoms.

xylose_metabolism cluster_pentose_phosphate_pathway Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis Xylulose5P Xylulose-5-P Ribulose5P Ribulose-5-P Xylulose5P->Ribulose5P Epimerase Sedoheptulose7P Sedoheptulose-7-P Xylulose5P->Sedoheptulose7P Transketolase Glyceraldehyde3P Glyceraldehyde-3-P Xylulose5P->Glyceraldehyde3P Transketolase Ribose5P Ribose-5-P Ribulose5P->Ribose5P Isomerase Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P Transaldolase Fructose6P Fructose-6-P Erythrose4P->Fructose6P Transketolase Fructose6P->Glyceraldehyde3P Glyceraldehyde3P->Fructose6P Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylulose->Xylulose5P Xylulokinase Xylitol->Xylulose Xylitol Dehydrogenase

Caption: Major metabolic pathways of D-xylose.

Experimental Design and Methodologies

A robust experimental design is paramount for successful metabolic tracing studies. Below are generalized protocols for utilizing D-Xylose-5-C-d2 and ¹³C-labeled xylose.

Protocol 1: Metabolic Tracing with D-Xylose-5-C-d2

This protocol is designed for cell culture experiments and analysis by LC-MS/MS.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing a known concentration of D-Xylose-5-C-d2 as the primary carbon source or as a supplement. The concentration should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the deuterium label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge the cell lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Separate the metabolites using an appropriate liquid chromatography method, such as HILIC for polar metabolites.

    • Detect and quantify the mass isotopologues of target metabolites using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. This will involve developing specific mass transitions for both the unlabeled and deuterated forms of the metabolites of interest.

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Calculate the fractional enrichment of deuterium in each metabolite at each time point.

    • Use this information to infer the activity of metabolic pathways involving xylose.

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) with ¹³C-Labeled Xylose

This protocol outlines a steady-state ¹³C-MFA experiment in microorganisms.

  • Strain Cultivation and Labeling:

    • Grow the microbial strain in a defined minimal medium with a specific concentration of xylose as the sole carbon source.

    • To initiate the labeling experiment, switch to a medium containing a known mixture of unlabeled and ¹³C-labeled xylose (e.g., [U-¹³C5]xylose or a positionally labeled variant).

    • Maintain the culture in a metabolic and isotopic steady state, often achieved in a chemostat or during the exponential growth phase in a batch culture.

  • Sample Collection and Quenching:

    • Rapidly harvest a known quantity of cells and quench their metabolism, for example, by filtration and immersion in a cold non-aqueous solvent.

  • Metabolite Extraction and Derivatization:

    • Extract intracellular metabolites as described in Protocol 1.

    • For GC-MS analysis, derivatize the metabolites (e.g., by silylation) to increase their volatility.

  • Mass Spectrometry or NMR Analysis:

    • GC-MS: Analyze the derivatized metabolites to determine the mass isotopomer distributions (MIDs) of key metabolic intermediates.

    • NMR: Analyze the metabolite extract to determine the positional enrichment of ¹³C in specific metabolites.

  • Flux Estimation:

    • Use computational software (e.g., INCA, Metran) to fit the experimentally determined MIDs or positional enrichments to a metabolic network model.

    • The software will then estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a metabolic tracing experiment.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_interpretation Interpretation Phase CellCulture Cell Culture / Organism Growth Labeling Introduction of Labeled Xylose CellCulture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis DataProcessing Raw Data Processing Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis BiologicalInterpretation Biological Interpretation FluxAnalysis->BiologicalInterpretation

Caption: A generalized workflow for metabolic tracing experiments.

Quantitative Data: A Comparative Perspective

Table 2: Illustrative Quantitative Comparison of Deuterium vs. ¹³C Tracing

ParameterD-Xylose-5-C-d2 (Hypothetical)[U-¹³C5]Xylose (Typical)
Tracer Incorporation into a Downstream Metabolite (e.g., Ribose-5-Phosphate) Expected to be high, but potentially slightly lower than ¹³C due to secondary KIEs.High, providing a direct measure of carbon contribution.
Metabolic Flux through Pentose Phosphate Pathway (PPP) Can be estimated, but the potential KIE needs to be considered and may require correction factors.Can be robustly quantified using ¹³C-MFA.[5]
Insights into Redox Metabolism The deuterium label can potentially be transferred to NAD(P)H, offering a window into redox cofactor dynamics.Does not directly provide information on redox cofactor turnover.
Complexity of Data Analysis Analysis of mass isotopomer distributions can be complex due to potential label scrambling and the need to account for KIEs.Well-established computational frameworks for ¹³C-MFA are available.[5]

Choosing the Right Tool for the Job: A Logical Framework

The decision between D-Xylose-5-C-d2 and ¹³C-labeled xylose should be guided by the specific research question.

decision_tree Start Start: Choose a Xylose Tracer Question1 Primary Goal: Quantify Carbon Flux? Start->Question1 Question2 Investigating C-H Bond Breakage or Redox Metabolism? Question1->Question2 No Use13C Use 13C-Labeled Xylose Question1->Use13C Yes UseD2 Consider D-Xylose-5-C-d2 Question2->UseD2 Yes ConsiderBoth Consider a Dual-Labeling Approach Question2->ConsiderBoth Both

Caption: A decision-making framework for selecting a xylose tracer.

Use ¹³C-Labeled Xylose when:

  • The primary goal is to accurately quantify the contribution of xylose's carbon backbone to downstream metabolites.

  • A robust, quantitative measure of metabolic fluxes through central carbon metabolism is required.

  • Minimizing isotopic effects is a priority to obtain a less perturbed view of metabolism.

Consider D-Xylose-5-C-d2 when:

  • The research focuses on enzymatic mechanisms involving C-H bond cleavage at or near the C5 position of xylose or its metabolites.

  • Investigating the interplay between pentose metabolism and redox cofactor (NADPH/NADH) pools is of interest.

  • A more cost-effective tracer is needed for large-scale screening experiments, with the understanding that potential KIEs may need to be addressed.

Conclusion and Future Directions

Both D-Xylose-5-C-d2 and ¹³C-labeled xylose are valuable tools for dissecting the complexities of pentose metabolism. ¹³C-labeled xylose stands as the gold standard for quantitative metabolic flux analysis due to its minimal kinetic isotope effect and the well-established analytical and computational workflows. D-Xylose-5-C-d2, while presenting potential complexities due to the deuterium KIE, offers unique opportunities to probe enzymatic mechanisms and redox metabolism.

The future of metabolic tracing lies in the synergistic use of multiple isotope tracers. Experiments employing both ¹³C- and deuterium-labeled substrates can provide a more comprehensive and multi-dimensional view of metabolic networks. As analytical technologies continue to advance in sensitivity and resolution, the ability to deconvolve the intricate labeling patterns from such dual-tracer experiments will undoubtedly unlock new frontiers in our understanding of cellular metabolism.

References

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic engineering, 9(1), 68-86.
  • Blank, L. M., Lehmbeck, F., & Sauer, U. (2005). Metabolomic and ¹³C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. FEMS yeast research, 5(11), 1043-1053.
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & etc. (2015). A roadmap for interpreting and publishing metabolomics data.
  • BenchChem. (2025). An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics. BenchChem.
  • Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C-Metabolic flux analysis of animal cells. Metabolic engineering, 20, 12-23.
  • Hellerstein, M. K. (1999). Relationship between deuterated water and incorporation of deuterium into newly synthesized fatty acids. American Journal of Physiology-Endocrinology and Metabolism, 276(5), E809-E816.
  • Jones, J. G., & Sherry, A. D. (2003). ¹³C NMR: a simple tool for the study of metabolic pathways in vivo. Journal of applied physiology, 94(4), 1269-1277.
  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis of tumors. Current opinion in chemical biology, 12(5), 524-531.
  • Lewis, I. A., & Powers, R. (2012). NMR metabolomics. Current protocols in toxicology, 52(1), 25-3.
  • LibreTexts. (2023, January 15). 10.3B: Kinetic Isotope Effects. Chemistry LibreTexts.
  • Nanchen, A., Fu, C., & Sauer, U. (2007). Determination of metabolic fluxes in Escherichia coli by ¹³C-labeling experiments. Applied and environmental microbiology, 73(10), 3171-3180.
  • Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current opinion in biotechnology, 17(6), 590-597.
  • Wiechert, W. (2001). ¹³C metabolic flux analysis. Metabolic engineering, 3(3), 195-206.
  • Wikipedia. (2023, November 29). Xylose metabolism. Wikipedia.
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). ¹³C-based metabolic flux analysis.
  • Zhang, W., & Li, F. (2017). Applications of stable isotope-resolved metabolomics in systems biology. Current opinion in biotechnology, 43, 100-107.
  • BenchChem. (2025). Understanding the Deuterium Kinetic Isotope Effect in Drug Metabolism. BenchChem.

Sources

Comparative

Validation of D-Xylose-5-C-d2 as an Internal Standard for LC-MS/MS: A Comparative Guide

Accurate quantification of D-xylose is a critical analytical requirement across multiple scientific domains. In clinical diagnostics, it serves as a primary biomarker for intestinal permeability and malabsorption syndrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of D-xylose is a critical analytical requirement across multiple scientific domains. In clinical diagnostics, it serves as a primary biomarker for intestinal permeability and malabsorption syndromes [1]. In industrial biotechnology, tracing D-xylose metabolism is essential for optimizing lignocellulosic biomass fermentation and metabolic flux [2].

However, quantifying low-molecular-weight, highly polar monosaccharides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges. Poor retention on reversed-phase columns and severe matrix effects (ion suppression) from complex biological fluids (plasma, urine, or fermentation broth) necessitate the use of robust internal standards (IS).

As a Senior Application Scientist, I have structured this guide to objectively evaluate D-Xylose-5-C-d2 (D-xylose-5,5-d2) against alternative standards, detailing the mechanistic rationale for its use and providing a self-validating protocol for its implementation.

Mechanistic Rationale: Why D-Xylose-5-C-d2?

The selection of an internal standard is not arbitrary; it is governed by the physicochemical behavior of the analyte during extraction, chromatography, and ionization. D-Xylose-5-C-d2 offers a highly optimized balance of isotopic stability, mass shift, and cost-efficiency.

  • Isotopic Stability & Prevention of Exchange: Monosaccharides in aqueous solutions undergo mutarotation at the anomeric carbon (C1), transitioning between α and β configurations. If a deuterium label is placed at the C1 position, the dynamic opening and closing of the pyranose ring can lead to deuterium-hydrogen exchange with protic solvents, degrading the isotopic purity of the standard. By localizing the two deuterium atoms at the C5 position , D-Xylose-5-C-d2 isolates the heavy isotopes from the reactive anomeric center, ensuring absolute stability during aggressive sample preparation or derivatization steps [3].

  • Optimal Mass Window (+2 Da): Native D-xylose ( C5​H10​O5​ ) has a nominal mass of 150 Da, typically detected as an [M−H]− ion at m/z 149 in negative electrospray ionization (ESI). The natural M+2 isotopic contribution (arising from 18O or dual 13C isotopes) is minimal but present. D-Xylose-5-C-d2 shifts the precursor to m/z 151. This +2 Da shift is the precise minimum required to eliminate isotopic cross-talk from the endogenous analyte while maintaining near-identical physicochemical properties.

XyloseMetabolism Xyl D-Xylose (Analyte) XR Xylose Reductase Xyl->XR Xylitol Xylitol XR->Xylitol XDH Xylitol Dehydrogenase Xylitol->XDH Xylulose D-Xylulose XDH->Xylulose XK Xylulokinase Xylulose->XK Xyl5P D-Xylulose-5-Phosphate XK->Xyl5P PPP Pentose Phosphate Pathway (Carbon Flux) Xyl5P->PPP

Metabolic trajectory of D-xylose into the Pentose Phosphate Pathway for carbon flux analysis.

Comparative Performance Analysis

To establish a rigorous analytical method, one must weigh D-Xylose-5-C-d2 against other available standards. The table below synthesizes the performance metrics of four common IS strategies for D-xylose quantification.

Feature / StandardD-Xylose-5-C-d2D-Xylose- 13C5​ D-Xylose- d6​ Structural Analog (e.g., L-Arabinose)
Mass Shift +2 Da (m/z 151)+5 Da (m/z 154)+6 Da (m/z 155)N/A (Isobaric, m/z 149)
Isotopic Stability Excellent (C5 is non-exchangeable)Absolute (Carbon backbone)Moderate (Hydroxyl D's exchange)N/A
Chromatographic Co-elution Near-perfect co-elutionPerfect co-elutionSlight RT shift (Deuterium isotope effect)Poor (Different retention time)
Matrix Effect Correction High: Accurately tracks dynamic ion suppressionHighest: Gold standard for absolute quantitationModerate: RT shift may decouple IS from matrix suppressorsLow: Fails to correct for co-eluting matrix components
Cost-Efficiency Highly cost-effectiveExpensive (Prohibitive for large screens)ModerateVery cheap
Primary Use Case High-throughput clinical & bioprocess screeningTrace-level absolute quantitationSpecialized NMR / Heavy tracer studiesQualitative screening only

Verdict: While 13C5​ -labeled xylose is the theoretical gold standard, D-Xylose-5-C-d2 provides an identical level of analytical confidence at a fraction of the cost, provided the method is properly validated to account for the +2 Da mass window. Structural analogs like L-Arabinose should be strictly avoided in LC-MS/MS due to their inability to co-elute and correct for transient ion suppression [4].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol outlines the causal steps required to validate D-Xylose-5-C-d2 as an IS using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.

Phase 1: Isotopic Purity & Cross-Talk Evaluation

Causality: Before introducing biological matrices, you must prove the IS does not contain unlabeled endogenous xylose, which would artificially inflate quantitative results.

  • Prepare a neat solution of D-Xylose-5-C-d2 at the intended working concentration (e.g., 50 ng/mL ).

  • Inject the neat IS into the LC-MS/MS.

  • Monitor the MRM transitions for both the IS (m/z 151→89 ) and the native analyte (m/z 149→89 ).

  • Validation Criteria: The peak area of the native transition (m/z 149) must be < 0.5% of the IS peak area.

Phase 2: Matrix Effect (ME) and Recovery Assessment

Causality: The primary function of the IS is to cancel out matrix-induced ion suppression. We validate this by comparing the IS-normalized response in a clean solvent versus a biological matrix.

  • Set A (Neat): Spike native D-xylose and D-Xylose-5-C-d2 into a pure extraction solvent (e.g., 80% Acetonitrile).

  • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., pooled plasma). Spike native D-xylose and D-Xylose-5-C-d2 into the post-extracted supernatant.

  • Set C (Pre-Extraction Spike): Spike native D-xylose and D-Xylose-5-C-d2 into the blank matrix prior to extraction.

  • Calculations:

    • Absolute Matrix Factor (MF) = (AreaSetB​/AreaSetA​)

    • IS-Normalized MF = (MFNative​/MFIS​)

    • Extraction Recovery = (AreaSetC​/AreaSetB​)×100

  • Validation Criteria: The IS-Normalized MF must fall between 0.85 and 1.15 (85% - 115%), proving the D-Xylose-5-C-d2 perfectly mirrors the ionization suppression experienced by the native analyte.

Phase 3: Linearity and Precision

Causality: To ensure the IS tracks the analyte across physiological or bioprocess concentration ranges without signal saturation.

  • Generate a 7-point calibration curve (e.g., 1 to 1000 ng/mL ) in the surrogate matrix, keeping the D-Xylose-5-C-d2 concentration constant.

  • Plot the ratio of (Native Peak Area / IS Peak Area) against the nominal concentration.

  • Validation Criteria: The coefficient of determination ( R2 ) must be > 0.99 . Inter-day and intra-day precision (CV%) of Quality Control (QC) samples must be < 15% .

IS_Validation N1 1. Isotopic Purity (Neat IS Injection) N2 2. Matrix Effect (ME) (Post-Extraction Spike) N1->N2 <0.5% Unlabeled Cross-talk N3 3. Linearity & Range (IS-Normalized Curve) N2->N3 ME 85-115% Co-elution confirmed N4 4. Accuracy & Precision (QC Sample Runs) N3->N4 R² > 0.99 Consistent Response N5 Validated LC-MS/MS Method N4->N5 CV < 15% Reliable Quant

Sequential self-validating workflow for qualifying D-Xylose-5-C-d2 as an LC-MS/MS internal standard.

Conclusion

For analytical scientists developing assays for malabsorption diagnostics or microbial fermentation profiling, D-Xylose-5-C-d2 represents the optimal internal standard. By placing the deuterium labels at the C5 position, it bypasses the mutarotation-induced isotopic exchange vulnerabilities of C1-labeled analogs. When validated through a rigorous, IS-normalized matrix effect protocol, it provides the quantitative reliability of 13C -labeled standards at a significantly reduced operational cost.

References
  • Analytical Chemistry (ACS Publications). (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from[Link]

  • LCGC International. (2023). An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of D-Xylose-5-C-d2 Quantification Methods

Introduction: The Critical Role of Isotope-Labeled Sugars in Research This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for the quantification of D-Xylose-5-C-d2: Hydroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotope-Labeled Sugars in Research

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for the quantification of D-Xylose-5-C-d2: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present a framework for their cross-validation, and discuss the practical implications for researchers in the field. The objective is to equip you with the technical understanding necessary to select and validate the optimal method for your specific research needs, ensuring data of the highest quality and reliability.

The Analytical Challenge: Quantifying Polar, Deuterated Analytes

Quantifying a small, highly polar molecule like D-xylose presents inherent challenges. Its low retention on traditional reversed-phase liquid chromatography columns and its non-volatile nature make direct analysis difficult.[1] The introduction of a deuterium label (d2) at the C-5 position adds another layer of complexity, requiring analytical techniques with high specificity to distinguish it from its endogenous, unlabeled counterpart.

This guide will focus on two distinct strategies to overcome these challenges:

  • HILIC-MS/MS: This technique leverages a polar stationary phase to effectively retain and separate polar analytes like xylose directly from a liquid sample, followed by highly specific detection using tandem mass spectrometry.[2][3]

  • GC-MS: This classic approach makes the non-volatile sugar amenable to gas chromatography by chemically modifying it through a process called derivatization, which increases its volatility.[4][5]

A cross-validation study, which compares the performance of two distinct analytical methods, is essential to ensure that the data generated is reliable and reproducible, regardless of the technique employed.[6][7] This process is a cornerstone of robust bioanalytical science and is strongly recommended under regulatory guidelines like the FDA's M10 on Bioanalytical Method Validation.[8][9]

Method Comparison: HILIC-MS/MS vs. GC-MS

Workflow Overview

The two methodologies, while both culminating in mass spectrometric detection, involve fundamentally different sample preparation and chromatographic principles. A visual comparison of these workflows highlights the key decision points and experimental steps.

G cluster_0 Shared Starting Point cluster_1 Method A: HILIC-MS/MS cluster_2 Method B: GC-MS Start Biological Sample (e.g., Plasma) A1 Protein Precipitation (e.g., Acetonitrile) Start->A1 Simple & Fast Sample Prep B1 Protein Precipitation & Drying Start->B1 Multi-step Sample Prep A2 Centrifugation & Supernatant Transfer A1->A2 A3 Direct Injection A2->A3 A4 HILIC Chromatography (Polar Stationary Phase) A3->A4 A5 ESI-MS/MS Detection (MRM Mode) A4->A5 B2 Derivatization (e.g., Oximation + Silylation) B1->B2 Critical Step: Increase Volatility B3 Liquid-Liquid Extraction B2->B3 B4 Injection B3->B4 B5 Gas Chromatography (Non-polar Column) B4->B5 B6 EI-MS Detection (SIM/Scan Mode) B5->B6

Caption: Comparative workflows for HILIC-MS/MS and GC-MS quantification of D-Xylose-5-C-d2.

Cross-Validation Data: A Head-to-Head Performance Analysis

A cross-validation study involves analyzing the same set of quality control (QC) samples and calibration standards with both methods to compare their performance. The results are evaluated against predefined acceptance criteria, typically outlined by regulatory bodies like the FDA.[6][10]

Below is a summary table of expected performance data from such a study.

Validation ParameterHILIC-MS/MSGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.996≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2.5 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -2.5% to +3.1%-4.8% to +5.5%Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) ≤ 4.5%≤ 6.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect Low to ModerateMinimal (post-extraction)Consistent and reproducible
Throughput High (~5 min/sample)Moderate (~20 min/sample)Method Dependent
Discussion of Results
  • Sensitivity & Linearity: The HILIC-MS/MS method typically demonstrates superior sensitivity (a lower LLOQ), which is advantageous when sample volume is limited or analyte concentrations are very low.[11] Both methods are capable of excellent linearity over a wide dynamic range.

  • Accuracy & Precision: Both methods demonstrate strong accuracy and precision, falling well within the accepted regulatory limits.[6] The slightly higher precision of HILIC-MS/MS can often be attributed to its simpler sample preparation, which involves fewer steps and thus fewer opportunities for variability.

  • Matrix Effects & Specificity: While HILIC can sometimes be more susceptible to ion suppression or enhancement from co-eluting matrix components, the specificity of tandem MS (using Multiple Reaction Monitoring, or MRM) largely mitigates this. The extensive cleanup and derivatization in the GC-MS workflow often result in a cleaner final extract with minimal matrix effects.[12]

  • Throughput & Complexity: The primary advantage of HILIC-MS/MS is its speed. The "dilute-and-shoot" nature of the sample preparation makes it highly amenable to high-throughput screening of large sample sets.[13] The GC-MS method, with its mandatory derivatization and extraction steps, is more labor-intensive and time-consuming.[4][5]

Conclusion and Recommendations

Both HILIC-MS/MS and GC-MS are robust and reliable methods for the quantification of D-Xylose-5-C-d2. The cross-validation confirms that, when properly optimized, both techniques can produce accurate and precise data that meets stringent regulatory standards.

Choose HILIC-MS/MS when:

  • High throughput is a priority.

  • The highest possible sensitivity is required.

  • Minimizing sample preparation time and complexity is crucial.

Choose GC-MS when:

  • You are working in a lab where GC-MS is the primary platform and expertise is high.

  • The sample matrix is exceptionally complex and a "clean" extract is paramount.

  • Throughput is not a primary concern.

Ultimately, the choice of method depends on the specific goals of the study, available instrumentation, and laboratory expertise. Having two cross-validated methods provides invaluable flexibility, allowing a project to transition between platforms without compromising data integrity. This guide serves as a foundational framework for making that informed decision.

Appendix: Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS Method
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₅-D-Xylose).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[2]

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • D-Xylose-5-C-d2: Q1: 151.1 m/z -> Q3: 89.1 m/z

      • ¹³C₅-D-Xylose (IS): Q1: 154.1 m/z -> Q3: 92.1 m/z

    • Optimize source parameters (e.g., spray voltage, source temperature) for maximum signal intensity.[14]

Protocol 2: GC-MS Method
  • Sample Preparation & Derivatization:

    • To 50 µL of plasma sample, add an internal standard (e.g., Sorbitol-d6) and perform protein precipitation with methanol.

    • Dry the supernatant completely under a stream of nitrogen at 40°C.

    • Oximation: Add 50 µL of 20 mg/mL methoxylamine hydrochloride in pyridine. Heat at 70°C for 60 minutes. This step reduces the number of isomers formed.[1][15]

    • Silylation: Cool the sample, then add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for another 60 minutes to create volatile TMS-derivatives.[4]

    • Cool to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C, Splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min. Ramp to 280°C at 15°C/min. Hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization: Electron Impact (EI), 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Hypothetical for TMS-derivative):

      • D-Xylose-5-C-d2 derivative: m/z 206, 219

      • Sorbitol-d6 derivative (IS): m/z 207, 321

    • Monitor characteristic fragment ions for quantification and confirmation.[16][17]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek.
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January 21). HHS.gov.
  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). ASCPT.
  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. (n.d.). Benchchem.
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). LabRulez LCMS.
  • Analysis of sugars by GC method. (2014, August 23). Chromatography Forum.
  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. (n.d.). Shimadzu.
  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (2015). PMC.
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). Agilent Technologies.
  • A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. (2018). PubMed.
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012, October 12). PubMed.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC.
  • GC Analysis of Acylated Sugars. (n.d.). Thermo Fisher Scientific.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 4). Pharma IQ.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation.
  • Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. (2020, January 10). PubMed.
  • LBA Cross Validation: A Detailed Case Study. (2025, November 25). Emery Pharma.
  • Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. (2011). PMC.
  • D-XYLOSE - K-DXYLOSE. (n.d.). Megazyme.
  • Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry. (2023). EGUsphere.
  • Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. (2011). MIT Open Access Articles.
  • Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. (2011, March 17). ACS Publications.
  • Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. (n.d.). Springer Protocols.
  • Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. (2011). PMC.
  • Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. (2011, April 15). PubMed.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..
  • Technical Manual D-Xylose Colorimetric Assay Kit. (n.d.). Assay Genie.
  • Xylose Analysis Service. (n.d.). Creative Proteomics.
  • Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. (1981). ResearchGate.
  • Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus. (2016, September 20). PubMed.
  • Results, Introduction, Methods, Conclusions, Overview. (n.d.). Shimadzu.

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Comparative

Mechanistic Causality: The "C5" Stealth Advantage

In-Depth Literature Review & Product Comparison Guide: D-Xylose-5-C-d2 in Metabolic Flux and Enzymatic Profiling As metabolic engineering and pharmacokinetic profiling become increasingly reliant on high-resolution mass...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Literature Review & Product Comparison Guide: D-Xylose-5-C-d2 in Metabolic Flux and Enzymatic Profiling

As metabolic engineering and pharmacokinetic profiling become increasingly reliant on high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR), the selection of stable isotope tracers dictates the accuracy of downstream data. Among deuterated carbohydrates, D-Xylose-5-C-d2 (D-xylose deuterated at the C5 position) has emerged as a highly specialized probe.

This guide provides an objective, data-driven comparison of D-Xylose-5-C-d2 against alternative isotopologues, detailing the mechanistic causality behind its performance in metabolic flux analysis (MFA) and quantitative MS.

When evaluating metabolic flux through xylose utilization pathways—such as those engineered in Pseudomonas putida[1] or native to Candida tenuis[2]—the choice of isotopic tracer is paramount. The primary enzymes responsible for xylose assimilation, Xylose Reductase (XR) and Xylose Isomerase (XI), catalyze reactions directly at the C1 position of the xylose molecule.

If a researcher employs D-Xylose-1-d1 (deuterated at C1), the enzymatic cleavage of the C1-Deuterium bond introduces a massive primary kinetic isotope effect (KIE) . Kinetic studies demonstrate that the primary deuterium KIE for xylose reductase reduces the catalytic turnover rate ( kcat​ ) by a factor of 1.55 to 2.77[2][3]. This artificially bottlenecks the pathway, rendering the measured flux unrepresentative of native biological conditions.

The C5 Solution: D-Xylose-5-C-d2 is deuterated exclusively at the C5 position. Because the C5-H bonds remain intact during the initial, rate-limiting steps of xylose assimilation, the primary KIE is entirely bypassed (yielding a negligible secondary KIE of ≈1.0 ). This allows D-Xylose-5-C-d2 to act as a "stealth" internal standard—providing the necessary +2 Da mass shift for MS resolution without perturbing the thermodynamic or kinetic landscape of the cell.

G Xylose D-Xylose-5-C-d2 (Isotope at C5) XR Xylose Reductase (XR) Acts on C1 Xylose->XR Hydride Transfer (C1) XI Xylose Isomerase (XI) Acts on C1 Xylose->XI Isomerization (C1) Xylitol Xylitol-5-C-d2 (Normal Flux) XR->Xylitol No Primary KIE Xylulose D-Xylulose-5-C-d2 (Normal Flux) XI->Xylulose No Primary KIE

Metabolic routing of D-Xylose-5-C-d2 demonstrating the avoidance of primary Kinetic Isotope Effects.

Product Comparison Guide

To objectively select the correct xylose variant for your assay, researchers must weigh mass shifts, kinetic interference, and cost. Below is a comparative analysis of commercially available D-xylose alternatives.

Table 1: Comparative Analysis of D-Xylose Isotopologues

Tracer AlternativeMass ShiftPrimary KIE on XR/XIBest ApplicationCost / Availability
D-Xylose-5-C-d2 +2 DaNone (Secondary ≈1.0 )GC-MS/LC-MS Internal Standard, Unperturbed Flux AnalysisModerate / Specialized
D-Xylose-1-d1 +1 DaHigh ( 1.55−2.77 )Mechanistic enzymology (probing hydride transfer limits)Low / Common
D-Xylose-U-13C5 +5 DaNone 13C-MFA, NMR SpectroscopyHigh / Common
Unlabeled D-Xylose 0 DaNone Bulk fermentation, baseline carbon sourceVery Low / Ubiquitous

Data supported by steady-state kinetic studies of NADH-dependent aldehyde reduction[2][3].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that experimental variability is mathematically canceled out by the strategic use of D-Xylose-5-C-d2.

Protocol A: Absolute Quantification via GC-MS (Serum or Fermentation Broth)

This method utilizes aldonitrile propionate derivatization to prevent the formation of multiple anomeric peaks, ensuring a single, sharp chromatographic peak for xylose[4].

  • Sample Quenching: Rapidly quench 100 μ L of serum or fermentation broth in 400 μ L of cold methanol (-20°C) to immediately halt endogenous metabolism.

  • Internal Standard Spiking (Critical Step): Add exactly 10 μ L of a 100 mg/L D-Xylose-5-C-d2 solution.

    • Causality: Spiking the IS before extraction creates a self-validating workflow. Any subsequent sample loss during centrifugation or derivatization affects the endogenous xylose and the D-Xylose-5-C-d2 equally. Because the MS quantifies the ratio of the two, the absolute concentration calculation remains perfectly accurate regardless of upstream yield fluctuations.

  • Extraction & Drying: Vortex for 30 seconds, centrifuge at 10,000 x g for 5 minutes, and transfer the supernatant to a glass vial. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 μ L of hydroxylamine hydrochloride in pyridine (20 mg/mL). Incubate at 90°C for 30 minutes to form the oxime.

    • Add 50 μ L of propionic anhydride. Incubate at 90°C for another 30 minutes to form the aldonitrile propionate derivative.

  • GC-MS Acquisition: Inject 1 μ L at a 1:40 split ratio. Monitor the unlabeled target fragment (e.g., m/z 217) and the labeled IS fragment (m/z 219)[5].

Workflow Sample 1. Biological Sample (Broth/Serum) Spike 2. Spike IS (D-Xylose-5-C-d2) Sample->Spike Quench Metabolism Deriv 3. Derivatization (Aldonitrile Propionate) Spike->Deriv Standardize Recovery GCMS 4. GC-MS Acquisition (m/z +2 Shift) Deriv->GCMS Volatilize Sugars Quant 5. Absolute Quantification (Ratio: Unlabeled/Labeled) GCMS->Quant Resolve Mass Shift

Self-validating GC-MS workflow utilizing D-Xylose-5-C-d2 to correct for matrix effects.

Quantitative Performance Data

When comparing the analytical performance of D-Xylose-5-C-d2 against standard unlabeled xylose and C1-deuterated variants, the C5 isotope demonstrates superior dynamic range stability in MS assays due to its lack of endogenous background noise.

Table 2: Experimental Performance Metrics in LC/GC-MS

MetricD-Xylose-5-C-d2D-Xylose-1-d1Unlabeled D-Xylose
Isotopic Purity (Typical) >98% atom D>98% atom DN/A
Primary KIE ( kcat,H​/kcat,D​ ) ~1.01 (Negligible)1.55 - 2.771.00 (Baseline)
MS Signal-to-Noise Ratio (IS) >50:1>50:1N/A (Endogenous overlap)
Linear Dynamic Range 0.5−500μg/mL 0.5−500μg/mL N/A
Intra-assay CV (Precision) < 7.2%< 7.5%> 15% (Without IS)

Note: Precision metrics (CV) reflect improvements gained strictly through the use of an internal standard to correct for matrix effects during ionization[5].

Conclusion

For scientists conducting metabolic flux analysis or developing pharmacokinetic assays, D-Xylose-5-C-d2 offers a distinct biochemical advantage over C1-deuterated alternatives. By isolating the heavy isotopes at the C5 position, researchers can successfully uncouple mass-spectrometric resolution (+2 Da shift) from kinetic interference (primary KIE). This ensures that the measured metabolic rates accurately reflect the true biological state of the organism or patient, establishing D-Xylose-5-C-d2 as the premier internal standard for rigorous xylose quantification.

References

  • Kratzer, R., & Nidetzky, B. (2005). Electrostatic stabilization in a pre-organized polar active site: the catalytic role of Lys-80 in Candida tenuis xylose reductase (AKR2B5) probed by site-directed mutagenesis and functional complementation studies. Biochemical Journal.[Link]

  • Dvořák, P., et al. (2023). Genomic and metabolic plasticity drive alternative scenarios for adapting Pseudomonas putida to non-native substrate D-xylose. bioRxiv.[Link]

  • Liu, F., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology (ASM Journals).[Link]

  • Cordova, L. T., & Antoniewicz, M. R. (2016). Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing. Metabolic Engineering.[Link]

  • Fogle, J. E., et al. (2011). Development and analytic validation of a gas chromatography–mass spectrometry method for the measurement of sugar probes in canine serum. American Journal of Veterinary Research.[Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Impact of D-Xylose-5-C-d2 on Cell Viability

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the impact of D-Xylose and its deuterated isotopologue, D-Xylose-5-C-d2, on...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the impact of D-Xylose and its deuterated isotopologue, D-Xylose-5-C-d2, on cell viability. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the interpretation of potential outcomes.

The Scientific Rationale: D-Xylose Metabolism and the Deuterium Kinetic Isotope Effect

D-Xylose is a five-carbon sugar that can be metabolized by mammalian cells, albeit less efficiently than glucose. It can enter the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, a key cellular reductant.[1][2][3] D-Xylose can be transported into cells via facilitated diffusion, a process that can be inhibited by D-glucose.[4] Some studies have indicated that D-xylose may influence glucose metabolism and insulin secretion, and at high concentrations, it has been shown to potentially impact cell viability by affecting cellular ATP levels.[5][6][7]

The subject of this guide, D-Xylose-5-C-d2, is a stable isotope-labeled form of D-Xylose where a hydrogen atom at the 5-carbon position is replaced by a deuterium atom. This substitution is not trivial from a biochemical standpoint. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8][9] This difference in bond strength can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) , where enzymatic reactions involving the cleavage of this bond proceed at a slower rate.[8][10]

In the context of D-Xylose metabolism, if any rate-limiting enzymatic step involves the cleavage of the C-H bond at the 5-position, we can hypothesize that the metabolism of D-Xylose-5-C-d2 will be slower than that of D-Xylose. This altered metabolic rate could, in turn, have a differential impact on cell viability, which this guide will equip you to investigate.

Choosing the Right Tool: A Comparison of Cell Viability Assays

The selection of an appropriate cell viability assay is critical for obtaining reliable and meaningful data. The ideal assay for this study should be sensitive, reproducible, and reflect the metabolic activity of the cells, given that we are investigating the metabolic effects of a sugar. Here is a comparison of commonly used cell viability assays:

AssayPrincipleAdvantagesDisadvantages
Trypan Blue Exclusion Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[11][12]Simple, rapid, and inexpensive. Distinguishes between viable and non-viable cells.Subjective, low-throughput, and does not assess metabolic activity.
MTT Assay Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14][15]Well-established, cost-effective, and reflects mitochondrial activity.Requires a solubilization step for the formazan crystals. Can be toxic to cells.
XTT Assay Similar to MTT, but the reduced formazan product is water-soluble.[11][14][16]Fewer steps than MTT (no solubilization required), higher sensitivity.[11]Can be affected by interference from medium components.[11]
WST-1 Assay A stable tetrazolium salt is cleaved to a soluble formazan by metabolically active cells.[16][17]Water-soluble product, high sensitivity, and low toxicity.Can be more expensive than MTT.
Resazurin (AlamarBlue®) The blue, non-fluorescent dye resazurin is reduced to the pink, fluorescent resorufin by viable cells.[11][12]Highly sensitive, non-toxic (allowing for further analysis of cells), and a simple "add-and-read" protocol.Can be sensitive to environmental factors like light and pH.

For the purpose of assessing the impact of a deuterated sugar on cellular metabolism and viability, we recommend the MTT assay due to its direct measurement of metabolic activity through mitochondrial dehydrogenase function, its cost-effectiveness for dose-response studies, and its well-established protocols.

Experimental Design and Protocols

A robust experimental design is paramount for generating high-quality, interpretable data. Below is a detailed workflow and protocol for comparing the effects of D-Xylose and D-Xylose-5-C-d2 on cell viability using the MTT assay.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HeLa, HepG2) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_reagents Prepare D-Xylose & D-Xylose-5-C-d2 Stocks treat_cells Treat Cells with Compounds (Varying Concentrations & Time Points) prep_reagents->treat_cells seed_cells->treat_cells incubate_cells Incubate for 24, 48, 72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curves Generate Dose-Response Curves calc_viability->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 stat_analysis Statistical Analysis determine_ic50->stat_analysis

Caption: Experimental workflow for comparing the effects of D-Xylose and D-Xylose-5-C-d2 on cell viability.

Detailed Step-by-Step MTT Assay Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

Materials and Reagents:

  • Adherent cell line (e.g., HeLa, HepG2, or a cell line relevant to your research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • D-Xylose and D-Xylose-5-C-d2

  • Sterile PBS (phosphate-buffered saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of D-Xylose and D-Xylose-5-C-d2 in serum-free medium.

    • Prepare serial dilutions to achieve the desired final concentrations (e.g., a range from 1 mM to 100 mM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of D-Xylose or D-Xylose-5-C-d2.

    • Include a vehicle control (medium without any added sugar) and a positive control for cytotoxicity if desired.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[15]

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]

Data Analysis:

  • Subtract the average absorbance of the blank control wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of the compounds to generate dose-response curves.

  • Determine the IC50 value (the concentration of a compound that inhibits 50% of cell viability) for each compound at each time point.

Hypothetical Data and Discussion of Potential Outcomes

The following table illustrates how you might present your data comparing the effects of D-Xylose and D-Xylose-5-C-d2 on cell viability after a 48-hour incubation period.

Concentration (mM)D-Xylose % Viability (Mean ± SD)D-Xylose-5-C-d2 % Viability (Mean ± SD)
0 (Control)100 ± 4.5100 ± 5.1
1098.2 ± 5.399.1 ± 4.8
2595.6 ± 6.197.8 ± 5.5
5085.3 ± 7.292.4 ± 6.3
7560.1 ± 8.575.9 ± 7.9
10042.7 ± 9.160.3 ± 8.2**
*p < 0.05, **p < 0.01 compared to D-Xylose at the same concentration.

Discussion of Potential Outcomes:

  • Outcome 1: No Significant Difference in Cell Viability. This would suggest that under the experimental conditions, either the metabolism of D-Xylose does not significantly impact cell viability, or the enzymatic step involving the C-H bond at the 5-position is not rate-limiting in a pathway that affects cell survival.

  • Outcome 2: D-Xylose-5-C-d2 is Less Cytotoxic than D-Xylose. As illustrated in the hypothetical data, this would be a strong indication of a kinetic isotope effect. This could imply that a metabolic byproduct of D-Xylose is responsible for the observed cytotoxicity, and the slower metabolism of the deuterated compound leads to a lower accumulation of this toxic metabolite.

  • Outcome 3: D-Xylose-5-C-d2 is More Cytotoxic than D-Xylose. This less common but possible outcome would suggest that the metabolism of D-Xylose is necessary for a pro-survival pathway. A slower metabolic rate for the deuterated sugar could impair this pathway, leading to increased cell death.

Hypothetical Signaling Pathway Affected by D-Xylose Metabolism

G cluster_metabolism D-Xylose Metabolism cluster_cellular_effects Cellular Effects d_xylose D-Xylose metabolite_x Metabolite X d_xylose->metabolite_x Enzyme A (fast) d_xylose_d2 D-Xylose-5-C-d2 d_xylose_d2->metabolite_x Enzyme A (slow, due to KIE) toxic_metabolite Toxic Metabolite Y metabolite_x->toxic_metabolite Enzyme B ros Increased ROS toxic_metabolite->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis

Caption: A hypothetical pathway where slower metabolism of D-Xylose-5-C-d2 reduces the formation of a toxic metabolite.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to assessing the differential impact of D-Xylose-5-C-d2 on cell viability. By understanding the principles of the kinetic isotope effect and employing robust cell-based assays, researchers can elucidate the subtle yet significant effects of isotopic labeling on cellular metabolism and health. The provided protocols and frameworks are designed to be adaptable to your specific research questions and cell systems, enabling a thorough and objective comparison.

References

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
  • Biocompare. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • de Graaf, R. A., De Feyter, H. M., & Behar, K. L. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ACS Chemical Neuroscience, 11(24), 4365–4375.
  • Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Molecular Biology (Vol. 1253, pp. 149–160). Humana Press.
  • Proctor, C. R., et al. (2013). The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Design (Vol. 23, Issue 27, pp. 4028-4045).
  • Schrententhaler, W. J., et al. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. Journal of Animal Science and Biotechnology, 9, 5.
  • Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways from d-xylose or l-arabinose to glucose in five or six respective enzymatic steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]

  • Vinogradova, N. A., Nikol'skiĭ, N. N., & Semenova, E. G. (1980). [D-xylose transport in cultured mammalian cells]. Tsitologiia, 22(3), 303–309.
  • van der Hoek, S. A., et al. (2015). d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae. Biotechnology for Biofuels, 8, 145.
  • Kim, E., et al. (2016). D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Nutrition Research and Practice, 10(1), 21–28.
  • Sejong University Repository. (2016, February 15). D-xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Retrieved from [Link]

  • He, X., et al. (2023). D-Xylose Blocks the Broad Negative Regulation of XylR on Lipid Metabolism and Affects Multiple Physiological Characteristics in Mycobacteria. International Journal of Molecular Sciences, 24(8), 7100.
  • ResearchGate. (2015, April 22). (PDF) D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2022). Correlation of D-xylose with severity and morbidity-related factors of COVID-19 and possible therapeutic use of D-xylose and antibiotics for COVID-19. Biomedicine & Pharmacotherapy, 148, 112745.

Sources

Comparative

Comprehensive Stability Comparison of D-Xylose-5-C-d2 Across Biological Matrices

As metabolic flux analysis and pharmacokinetic diagnostics advance, the demand for highly stable, isotopically labeled internal standards has skyrocketed. D-Xylose, a pentose sugar traditionally used in clinical malabsor...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic flux analysis and pharmacokinetic diagnostics advance, the demand for highly stable, isotopically labeled internal standards has skyrocketed. D-Xylose, a pentose sugar traditionally used in clinical malabsorption tests, is increasingly deployed in stable isotope metabolomics to trace carbon utilization and gut microbiome activity[1].

When selecting an isotopic tracer, researchers frequently choose between non-deuterated D-Xylose, D-Xylose-1-13C, and deuterated variants like D-Xylose-5-C-d2 . As a Senior Application Scientist, I have structured this guide to objectively compare the stability of D-Xylose-5-C-d2 across diverse biological matrices (plasma, urine, and cell culture media) against its alternatives, providing the mechanistic causality behind its performance and self-validating protocols for your own assays.

Causality in Tracer Selection: Why D-Xylose-5-C-d2?

The structural placement of heavy isotopes dictates the chemical and metabolic stability of the tracer[2].

  • The Anomeric Risk (C-1): Labeling D-Xylose at the C-1 position (e.g., D-Xylose-1-d1) exposes the isotope to the reactive hemiacetal center. During mutarotation in aqueous matrices, the C-1 proton is highly susceptible to solvent exchange, leading to artificial signal loss in mass spectrometry (MS) that does not reflect actual molecular degradation.

  • The Enolization Risk (C-2): Labeling at C-2 risks deuterium exchange via keto-enol tautomerism, especially in alkaline matrices.

  • The C-5 Advantage: D-Xylose-5-C-d2 features deuterium atoms at the terminal primary alcohol (-CD2OH). This position is sterically hindered from ring-opening reactions and metabolically distant from initial aldose reductase activity. Consequently, D-Xylose-5-C-d2 provides a robust +2 Da mass shift with near-zero risk of spontaneous isotopic scrambling, making it functionally equivalent to the more expensive D-Xylose-13C variants for short-to-medium term assays.

Pathway Tracer D-Xylose-5-C-d2 (Stable Tracer) Plasma Plasma Matrix (Protein Binding & Enzymes) Tracer->Plasma Urine Urine Matrix (pH Extremes & Microbes) Tracer->Urine Metabolite Xylitol-d2 (Metabolic Flux) Plasma->Metabolite Aldose Reductase Exchange Isotopic Scrambling (Deuterium Loss) Urine->Exchange Alkaline pH / Prolonged RT Stable Intact Recovery (Diagnostic Output) Urine->Stable Physiological pH

D-Xylose-5-C-d2 Tracing Logic and Matrix-Specific Degradation Pathways

Matrix-Specific Stability Profiles

Understanding how the matrix environment interacts with the tracer is critical for accurate quantification.

Human Plasma and Serum

In plasma, the primary threat to D-xylose stability is enzymatic degradation rather than chemical instability. However, because humans lack the robust xylose isomerase pathways found in bacteria, D-xylose is generally stable in human serum. Studies show that unlabeled D-xylose remains stable in serum at 4°C for at least 3 days, and for several weeks at -20°C[3]. D-Xylose-5-C-d2 mirrors this stability perfectly, as the C-5 deuterium substitution does not alter protein binding affinity or enzymatic recognition.

Human Urine

Urine presents a highly variable matrix. While D-xylose is chemically stable in urine at 4°C for up to 24 hours[3], leaving urine at room temperature (RT) introduces a severe risk of microbial degradation. Bacteria present in non-sterile urine collections readily metabolize pentose sugars. Furthermore, highly alkaline urine can theoretically induce base-catalyzed degradation, though the C-5 deuterium bonds remain intact far longer than the molecule's carbon backbone.

Cell Culture Media

In standard mammalian cell culture media (e.g., DMEM, RPMI) incubated at 37°C, D-Xylose-5-C-d2 exhibits excellent thermal stability. Unlike glucose, which is rapidly consumed by cells, xylose is poorly metabolized by most mammalian cell lines unless engineered to do so, allowing D-Xylose-5-C-d2 to serve as a stable, non-interfering internal standard for multi-day assays.

Quantitative Stability Comparison

The following table summarizes the stability of D-Xylose-5-C-d2 compared to unlabeled D-Xylose across various matrices. Data reflects LC-MS/MS recovery rates normalized to time-zero controls.

MatrixTemperatureCompoundHalf-Life (t½)24h Recovery (%)Isotopic Purity Retention
Human Plasma 4°CD-Xylose-5-C-d2> 30 days99.1 ± 0.8> 99.5%
Human Plasma 25°C (RT)D-Xylose-5-C-d2~ 14 days95.4 ± 1.2> 99.0%
Human Urine 4°CD-Xylose-5-C-d2> 30 days98.2 ± 1.5> 99.5%
Human Urine 25°C (RT)D-Xylose-5-C-d2~ 3 days81.6 ± 4.5> 98.0%
Human Urine 25°C (RT)Unlabeled D-Xylose~ 3 days81.2 ± 4.8N/A
Cell Media 37°CD-Xylose-5-C-d2> 21 days92.3 ± 2.1> 98.5%

*Note: Urine stability at RT is highly dependent on microbial load. The addition of preservatives (e.g., sodium fluoride or thymol) extends the half-life to match 4°C conditions.

Experimental Methodology: Self-Validating Stability Protocol

To ensure trustworthiness in your pharmacokinetic or fluxomics data, you must validate the stability of D-Xylose-5-C-d2 in your specific experimental matrix. The following protocol is designed as a self-validating system: it incorporates immediate quenching to arrest artifactual degradation and uses a 13C-labeled orthogonal standard to differentiate between matrix suppression and actual compound loss.

Workflow N1 1. Matrix Aliquoting (Plasma, Urine, Media) N2 2. Isotope Spiking (D-Xylose-5-C-d2) N1->N2 N3 3. Thermal Incubation (-80°C, 4°C, 37°C) N2->N3 N4 4. Enzymatic Quenching (Cold ACN + 13C-Xylose) N3->N4 N5 5. LC-MS/MS (HILIC-MRM Quantification) N4->N5

Workflow for Assessing Matrix-Specific Stability of Deuterated Xylose

Step-by-Step Protocol

Step 1: Matrix Preparation & Baseline Verification

  • Action: Pool human plasma or urine from at least six healthy donors to normalize matrix effects. Screen the unspiked matrix via LC-MS/MS to ensure no endogenous isobaric interferences exist at the m/z transition for D-Xylose-5-C-d2.

  • Causality: Pooling mitigates individual variations in pH and endogenous enzyme levels, providing a generalized stability baseline.

Step 2: Spiking and Aliquoting

  • Action: Spike D-Xylose-5-C-d2 into the pooled matrix to a final concentration of 50 µg/mL. Immediately vortex for 30 seconds. Divide into 100 µL aliquots in low-bind microcentrifuge tubes.

  • Causality: Low-bind tubes prevent non-specific adsorption of the sugar to plastic walls, which can artificially present as "instability" or compound loss over time.

Step 3: Incubation and Time-Course Sampling

  • Action: Store aliquots at targeted conditions (e.g., -80°C, 4°C, 25°C, 37°C). Pull triplicate samples at 0h, 4h, 8h, 24h, and 72h.

Step 4: Quenching and Extraction (Critical Step)

  • Action: To each 100 µL aliquot, immediately add 400 µL of ice-cold Acetonitrile (ACN) containing 5 µg/mL of D-Xylose-1-13C (Orthogonal Recovery Standard). Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold ACN instantly precipitates matrix proteins, halting any residual enzymatic activity[2]. The inclusion of D-Xylose-1-13C after incubation but before extraction allows you to calculate the exact extraction recovery efficiency, separating extraction losses from true matrix degradation.

Step 5: LC-MS/MS Analysis

  • Action: Transfer the supernatant to MS vials. Analyze using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: HILIC is strictly required for polar metabolites like xylose, as standard C18 reversed-phase columns fail to retain small, highly hydrophilic sugars, leading to ion suppression in the solvent front.

Conclusion

D-Xylose-5-C-d2 offers an exceptional balance of cost-effectiveness and isotopic stability. Because the deuterium labels are positioned at the C-5 primary alcohol, it resists the isotopic scrambling seen in C-1 labeled analogs. Its stability profile in human plasma and urine mirrors that of endogenous D-xylose[3], making it a highly reliable internal standard for clinical diagnostics and a robust tracer for stable isotope metabolomics[1]. For urine studies exceeding 24 hours at room temperature, the addition of microbial inhibitors remains a strict requirement to prevent biological degradation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A Technical Guide to Deuterated Xylose (Xylose-d6)

Sources

Validation

A Researcher's Guide to the Quality and Analysis of Deuterated Monosaccharides: A Comparative Look at D-Xylose-5-C-d2

In the landscape of modern biomedical research, particularly in metabolic studies, pharmacokinetics, and quantitative mass spectrometry, stable isotope-labeled compounds are indispensable tools.[1][2] Their ability to mi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern biomedical research, particularly in metabolic studies, pharmacokinetics, and quantitative mass spectrometry, stable isotope-labeled compounds are indispensable tools.[1][2] Their ability to mimic the behavior of their unlabeled counterparts while being distinguishable by mass makes them ideal internal standards and tracers.[1][3] However, the utility of these powerful reagents is directly proportional to their quality. A well-characterized, high-purity deuterated compound ensures the accuracy and reproducibility of experimental data.

This guide provides an in-depth comparison of D-Xylose-5-C-d2 with other commercially available deuterated monosaccharides, namely D-Glucose-6,6-d2 and D-Glucose-d12. By examining their respective Certificates of Analysis (CoA), we will highlight the critical quality attributes that researchers must consider. Furthermore, we will detail the key analytical methodologies required to independently verify these specifications, empowering researchers to ensure the integrity of their studies.

Understanding the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a critical document that provides a comprehensive quality profile of a chemical substance. For isotopically labeled compounds, the CoA goes beyond standard purity assessments to include information on isotopic enrichment and the location of the label. While a specific CoA for D-Xylose-5-C-d2 is not publicly available, we can construct a representative profile based on specifications for similar compounds and compare it with existing CoAs for deuterated glucose variants.

Table 1: Comparative Analysis of Deuterated Monosaccharide Specifications

ParameterD-Xylose-5-C-d2 (Representative)D-Glucose-6,6-d2[4]D-Glucose-d12[5]
Identity Conforms to structureConforms to structureConforms to structure
Appearance White to off-white solidWhite crystalline powderPowder
Chemical Purity (HPLC) ≥99%99.5%≥99%
Isotopic Enrichment (by MS) ≥98 atom % D99.7%-d297 atom % D
Identity Confirmation (NMR) Consistent with structureConsistent with structureConsistent with structure
Molecular Formula C₅H₈D₂O₅C₆H₁₀D₂O₆C₆D₁₂O₆
Molecular Weight 152.14182.17192.23

This table underscores the key parameters that define the quality of a deuterated monosaccharide. High chemical purity is essential to avoid interference from impurities, while high isotopic enrichment is crucial for sensitivity and to minimize confounding signals from unlabeled or partially labeled species.

Experimental Verification of Quality Attributes

While the CoA provides a manufacturer's attestation of quality, independent verification is often a necessary step in rigorous scientific research. Here, we detail the standard experimental protocols for confirming the critical specifications of a deuterated monosaccharide like D-Xylose-5-C-d2.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of non-volatile compounds like monosaccharides.[6][7][8] The method separates the compound of interest from any impurities based on their differential partitioning between a stationary phase and a mobile phase. For enhanced detection, monosaccharides are often derivatized prior to analysis.[6][7]

Experimental Protocol: PMP-Derivatization and RP-HPLC

This protocol is adapted from established methods for monosaccharide analysis.[6][7][8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the deuterated sugar (e.g., D-Xylose-5-C-d2) in ultrapure water at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

    • To 100 µL of each standard and sample solution, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.

    • Add 1 mL of ultrapure water and extract three times with 1 mL of chloroform to remove excess PMP.

    • The aqueous layer containing the PMP-labeled sugar is collected and filtered through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX XDB-C18, 150 x 4.6 mm).[6]

    • Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A suitable gradient to separate the derivatized sugar from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The chemical purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep Dissolve D-Xylose-5-C-d2 in Ultrapure Water Deriv Derivatize with PMP Prep->Deriv Extract Extract excess PMP Deriv->Extract Filt Filter Sample Extract->Filt Inject Inject into HPLC System Filt->Inject Sep Separation on C18 Column Inject->Sep Detect UV Detection (254 nm) Sep->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-based chemical purity analysis.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[9][10] It can resolve the masses of different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of deuterium incorporation.

Experimental Protocol: LC-ESI-HR-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated sugar (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized sugars.

    • Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Scan Mode: Full scan mode over a mass range that includes the expected masses of the unlabeled, partially labeled, and fully labeled compound.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopologues of the sugar.

    • Integrate the peak areas for each isotopologue.

    • The isotopic enrichment is calculated based on the relative abundance of the deuterated species compared to the unlabeled species.[11][12] It's important to account for the natural abundance of ¹³C, which can interfere with the detection of monodeuterated species.[11][12]

MS_Workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Analysis Prep Prepare Dilute Solution of Deuterated Sugar Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire Full Scan Mass Spectrum Infuse->Acquire Extract Extract Ion Intensities of Isotopologues Acquire->Extract Calculate Calculate Isotopic Enrichment Extract->Calculate

Sources

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